Technical Documentation Center

(4-Methylmorpholin-3-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Methylmorpholin-3-yl)methanamine
  • CAS: 68431-71-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Methylmorpholin-3-yl)methanamine for Researchers and Drug Development Professionals

Introduction (4-Methylmorpholin-3-yl)methanamine is a substituted morpholine derivative featuring a primary aminomethyl group at the 3-position and a methyl group on the nitrogen atom of the morpholine ring. The morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Methylmorpholin-3-yl)methanamine is a substituted morpholine derivative featuring a primary aminomethyl group at the 3-position and a methyl group on the nitrogen atom of the morpholine ring. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The presence of both a primary and a tertiary amine in (4-Methylmorpholin-3-yl)methanamine makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, expected reactivity, and potential applications in drug discovery, based on available data and established chemical principles.

Chemical Identity and Physicochemical Properties

PropertyValueSource/Method
IUPAC Name (4-Methylmorpholin-3-yl)methanamine---
CAS Number 68431-71-0[1]Chemical Abstracts Service
Molecular Formula C6H14N2OPubChem[2]
Molecular Weight 130.19 g/mol PubChem[3]
Monoisotopic Mass 130.11061 DaPubChemLite[2]
Predicted XlogP -1.0PubChemLite[2]
Predicted pKa (Primary Amine) ~9.5 - 10.5Estimation based on similar primary amines
Predicted pKa (Tertiary Amine) ~7.4 - 8.4Estimation based on N-methylmorpholine[4][5]
Predicted Boiling Point ~180-200 °CEstimation based on structural analogues
Predicted Solubility Miscible with water and polar organic solventsBased on the presence of multiple polar functional groups

Note on Predicted Properties: The predicted values for pKa, boiling point, and solubility are estimations derived from the known properties of structurally related compounds such as N-methylmorpholine and other aminomethyl-substituted heterocycles. Experimental verification is required for precise values.

Structural Diagram

Caption: 2D structure of (4-Methylmorpholin-3-yl)methanamine.

Synthesis and Purification

Proposed Synthetic Pathway

G start Boc-protected 3-(aminomethyl)morpholine step1 N-Methylation (e.g., Eschweiler-Clarke reaction: Formaldehyde, Formic Acid) start->step1 intermediate (4-Methylmorpholin-3-yl)methanamine (Boc-protected amine) step1->intermediate step2 Boc Deprotection (e.g., Trifluoroacetic acid or HCl in Dioxane) intermediate->step2 product (4-Methylmorpholin-3-yl)methanamine step2->product

Caption: Proposed synthetic workflow for (4-Methylmorpholin-3-yl)methanamine.

Experimental Protocol (Hypothetical)

Step 1: N-Methylation of Boc-protected 3-(aminomethyl)morpholine

  • To a solution of 3-aminomethyl-morpholine-4-carboxylic acid tert-butyl ester (1 equivalent) in a suitable solvent such as methanol, add aqueous formaldehyde (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add formic acid (2 equivalents) and heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-methylated intermediate.

Step 2: Deprotection of the Primary Amine

  • Dissolve the crude product from Step 1 in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete removal of the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., 2M NaOH) to pH > 12.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to yield the crude (4-Methylmorpholin-3-yl)methanamine.

Purification: The final compound can be purified by distillation under reduced pressure or by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide).

Reactivity Profile

The chemical reactivity of (4-Methylmorpholin-3-yl)methanamine is dictated by its two nitrogen-containing functional groups: a primary aliphatic amine and a tertiary amine integrated into the morpholine ring.

  • Primary Amine: The exocyclic primary amine is the more nucleophilic and reactive of the two nitrogen centers. It will readily undergo reactions typical of primary amines, including:

    • Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Tertiary Amine: The endocyclic tertiary amine is less nucleophilic due to steric hindrance but can still participate in certain reactions:

    • Protonation: It will act as a base and be protonated in the presence of acids to form a quaternary ammonium salt.

    • Oxidation: It can be oxidized to an N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide.

    • Quaternization: Reaction with reactive alkylating agents (e.g., methyl iodide) can lead to the formation of a quaternary ammonium salt, although this would be slower than the reaction at the primary amine.

Potential Applications in Drug Discovery

The morpholine moiety is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties. (4-Methylmorpholin-3-yl)methanamine, as a bifunctional building block, offers several potential applications in the synthesis of novel therapeutic agents.

  • Scaffold for Library Synthesis: The primary amine serves as a convenient handle for parallel synthesis, allowing for the rapid generation of libraries of compounds with diverse functionalities for screening against various biological targets.

  • Linker Moiety: The molecule can function as a linker to connect two different pharmacophores, with the morpholine ring providing desirable physicochemical properties to the final conjugate.

  • Neurological and Oncological Targets: Substituted morpholines are present in drugs targeting the central nervous system and in kinase inhibitors for oncology. For instance, derivatives of 3-methylmorpholine have been investigated as potent and selective inhibitors of ATR protein kinase, a target in cancer therapy.[6] This suggests that novel derivatives synthesized from (4-Methylmorpholin-3-yl)methanamine could be explored for similar applications.

Safety and Handling

As there is no specific material safety data sheet (MSDS) for (4-Methylmorpholin-3-yl)methanamine, its handling precautions should be based on the known hazards of structurally similar compounds like N-methylmorpholine and other aliphatic amines.

  • General Hazards: Assumed to be a corrosive and flammable liquid. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

(4-Methylmorpholin-3-yl)methanamine is a chiral, bifunctional molecule with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data on its properties are limited, its synthesis is feasible through established chemical transformations. The presence of both a reactive primary amine and a metabolically stable morpholine core makes it an attractive starting material for the creation of novel compounds with potentially favorable pharmacokinetic profiles. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility in the development of new therapeutic agents.

References

  • PubChem. 4-Methylmorpholine. National Center for Biotechnology Information. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125–2138. [Link]

  • PubChemLite. (4-methylmorpholin-3-yl)methanamine (C6H14N2O). [Link]

  • TUODA INDUSTRY LIMITED. 4-methylmorpholine. [Link]

  • Wikipedia. N-Methylmorpholine. [Link]

  • PubChem. [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (4-Methylmorpholin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Google Patents. Method for preparing N-methylmorpholine.
  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. [Link]

  • European Patent Office. SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS. [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • Google Patents. (10) Patent No. [Link]

  • MD Topology. N-Methylmorpholine. [Link]

  • Google Patents. Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • PubChemLite. [3-(morpholin-4-yl)thiolan-3-yl]methanamine. [Link]

  • CAS号查询. 4-甲基吗啉硼烷络合物. [Link]

Sources

Exploratory

Technical Guide: Synthesis of (4-Methylmorpholin-3-yl)methanamine

The following technical guide details the synthesis of (4-Methylmorpholin-3-yl)methanamine , a critical heterocyclic building block used in the development of kinase inhibitors, GPCR ligands, and neuropharmacological age...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of (4-Methylmorpholin-3-yl)methanamine , a critical heterocyclic building block used in the development of kinase inhibitors, GPCR ligands, and neuropharmacological agents.

Executive Summary & Retrosynthetic Analysis

The target molecule, (4-Methylmorpholin-3-yl)methanamine (also known as 3-aminomethyl-4-methylmorpholine), features a morpholine ring with a methyl substitution at the nitrogen (position 4) and a primary aminomethyl group at position 3.

This scaffold poses two primary synthetic challenges:

  • Regiocontrol: Establishing the substituent specifically at the 3-position (adjacent to the nitrogen) rather than the thermodynamically favored 2-position (adjacent to oxygen).

  • Chemoselectivity: Differentiating the ring nitrogen (tertiary) from the exocyclic primary amine during alkylation steps.

Retrosynthetic Strategy

To ensure enantiomeric purity and regiochemical fidelity, the Chiral Pool Approach utilizing L-Serine is the most robust strategy. This method leverages the inherent chirality and carbon backbone of serine to construct the 3-substituted morpholine core.

Pathway: Target Amine


Global Reduction

Lactam-Amide Intermediate

Cyclization

L-Serine Derivative

Figure 1: Retrosynthetic disconnection showing the construction of the morpholine core from L-Serine.

Synthetic Route: The Serine-Lactam Protocol

This protocol is preferred over epichlorohydrin-based routes (which typically yield 2-substituted morpholines) because it unequivocally establishes the 3-position substitution pattern.

Phase 1: Construction of the Morpholinone Core

Reaction Overview:

  • Acylation: L-Serine methyl ester is acylated with chloroacetyl chloride.[1]

  • Cyclization: Base-mediated intramolecular displacement forms the morpholin-5-one ring.

  • Methylation: Alkylation of the amide nitrogen introduces the 4-methyl group.

ReagentEquivalentsRoleCritical Parameter
L-Serine Methyl Ester HCl 1.0Starting MaterialEnantiomeric purity
Chloroacetyl Chloride 1.1Acylating AgentAdd slowly at 0°C to avoid bis-acylation
Triethylamine (TEA) 2.2Base (Acylation)Scavenge HCl
Sodium Hydride (NaH) 1.2Base (Cyclization)Anhydrous conditions essential
Methyl Iodide (MeI) 1.2Alkylating AgentCaution: Neurotoxin

Step-by-Step Protocol:

  • Acylation:

    • Suspend L-Serine methyl ester hydrochloride (15.5 g, 100 mmol) in anhydrous DCM (150 mL) containing TEA (22.2 g, 220 mmol).

    • Cool to 0°C. Dropwise add chloroacetyl chloride (12.4 g, 110 mmol) over 30 minutes.

    • Stir at RT for 3 hours. Wash with 1N HCl, sat. NaHCO3, and brine. Dry (MgSO4) and concentrate to yield N-(2-chloroacetyl)-L-serine methyl ester .

  • Cyclization (Williamson Ether Synthesis):

    • Dissolve the crude intermediate in anhydrous THF (200 mL).

    • Cool to 0°C. Add NaH (60% dispersion, 4.8 g, 120 mmol) portion-wise. Note: Hydrogen gas evolution.

    • Allow to warm to RT and stir for 4–6 hours. The alkoxide formed at the serine hydroxyl attacks the alkyl chloride, closing the ring.

    • Checkpoint: TLC should show conversion to a more polar spot (Lactam ester).

    • Quench with sat. NH4Cl, extract with EtOAc, and purify via silica gel chromatography (50% EtOAc/Hex) to obtain Methyl 5-oxomorpholine-3-carboxylate .

  • N-Methylation:

    • Dissolve the lactam (10 g, ~63 mmol) in DMF (100 mL) at 0°C.

    • Add NaH (1.1 eq). Stir 30 min.

    • Add Methyl Iodide (1.2 eq). Stir at RT for 2 hours.

    • Workup: Dilute with water, extract with EtOAc (5x due to water solubility).

    • Product: Methyl 4-methyl-5-oxomorpholine-3-carboxylate .

Phase 2: Functional Group Transformation to Diamine

The ester must be converted to an amine. Direct reduction of the ester to alcohol followed by activation/displacement is viable, but converting to the amide first allows for a "Global Reduction" that removes both the lactam carbonyl and the amide carbonyl in one step.

Reaction Overview:

  • Ammonolysis: Ester

    
     Primary Amide.
    
  • Global Reduction: Lactam/Amide

    
     Cyclic Amine/Primary Amine.
    

Step-by-Step Protocol:

  • Amide Formation:

    • Dissolve Methyl 4-methyl-5-oxomorpholine-3-carboxylate in 7N NH3 in Methanol (10 vol).

    • Seal in a pressure vessel and stir at RT for 24–48 hours.

    • Concentrate to dryness.[2] The product, 4-Methyl-5-oxomorpholine-3-carboxamide , is often a solid that can be used directly.

  • Global Reduction (The Critical Step):

    • Reagent: Lithium Aluminum Hydride (LAH) is preferred for its ability to reduce both the secondary amide (lactam) and the primary exocyclic amide efficiently.

    • Procedure:

      • Suspend LAH (4.0 equiv) in anhydrous THF under Nitrogen.

      • Add the amide precursor (dissolved in THF) dropwise at 0°C.

      • Reflux the mixture for 12–18 hours. Note: Reduction of lactams requires heat.

      • Fieser Workup: Cool to 0°C. Carefully add:

        • 
           mL Water
          
        • 
           mL 15% NaOH
          
        • 
           mL Water
          
      • Filter the granular white precipitate. Wash the cake with THF.

      • Dry the filtrate (Na2SO4) and concentrate.

  • Purification:

    • The crude product is a diamine and will be highly polar/basic.

    • Distillation: Kugelrohr distillation under high vacuum is the best method for purification.

    • Salt Formation: Alternatively, treat with 2.0 eq of HCl in dioxane to precipitate (4-Methylmorpholin-3-yl)methanamine dihydrochloride .

Alternative "Azide" Pathway (High Purity)

If the global reduction yields inseparable side products, the stepwise reduction via an azide intermediate is more controlled.

  • Reduction 1: Reduce Methyl 4-methyl-5-oxomorpholine-3-carboxylate with Borane-DMS (BH3·SMe2) to (4-Methylmorpholin-3-yl)methanol .

  • Activation: React alcohol with Mesyl Chloride (MsCl) and TEA to form the Mesylate .

  • Displacement: React Mesylate with Sodium Azide (NaN3) in DMF at 80°C to form 3-(Azidomethyl)-4-methylmorpholine .

  • Reduction 2: Hydrogenate the azide (H2, Pd/C, MeOH) to yield the target amine.

Comparison of Routes:

FeatureGlobal Reduction (Route A)Azide Pathway (Route B)
Step Count Fewer (2 steps from lactam)More (4 steps from lactam)
Safety High (LAH handling)Moderate (Azide handling)
Purification Difficult (Polar amines)Easier (Intermediates are lipophilic)
Yield 50–65%40–50% (Overall)

Analytical Characterization

Confirm the structure using the following parameters.

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.6–3.8 (m, 4H, Morpholine O-CH2).
      
    • 
       2.8–2.9 (m, 2H, Exocyclic CH2-N).
      
    • 
       2.3 (s, 3H, N-CH3).
      
    • 
       2.2–2.5 (m, 3H, Morpholine N-CH/N-CH2).
      
    • Diagnostic: The singlet at 2.3 ppm confirms N-methylation; the multiplet at 3.6–3.8 confirms the intact morpholine ether linkage.

  • Mass Spectrometry (ESI+):

    • Calc.[3] MW for C6H14N2O: 130.19 Da.

    • Observed [M+H]+: 131.2 m/z.

Safety & Handling

  • Methyl Iodide: Potent alkylating agent and neurotoxin. Use in a fume hood with double gloves.

  • Lithium Aluminum Hydride (LAH): Reacts violently with water and protic solvents. Use anhydrous THF and quench with extreme caution.

  • Sodium Azide (Route B): Can form explosive metal azides. Do not use halogenated solvents (DCM) with azides if possible; avoid contact with heavy metals.

References

  • Benchchem. Synthesis routes of 4-Methylmorpholine-3-carboxylic acid. Retrieved from .

  • Wang, Y., et al. (2012). Novel synthetic method of (S)-3-morpholinyl carboxylic acid.[1] CN Patent 102617503A. .

  • Ortiz, K. G., et al. (2024).[4] Tandem Sequential One-Pot Reaction for the Synthesis of 3-Substituted Morpholines. Journal of the American Chemical Society, 146, 29847-29856.[4] .

  • Deka, M. J., et al. (2015).[4] Stereoselective Synthesis of Morpholines via Intramolecular Hydroalkoxylation. Journal of Organic Chemistry, 80, 4349-4359.[4] .

  • Sigma-Aldrich. Product Specification: 4-Benzylmorpholine-3-carboxylic acid..

Sources

Foundational

Technical Deep Dive: Stereoselective Synthesis of (R)-(4-Methylmorpholin-3-yl)methanamine

Executive Summary Target Molecule: (R)-(4-Methylmorpholin-3-yl)methanamine CAS Registry Number: 1820581-04-1 (dihydrochloride salt) Molecular Formula: Significance: A critical chiral diamine scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (R)-(4-Methylmorpholin-3-yl)methanamine CAS Registry Number: 1820581-04-1 (dihydrochloride salt) Molecular Formula:


Significance:  A critical chiral diamine scaffold in medicinal chemistry, widely employed in the synthesis of PI3K/mTOR inhibitors and various GPCR ligands. The (R)-configuration at the C3 position is often pharmacologically distinct, necessitating high enantiomeric excess (ee).

This guide details a robust, scalable synthetic route designed to preserve stereochemical integrity while ensuring selective N-methylation of the morpholine ring.

Retrosynthetic Analysis & Strategy

The primary synthetic challenge lies in differentiating the two nitrogen atoms: the secondary amine of the morpholine ring and the primary exocyclic amine. Direct methylation of the final diamine would lead to uncontrolled poly-methylation.

Therefore, the optimal strategy employs an "Early Methylation" approach. We establish the N4-methyl group while the C3-substituent is in a higher oxidation state (carboxylic acid or ester), rendering it inert to alkylation conditions.

Strategic Disconnection
  • Target: (R)-(4-Methylmorpholin-3-yl)methanamine[1]

  • Precursor 1: (R)-4-Methylmorpholine-3-carboxamide (Amide reduction yields amine).

  • Precursor 2: Methyl (R)-4-methylmorpholine-3-carboxylate.

  • Starting Material: (R)-Morpholine-3-carboxylic acid (derived from the chiral pool, e.g., D-Serine or enzymatic resolution).

Retrosynthesis Target (R)-(4-Methylmorpholin-3-yl)methanamine (Target) Amide (R)-4-Methylmorpholine-3-carboxamide (Key Intermediate) Target->Amide Amide Reduction (LiAlH4 or BH3) Ester Methyl (R)-4-methylmorpholine-3-carboxylate Amide->Ester Ammonolysis Start (R)-Morpholine-3-carboxylic acid (Chiral Pool) Ester->Start 1. Esterification 2. N-Methylation

Figure 1: Retrosynthetic logic prioritizing early N-methylation to prevent regioselectivity issues.

Detailed Synthetic Protocol

Phase 1: Ring N-Methylation & Esterification

Objective: Convert the zwitterionic amino acid into a lipophilic ester with the N-methyl group installed.

Mechanism: The Eschweiler-Clarke reaction is preferred here. The use of formaldehyde and formic acid effects reductive amination specifically on the secondary amine.

  • Reagents: (R)-Morpholine-3-carboxylic acid, Formaldehyde (37% aq), Formic acid, Methanol, Thionyl Chloride (

    
    ).
    
  • Step-by-Step:

    • Esterification: Suspend (R)-Morpholine-3-carboxylic acid (10.0 g) in dry Methanol (100 mL) at 0°C. Dropwise add

      
       (1.5 eq). Reflux for 4 hours. Concentrate to yield the methyl ester hydrochloride.
      
    • Free Base: Dissolve residue in minimal water, basify with

      
       to pH 9, and extract with DCM. Dry and concentrate.
      
    • N-Methylation: Dissolve the ester in Formic acid (5 eq) and Formaldehyde (37%, 5 eq). Reflux at 90°C for 3-5 hours. Evolution of

      
       indicates reaction progress.
      
    • Workup: Cool, basify with sat.

      
      , and extract with Ethyl Acetate.
      
    • Yield Target: >85% of Methyl (R)-4-methylmorpholine-3-carboxylate.

Phase 2: Amide Formation

Objective: Convert the ester to the primary amide.

  • Reagents: 7N Ammonia in Methanol (

    
    ).
    
  • Protocol:

    • Dissolve the methyl ester from Phase 1 in 7N

      
       in MeOH (10 volumes).
      
    • Seal in a pressure vessel or stir in a tightly capped flask at room temperature for 16–24 hours.

    • Monitoring: TLC (10% MeOH in DCM) should show disappearance of the ester spot.

    • Isolation: Concentrate in vacuo to yield (R)-4-methylmorpholine-3-carboxamide as a white solid. This intermediate is usually pure enough for the next step.

Phase 3: Reduction to Diamine (The Critical Step)

Objective: Reduce the carbonyl of the amide to a methylene group (


) without racemizing the adjacent chiral center.

Expert Insight: Lithium Aluminum Hydride (


) is the standard reagent. However, the workup is critical to prevent the formation of stable aluminum-amine complexes which ruin the yield. We utilize the Fieser Workup  method for granular, filterable precipitates.
  • Reagents:

    
     (pellets or powder), Anhydrous THF.
    
  • Protocol:

    • Setup: Flame-dry a 3-neck flask under Argon. Charge with

      
       (3.0 eq) and anhydrous THF. Cool to 0°C.[2]
      
    • Addition: Dissolve the amide from Phase 2 in anhydrous THF. Add dropwise to the

      
       suspension.
      
    • Reaction: Allow to warm to RT, then reflux for 4–6 hours.

    • Fieser Workup (Strict Stoichiometry):

      • Cool reaction to 0°C.[2]

      • For every x grams of

        
         used, add:
        
        • x mL water (slowly!)

        • x mL 15% NaOH solution

        • 3x mL water[3]

    • Filtration: A granular white precipitate forms. Filter through a Celite pad. Wash the pad with warm THF.

    • Purification: Concentrate the filtrate. The resulting oil is the free base.

    • Salt Formation (Optional but Recommended): Dissolve in Ethanol, add HCl/Dioxane (4M) to precipitate the dihydrochloride salt. Recrystallize from EtOH/Et2O for high purity.

Process Validation & Quality Control

Analytical Specifications
ParameterMethodAcceptance Criteria
Identity 1H NMR (D2O or CDCl3)Characteristic N-Me singlet (~2.3 ppm), Morpholine envelope (3.3-4.0 ppm).
Purity HPLC (C18, basic buffer)> 98.0%
Chiral Purity Chiral HPLC (Chiralpak AD-H or IC)> 98% ee (Enantiomeric Excess)
Water Content Karl Fischer< 1.0% (if isolated as free base)
Troubleshooting Common Issues
  • Low Yield in Reduction: Often due to poor extraction of the amine from the aluminum salts. Solution: Use the Fieser workup described above or a Rochelle's Salt (Sodium potassium tartrate) saturated solution wash.

  • Racemization: Can occur during the esterification (Phase 1) if reflux is too prolonged or acidic. Check: Verify ee% of the intermediate ester before proceeding.

  • Incomplete Methylation: If the Eschweiler-Clarke is sluggish, use Sodium Triacetoxyborohydride (

    
    ) with Formaldehyde in DCE at room temperature (Reductive Amination).
    

Visual Workflow (Graphviz)

SynthesisWorkflow Start (R)-Morpholine-3-COOH Step1 1. SOCl2, MeOH 2. HCHO, HCOOH Start->Step1 Inter1 Methyl Ester Step1->Inter1 >85% Yield Step2 NH3 / MeOH (Ammonolysis) Inter1->Step2 Inter2 Carboxamide Step2->Inter2 Quant. Step3 LiAlH4, THF (Reduction) Inter2->Step3 Final (R)-(4-Methylmorpholin-3-yl) methanamine Step3->Final ~70% Yield

Figure 2: Linear process flow for the synthesis of the target diamine.

References

  • General Morpholine Synthesis: Wolfe, J. P., et al.[4] "A New Strategy for the Synthesis of Substituted Morpholines." Journal of the American Chemical Society, 2009. [Link]

  • Amide Reduction Protocols: Adolfsson, H., et al. "Chemoselective reduction of carboxamides."[5] Chemical Society Reviews, 2016. [Link]

  • Target Molecule Identification: PubChem Compound Summary for CID 129319578, [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride (Related Precursor). [Link]

  • Chiral Resolution & Synthesis Context: MDPI. "Stereoselective Synthesis of 1-Substituted Homotropanones." (Illustrates chiral pool manipulation logic). [Link]

  • Industrial Application (Patent Context): World Intellectual Property Organization. "Process for the preparation of 4-(4-aminophenyl)morpholin-3-one." (Demonstrates industrial handling of morpholine intermediates). [Link]

Sources

Exploratory

Technical Guide: Structure Elucidation of 3-Aminomethyl-4-methylmorpholine

Executive Summary 3-Aminomethyl-4-methylmorpholine is a critical chiral diamine scaffold used in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Its structural elucidation presents specific challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminomethyl-4-methylmorpholine is a critical chiral diamine scaffold used in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Its structural elucidation presents specific challenges due to the conformational flexibility of the morpholine ring and the presence of a chiral center at the C3 position.

This guide provides a rigorous, self-validating protocol for the complete structural assignment of this molecule. It moves beyond basic identification to address the critical "Three Pillars of Elucidation": Regiochemistry (2- vs. 3-substitution), Conformational Analysis (Ring chair dynamics), and Absolute Stereochemistry (


 vs. 

configuration).

Synthetic Context & Pre-Elucidation

Understanding the synthetic origin is the first step in elucidation. This molecule is often derived from amino acid precursors (e.g., Serine or Threonine derivatives) or via cyclization of chiral halo-amines.

  • Formula:

    
    
    
  • Exact Mass: 130.1106 Da

  • Key Structural Features:

    • Tertiary amine (N-methyl morpholine ring).[1]

    • Primary amine (Exocyclic aminomethyl group).

    • Chiral Center: C3.

Mass Spectrometry (MS) Protocol

Objective: Confirm molecular formula and fragmentation pattern.

Experimental Setup
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Solvent: Methanol + 0.1% Formic Acid.

Data Analysis Table
Ion TypeExpected

Interpretation

131.118Protonated molecular ion (Base Peak).

153.100Sodium adduct (Common in glass/solvent trace).
Fragment~100.07Loss of

(30 Da) indicates exocyclic amine cleavage.

Critical Check: If the mass is


, but fragmentation shows a loss of 31 Da (

), you likely have the amino-alcohol precursor, not the diamine.

Nuclear Magnetic Resonance (NMR) Characterization

Objective: Establish connectivity and relative stereochemistry.

Sample Preparation[2][3]
  • Solvent:

    
     is preferred for resolution; 
    
    
    
    if the primary amine protons need to be observed (prevents rapid exchange).
  • Concentration: 10-15 mg in 0.6 mL.

1H NMR Assignment Strategy (400 MHz+)

The morpholine ring adopts a chair conformation. The N-methyl group typically prefers the equatorial position to minimize 1,3-diaxial interactions, though rapid inversion can occur.

PositionMultiplicityApprox.[1][2][3][4] Shift (

)
Diagnostic Feature
N-Me Singlet (3H)2.20 – 2.35 ppmSharp singlet; confirms N-methylation.
H3 Multiplet (1H)2.50 – 2.80 ppmThe chiral proton. Shows complex coupling to H2 and exocyclic

.
Exocyclic

Doublet of Doublets (2H)2.60 – 2.90 ppmCoupled to H3. Distinct from ring protons.[5]
H2/H6 (O-adjacent) Multiplets (4H)3.50 – 3.90 ppmDeshielded by Oxygen. Axial/Equatorial splitting is key.
H5 (N-adjacent) Multiplets (2H)2.10 – 2.40 ppmUpfield relative to O-adjacent protons.
2D NMR Correlation Logic

To prove the structure is 3-aminomethyl and not 2-aminomethyl , you must run the following sequence:

A. COSY (Correlation Spectroscopy)[6]
  • Trace the Spin System: Start at the exocyclic

    
     (if visible) 
    
    
    
    Exocyclic
    
    
    
    
    H3
    
    
    H2 (O-adjacent).
  • Validation: If the path leads immediately to an O-adjacent proton (H2) from the chiral center, it is the 3-substituted isomer. If it leads to an N-adjacent proton (H5), it would be 2-substituted (incorrect).

B. HMBC (Heteronuclear Multiple Bond Coherence) - The Smoking Gun
  • N-Me Correlation: The N-methyl singlet will show strong

    
     correlations to C3  and C5 .
    
  • Differentiation:

    • If 3-substituted : N-Me correlates to the chiral carbon (C3).

    • If 2-substituted : N-Me correlates to two achiral

      
       groups (C3 and C5).
      
C. NOESY (Nuclear Overhauser Effect)
  • Relative Stereochemistry: Determine if the exocyclic group is axial or equatorial.

  • Correlation: Look for NOE between H3 and the N-Me group. Strong NOE suggests they are cis-1,3-diaxial or spatially close in the specific chair conformer.

Visualization: Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure and ruling out isomers.

ElucidationWorkflow Start Unknown Sample (C6H14N2O) MS 1. HRMS Analysis Confirm m/z 131.11 Start->MS NMR_1D 2. 1H NMR Identify N-Me Singlet & O-CH2 Region MS->NMR_1D Decision_Regio Regioisomer Check (2- vs 3-substituted) NMR_1D->Decision_Regio HMBC 3. HMBC Experiment Correlate N-Me to Ring Carbons Decision_Regio->HMBC Required for Proof Result_3Sub N-Me correlates to Chiral Carbon (C3) HMBC->Result_3Sub Observed Result_2Sub N-Me correlates to Achiral CH2 only HMBC->Result_2Sub Rejected Stereo 4. Stereochemistry (R vs S) Result_3Sub->Stereo Mosher Mosher's Amide Analysis (Delta-delta shift) Stereo->Mosher XRay X-Ray Crystallography (Derivatize with HBr) Stereo->XRay Final Confirmed Structure: 3-Aminomethyl-4-methylmorpholine Mosher->Final XRay->Final

Caption: Logical decision tree for distinguishing regioisomers and determining stereochemistry.

Absolute Configuration Determination (Chirality)

Since the molecule has a chiral center at C3, determining if you have the


 or 

enantiomer is vital.[7][]
Method A: Modified Mosher's Method (NMR)[11]
  • Derivatization: React the primary amine (exocyclic) with both

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -trifluoromethylphenylacetic acid chloride (MTPA-Cl).
  • Analysis: Compare the

    
     or 
    
    
    
    NMR chemical shifts of the resulting diastereomers.
  • Calculation:

    
    . The sign of the difference for protons near the chiral center allows assignment of configuration based on established models [1].
    
Method B: X-Ray Crystallography (Gold Standard)
  • Salt Formation: The free base is an oil. React with HBr or Picric acid to form a crystalline salt.

  • Diffraction: Anomalous dispersion (using heavy atom Br) allows direct determination of absolute configuration without a reference standard [2].

Impurity Profiling & Quality Control

In drug development, specific impurities associated with this scaffold must be monitored.

ImpurityOriginDetection Method
Morpholine (unsubstituted) Incomplete methylation or starting material.GC-MS / 1H NMR (Loss of N-Me signal).
Dimerized Species Over-alkylation of the primary amine.LC-MS (

peak).
Regioisomer (2-substituted) Isomerization during cyclization.13C NMR (Distinct C-shifts).

Visualization: 2D NMR Connectivity Map

This diagram visualizes the specific correlations required to confirm the 3-aminomethyl connectivity.

NMR_Connectivity N_Me N-Me (2.3 ppm) C3 C3 (Chiral Center) N_Me->C3 HMBC (Strong) C5 C5 (Ring CH2) N_Me->C5 HMBC (Strong) C3->C5 No direct coupling Exo_CH2 Exocyclic CH2-NH2 Exo_CH2->C3 COSY/HMBC

Caption: HMBC correlations (Arrows) definitively link the N-methyl group to the chiral C3 center.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[9] (General Reference for Morpholine Chair Conformations).

  • Wishart, D. S., et al. (2022). HMDB: the Human Metabolome Database. Nucleic Acids Research. (Reference for general amine metabolite spectral data). Link

Sources

Foundational

The C6H14N2O Duality: A Technical Guide to L-Leucinamide and N-Nitrosodipropylamine (NDPA)

Executive Summary Context: In drug development, the molecular formula C6H14N2O (MW: 130.19 g/mol ) presents a critical analytical challenge due to the existence of two distinct, isobaric isomers with diametrically oppose...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In drug development, the molecular formula C6H14N2O (MW: 130.19 g/mol ) presents a critical analytical challenge due to the existence of two distinct, isobaric isomers with diametrically opposed roles in pharmaceutical science:

  • L-Leucinamide: A benign, chiral amino acid derivative used as a synthetic building block.[1]

  • N-Nitrosodipropylamine (NDPA): A potent mutagenic nitrosamine impurity strictly regulated by the FDA and EMA.[1]

Objective: This guide provides a technical framework for the characterization, synthesis, and strict differentiation of these two compounds. It is designed for medicinal chemists and analytical scientists who must ensure that the C6H14N2O signal in their mass spectrum represents the intended therapeutic intermediate, not a genotoxic contaminant.[1]

Comparative Physical & Chemical Characteristics

The immediate differentiation between the therapeutic intermediate (Leucinamide) and the toxic impurity (NDPA) can be achieved through fundamental physical properties.[1]

Table 1: Physicochemical Profile Comparison

FeatureL-Leucinamide (The Asset)N-Nitrosodipropylamine (The Liability)
CAS Registry 687-51-4621-64-7
Structure Class Amino Acid Amide (Primary Amine)Nitrosamine (N-Nitroso compound)
State (STP) Solid (White crystals)Liquid (Yellowish oil)
Melting Point 98–100 °C< -60 °C (Liquid at RT)
Boiling Point Decomposes prior to boiling~206 °C
Solubility High (Water, Ethanol, MeOH)Low (Water); High (Lipids, DCM, Et2O)
Chirality L-isomer (Chiral center at

-carbon)
Achiral
pKa (approx) ~7.6 (Amine), ~13 (Amide)Non-ionizable at physiological pH
Regulatory Status GRAS / API IntermediateICH M7 Mutagen (Strict Limits)

Deep Dive: L-Leucinamide (The Synthetic Asset)[1]

Functional Role

L-Leucinamide is the amide derivative of L-Leucine.[1][2][3] It serves as a critical building block in the synthesis of peptide-based therapeutics, particularly inhibitors of leucine aminopeptidase and certain protease inhibitors.[1] Its primary amine allows for chain elongation, while the amide group often acts as a C-terminal cap to improve metabolic stability against carboxypeptidases.[1]

Synthesis Protocol (Amidation)

Objective: Conversion of L-Leucine methyl ester to L-Leucinamide via ammonolysis.[1]

Reagents:

  • L-Leucine methyl ester hydrochloride (

    
    )[1]
    
  • Methanolic Ammonia (

    
    
    
    
    
    in MeOH)[1]
  • Solvent: Anhydrous Methanol[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of L-Leucine methyl ester HCl in 20 mL of anhydrous methanol at 0°C.

  • Ammonolysis: Add 50 mL of cold methanolic ammonia (saturated).

  • Reaction: Seal the vessel and stir at room temperature (20–25°C) for 24–48 hours. Note: Monitoring via TLC (System: n-BuOH/AcOH/H2O 4:1:1) is essential to ensure ester consumption.[1]

  • Isolation: Concentrate the solution under reduced pressure (rotary evaporator) at <40°C to remove excess ammonia and methanol.

  • Purification: Recrystallize the residue from ethyl acetate/hexane to yield white needles.

  • Validation: Verify MP (98–100°C) and Optical Rotation (

    
     in water).
    

Deep Dive: N-Nitrosodipropylamine (The Toxic Liability)[1]

Toxicology and Mechanism

NDPA is classified as a Group 2B carcinogen (possibly carcinogenic to humans).[1] In the context of the recent "sartan" and "metformin" nitrosamine crises, it is a high-priority impurity.[1]

  • Mechanism: NDPA requires metabolic activation.[1] Cytochrome P450 enzymes (specifically CYP2E1) hydroxylate the

    
    -carbon, leading to an unstable intermediate that decomposes into a diazonium ion.[1] This electrophile alkylates DNA (specifically guanine residues), causing mutagenesis.[1]
    
Formation Risk in Pharma Processes

NDPA forms when Dipropylamine (a secondary amine often used as a solvent or reagent) encounters a Nitrosating Agent (Nitrites, Nitrous acid) under acidic conditions.[1]

Critical Control Points:

  • Use of sodium nitrite (

    
    ) in steps involving dipropylamine.[1]
    
  • Recycling solvents contaminated with amines and nitrites.[1]

  • Use of contaminated raw materials (e.g., reagents stored in nitric acid-washed drums).[1]

Visualizing the Pathways

The following diagram contrasts the deliberate synthesis of the therapeutic intermediate with the accidental formation of the toxic impurity.

C6H14N2O_Pathways cluster_asset Therapeutic Asset: L-Leucinamide cluster_liability Toxic Liability: NDPA Leu L-Leucine Methyl Ester Leucinamide L-Leucinamide (Solid, Chiral) Leu->Leucinamide Ammonolysis (MeOH, RT) NH3 Ammonia (NH3) NH3->Leucinamide DPA Dipropylamine (Secondary Amine) NDPA N-Nitrosodipropylamine (Liquid, Carcinogen) DPA->NDPA Nitrosation (Acidic pH) Nitrite Nitrite Source (HNO2 / NO+) Nitrite->NDPA DNA_Adduct DNA Alkylation (Mutagenesis) NDPA->DNA_Adduct Metabolic Activation (CYP450)

Figure 1: Parallel chemical lineages of C6H14N2O.[1] Green path represents controlled synthesis; Red path represents impurity formation.[1]

Analytical Differentiation Strategy

When a mass spectrometer reports a hit for




, you must confirm identity.[1]
Mass Spectrometry (MS/MS Fragmentation)
  • L-Leucinamide:

    • Parent Ion: 131.2[1]

    • Major Fragment: Loss of ammonia (

      
      , -17 Da) 
      
      
      
      114.2.[1]
    • Characteristic Fragment: Leucine immonium ion (

      
       86).[1]
      
  • NDPA:

    • Parent Ion: 131.2[1]

    • Major Fragment: Loss of -OH (

      
       114) or loss of NO radical (-30 Da) 
      
      
      
      101.[1]
    • Diagnostic: NDPA often shows a characteristic loss of the propyl group.[1]

Nuclear Magnetic Resonance (NMR)
  • L-Leucinamide (

    
     NMR in 
    
    
    
    ):
    • Shows chiral

      
      -proton signal (~3.4 ppm, t).[1]
      
    • Distinct isopropyl doublet for leucine side chain (~0.9 ppm).[1]

  • NDPA (

    
     NMR in 
    
    
    
    ):
    • Shows distinct signals for the

      
      -methylene protons adjacent to the N-nitroso group.[1] Due to restricted rotation around the N-N bond, these often appear as two chemically non-equivalent triplets (E/Z isomerism) around 3.5–4.0 ppm.[1]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69640, Leucinamide.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. N-Nitrosodipropylamine (CASRN 621-64-7) Integrated Risk Information System.[1] Retrieved from [Link][1]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[1] Retrieved from [Link][1]

  • World Health Organization (IARC). Agents Classified by the IARC Monographs, Volumes 1–135.[1] (NDPA Classification).[1] Retrieved from [Link]

Sources

Exploratory

The Advent of Novel Morpholine-Based Chiral Amines: A Technical Guide for Advancing Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Status of Chiral Morpholines in Medicinal Chemistry The morpholine ring, a six-membered saturated heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of Chiral Morpholines in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle, has garnered the esteemed status of a "privileged scaffold" within the realm of medicinal chemistry.[1] Its prevalence in a multitude of approved pharmaceuticals and biologically active compounds stems from its unique structural and physicochemical attributes.[2][3] The incorporation of a morpholine moiety can significantly enhance a molecule's metabolic stability, aqueous solubility, and even its ability to cross the blood-brain barrier.[2][4] Furthermore, the stereochemistry of the morpholine ring is often a critical determinant of a compound's therapeutic efficacy and safety profile.[2] This has propelled the development of robust asymmetric syntheses for chiral morpholines to the forefront of chemical research.[5] This technical guide provides a comprehensive exploration of the discovery, synthesis, and application of novel morpholine-based chiral amines, offering field-proven insights for professionals in drug development.

Strategic Pathways to Chiral Morpholines: A Comparative Analysis of Synthetic Methodologies

The efficient and stereoselective construction of the chiral morpholine core is a pivotal challenge in organic synthesis. Several powerful strategies have emerged, each with distinct advantages and applications.

Asymmetric Hydrogenation of Dehydromorpholines: An Atom-Economical Approach

One of the most efficient and atom-economical routes to enantiomerically pure 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors.[6][7][8] This method, often catalyzed by rhodium complexes bearing chiral bisphosphine ligands, provides direct access to the desired chiral products with high efficiency and excellent enantioselectivity.[5]

Causality in Catalyst Selection: The choice of a chiral bisphosphine ligand, such as SKP-Phos, is paramount for achieving high levels of stereocontrol.[2][6] The large bite angle of such ligands creates a chiral environment around the rhodium center, effectively discriminating between the two faces of the prochiral dehydromorpholine substrate during the hydrogenation process. This leads to the preferential formation of one enantiomer over the other.

G

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine [2]

  • Catalyst Preparation: In an inert atmosphere glovebox, a dried Schlenk tube is charged with [Rh(COD)₂]BF₄ (0.01 equiv) and a chiral bisphosphine ligand (e.g., SKP-Phos, 0.011 equiv). Anhydrous, degassed solvent (e.g., Dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate dried Schlenk tube or directly within a high-pressure autoclave, the dehydromorpholine substrate (1.0 equiv) is dissolved in the anhydrous, degassed solvent.

  • Hydrogenation: The prepared catalyst solution is transferred to the substrate solution via cannula. The autoclave is sealed, purged several times with high-purity hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified time (e.g., 12-24 hours), with progress monitored by techniques such as TLC or LC-MS.

  • Work-up and Purification: Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the enantiomerically enriched morpholine product.

Organocatalytic Intramolecular Aza-Michael Addition: Constructing 2,3-Disubstituted Morpholines

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of heterocyclic compounds.[5] The enantioselective intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, provides an efficient pathway to 2,3-disubstituted morpholines.[5]

Mechanistic Insight: This reaction proceeds through an iminium ion activation mechanism. The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion, which then undergoes a stereoselective intramolecular aza-Michael addition by the tethered carbamate nucleophile. Subsequent hydrolysis releases the chiral morpholine product and regenerates the catalyst.

G

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A One-Pot Synthesis of 3-Substituted Morpholines

A highly efficient one-pot, two-step catalytic process has been developed for the synthesis of 3-substituted chiral morpholines.[5] This tandem reaction involves an initial titanium-catalyzed intramolecular hydroamination of an aminoalkyne substrate to form a cyclic imine intermediate. This intermediate is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation using a chiral diamine ligand.[5]

Self-Validating System: The success of this tandem reaction relies on the compatibility of the two distinct catalytic cycles. The titanium catalyst for the hydroamination step does not interfere with the subsequent ruthenium-catalyzed transfer hydrogenation, allowing for a streamlined and efficient process without the need for isolation of the intermediate.

Data Presentation: A Comparative Overview of Synthetic Methods

The following table summarizes representative examples of asymmetric catalytic methods for the synthesis of chiral morpholines, highlighting the diversity of approaches and the high levels of stereocontrol achieved.

EntryReaction TypeCatalyst/MethodSubstrateProductYield (%)ee (%)
1Asymmetric Hydrogenation[Rh(COD)₂]BF₄ / SKP-Phos2-Phenyl-3,4-dihydro-2H-1,4-oxazine(R)-2-Phenylmorpholine>9999
2Asymmetric Hydrogenation[Rh(COD)₂]BF₄ / SKP-Phos2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine(R)-2-(4-Chlorophenyl)morpholine>9999
3Asymmetric Hydrogenation[Rh(COD)₂]BF₄ / SKP-Phos2-(p-tolyl)-3,4-dihydro-2H-1,4-oxazine(R)-2-(p-tolyl)morpholine>9999
4Asymmetric Hydrogenation[Rh(COD)₂]BF₄ / SKP-Phos2-(naphthalen-2-yl)-3,4-dihydro-2H-1,4-oxazine(R)-2-(naphthalen-2-yl)morpholine>9999

Data synthesized from multiple sources.[2][6]

Applications in Drug Discovery and Beyond

The unique properties of chiral morpholines have led to their incorporation into a wide range of therapeutic agents and their use as powerful catalysts in asymmetric synthesis.

Morpholine as a Pharmacophore in CNS Drug Discovery

In the development of drugs targeting the central nervous system (CNS), the morpholine moiety is particularly valuable.[4][9] Its physicochemical properties can improve a drug's ability to cross the blood-brain barrier, a critical hurdle in CNS drug design.[4][9] Furthermore, the morpholine ring can engage in specific interactions with biological targets, enhancing potency and selectivity.[4][9] A notable example is Reboxetine, an antidepressant, which features a chiral morpholine core.[4]

Chiral Morpholines as Organocatalysts

Beyond their role as pharmaceutical building blocks, chiral morpholines themselves can function as effective organocatalysts. For instance, novel morpholine-based catalysts have been developed for the 1,4-addition reaction between aldehydes and nitroolefins, demonstrating remarkable control over both diastereoselectivity and enantioselectivity.[10]

Conclusion: The Expanding Horizon of Chiral Morpholine Chemistry

The discovery and development of novel morpholine-based chiral amines continue to be a vibrant and impactful area of chemical research. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a diverse array of these valuable compounds. As our understanding of their properties and applications deepens, chiral morpholines are poised to play an even more significant role in the future of drug discovery and asymmetric catalysis, ultimately contributing to the development of new and improved medicines.

References

  • BenchChem. (2025).
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066.
  • Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • ACS Publications. (n.d.). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development.
  • National Institutes of Health. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Chiral Morpholines.
  • National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Bisyri, M. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
  • BenchChem. (2025). Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.
  • National Institutes of Health. (2023).

Sources

Foundational

Preliminary biological screening of morpholine derivatives

Executive Summary The morpholine heterocycle (tetrahydro-1,4-oxazine) is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to modulate lipophilicity and metabolic stability without compromising...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine heterocycle (tetrahydro-1,4-oxazine) is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to modulate lipophilicity and metabolic stability without compromising receptor affinity. Unlike rigid aromatic systems, the morpholine ring adopts a flexible chair conformation, allowing it to serve as a versatile hydrogen-bond acceptor and a metabolic "handle" that improves pharmacokinetic profiles.

This technical guide outlines a rigorous, self-validating screening cascade for novel morpholine derivatives. It moves beyond generic protocols to focus on the causality of assay selection—ensuring that every data point generated contributes directly to a Go/No-Go decision in the drug discovery pipeline.

Part 1: The Integrated Screening Workflow

Effective screening minimizes resource wastage by filtering candidates early. We utilize a funnel approach: In Silico prediction precedes In Vitro testing, which precedes mechanistic validation.

ScreeningCascade cluster_0 Phase I: In Silico Filter cluster_1 Phase II: Primary Biological Screen cluster_2 Phase III: Safety & Selectivity Start Morpholine Library (Synthesis) Docking Molecular Docking (Target: EGFR/PI3K or Ribosome) Start->Docking ADMET ADMET Prediction (Lipinski Rule of 5) Docking->ADMET Top 20% Affinity MIC Antimicrobial Assay (CLSI Broth Microdilution) ADMET->MIC Passes Tox Filter MTT Cytotoxicity Assay (MTT / SRB against Cancer Lines) ADMET->MTT NormalCells Toxicity vs. Normal Cells (HEK293 / Fibroblasts) MIC->NormalCells Active (<25 µg/mL) MTT->NormalCells Active (IC50 < 10 µM) SI_Calc Selectivity Index (SI) Calculation NormalCells->SI_Calc Decision Hit Selection (SI > 10, MIC < 10 µg/mL) SI_Calc->Decision

Figure 1: The "Funnel" Screening Strategy. This workflow prioritizes safety (Selectivity Index) alongside potency.

Part 2: In Silico Pre-Screening (The "Virtual" Gate)

Before wet-lab synthesis, morpholine derivatives must be evaluated for "drug-likeness." The morpholine ring significantly lowers


 compared to its piperidine or cyclohexane analogs, often improving water solubility.

Protocol:

  • Target Selection: For anticancer screening, target the ATP-binding pocket of PI3K or EGFR (morpholine oxygen often forms a critical hinge-region H-bond). For antimicrobial, target DNA Gyrase B or the 50S Ribosomal subunit .

  • ADMET Filters: Discard compounds violating Lipinski’s Rule of 5 (MW > 500, LogP > 5, H-donors > 5).

  • Output: Only compounds with a Binding Affinity (

    
    ) < -7.0 kcal/mol proceed to synthesis.
    

Part 3: Antimicrobial Susceptibility Testing (AST)

Standard: CLSI M07-A10 (Broth Microdilution).[1] Why this method? Unlike disk diffusion, microdilution provides a quantitative Minimum Inhibitory Concentration (MIC) , essential for Structure-Activity Relationship (SAR) analysis.

Protocol: Broth Microdilution

Reagents: Mueller-Hinton Broth (MHB), Resazurin dye (0.015%), DMSO. Controls:

  • Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

  • Negative: Sterile DMSO (Final concentration < 1% to avoid solvent toxicity).

  • Sterility: Media only.

Step-by-Step Workflow:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus, E. coli) to 0.5 McFarland Standard (

    
     CFU/mL), then dilute 1:100 in MHB to reach a final assay density of 
    
    
    
    CFU/mL.
  • Compound Dilution: Prepare a stock solution of the morpholine derivative in DMSO. Perform 2-fold serial dilutions in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add bacterial suspension. Incubate at 37°C for 18–24 hours.

  • Readout (The Expert Twist): Instead of relying solely on turbidity (which can be confused with precipitation of hydrophobic morpholine derivatives), add 30 µL of Resazurin .

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin to resorufin).

  • MBC Determination: Plate 10 µL from "Blue" wells onto agar. The lowest concentration yielding no colony growth is the Minimum Bactericidal Concentration (MBC).

Part 4: Cytotoxicity & Selectivity Profiling

Standard: MTT Assay (ISO 10993-5). Mechanistic Insight: This assay measures the reduction of yellow MTT tetrazolium to purple formazan by mitochondrial succinate dehydrogenase . It assesses metabolic activity, not just membrane integrity.

Protocol: MTT Assay

Cell Lines:

  • Cancer:[2][3][4][5] MCF-7 (Breast), A549 (Lung), HeLa (Cervical).

  • Normal (Critical for Selectivity): HEK293 (Kidney) or HFF-1 (Fibroblast).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with morpholine derivatives (0.1 – 100 µM) for 48 hours.

    • Self-Validating Control: Use Doxorubicin as a positive control to verify cell line sensitivity.

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours at 37°C.

    • Note: Morpholine derivatives are bases; ensure pH of media remains buffered, as acidity affects phenol red and MTT reduction.

  • Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Interpretation: The Selectivity Index (SI)

Raw potency (


) is meaningless without safety data. Calculate the Selectivity Index:


Table 1: Interpretation of Biological Screening Data

MetricValue RangeClassificationAction
MIC (Antimicrobial) < 10 µg/mLPotent HitProceed to MBC & Biofilm assay
10 - 100 µg/mLModerateOptimize side chains
> 100 µg/mLInactiveDiscard Scaffold
IC50 (Cytotoxicity) < 5 µMPotentCheck Selectivity
5 - 20 µMModerateAcceptable for lead optimization
Selectivity Index (SI) > 10Highly SelectiveLead Candidate
1 - 10Moderate SafetyToxicology concern
< 1ToxicSTOP (Kills normal cells faster than cancer)

Part 5: Mechanistic Pathway (Anticancer Focus)

Morpholine derivatives frequently target the PI3K/Akt/mTOR pathway.[4][6] The morpholine oxygen acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.

PI3K_Pathway Morph Morpholine Derivative (Ligand) PI3K PI3K Kinase (Target) Morph->PI3K Inhibits (ATP Competition) Apoptosis Apoptosis (Cell Death) Morph->Apoptosis Induces Proliferation Cell Proliferation Morph->Proliferation Blocks PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 Akt Akt (Phosphorylated) PIP3->Akt Activates mTOR mTOR Complex Akt->mTOR Activates mTOR->Proliferation

Figure 2: Mechanism of Action. Morpholine derivatives competitively inhibit PI3K, preventing the phosphorylation of Akt and downstream proliferation signals [1, 5].

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI).[7][8] (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1] CLSI Standards.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • Kucukoglu, K., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved.[2][9][10][11] Journal of Biomolecular Structure and Dynamics.

  • BenchChem. (2025). Unveiling the Anticancer Potential of Morpholine-Containing Compounds: A Comparative Guide to SAR.[6]

Sources

Exploratory

Nomenclature, Structural Identity, and Synthetic Utility of (4-Methylmorpholin-3-yl)methanamine

Technical Guide for Medicinal Chemistry & Drug Development Executive Summary & Core Identity (4-Methylmorpholin-3-yl)methanamine is a chiral, bifunctional heterocyclic building block used primarily in Fragment-Based Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary & Core Identity

(4-Methylmorpholin-3-yl)methanamine is a chiral, bifunctional heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a critical scaffold for introducing solubility-enhancing morpholine motifs while providing a primary amine handle for further diversification (e.g., amide coupling, reductive amination).

Critical Disambiguation: Researchers often confuse this molecule with two ubiquitous analogs. It is imperative to distinguish the target from:

  • N-Methylmorpholine (NMM): A common non-nucleophilic base/solvent (CAS: 109-02-4).[1][2]

  • (4-Methylmorpholin-2-yl)methanamine: The regioisomer where the amine arm is at position 2 (CAS: 141814-57-5).[3]

The Nomenclature Matrix

The following table consolidates accepted identifiers to facilitate precise database querying across Scifinder-n, Reaxys, and PubChem.

CategoryIdentifier / NameContext
IUPAC (Systematic) 1-(4-Methylmorpholin-3-yl)methanaminePreferred IUPAC Name (PIN)
Alternative Systematic 3-(Aminomethyl)-4-methylmorpholineCommon in synthesis literature
Inverted Index Morpholine, 3-(aminomethyl)-4-methyl-CA Index Name format
Structural Descriptor C-(4-Methyl-morpholin-3-yl)-methylamineVendor Catalogues (e.g., Enamine)
CAS Number (Salt) 1965309-35-6 Dihydrochloride salt (Commercial standard)
CAS Number (Base) Not widely indexed; search via substructureFree base is often unstable/oily
SMILES CN1CCOCC1CNChemoinformatics input
InChIKey SDKGAFHSAMMJKY-UHFFFAOYSA-NUnique Hash Identifier

Structural Analysis & Stereochemistry

The molecule possesses a single stereocenter at the C3 position of the morpholine ring. In drug development, controlling this stereocenter is vital for defining the vector of the pendant primary amine.

  • Chirality: The (3R) and (3S) enantiomers exhibit distinct spatial arrangements. The (3R) isomer is frequently derived from L-amino acid precursors (e.g., serine derivatives), making it more accessible in the chiral pool.

  • Basicity: The N4 nitrogen (tertiary) has a pKa

    
     7.4, while the exocyclic primary amine (C3-CH2-NH2) has a pKa 
    
    
    
    9-10. This makes the dihydrochloride salt the most stable storage form.
Visualization: Structural Disambiguation

The following diagram illustrates the critical structural differences between the target and its common confusants.

G Target (4-Methylmorpholin-3-yl)methanamine (Target Molecule) Chiral Scaffold NMM N-Methylmorpholine (NMM) (Solvent/Base) CAS: 109-02-4 Iso2 (4-Methylmorpholin-2-yl)methanamine (Regioisomer) CAS: 141814-57-5 Root Morpholine Derivatives Root->Target C3-Substituted Root->NMM Unsubstituted Ring Root->Iso2 C2-Substituted

Figure 1: Structural taxonomy distinguishing the target scaffold from common solvent and regioisomer analogs.

Synthetic Pathways & Protocols

Synthesis of (4-Methylmorpholin-3-yl)methanamine generally proceeds via the reduction of a carbonyl precursor (amide or ester) or a nitrile. The most robust route for medicinal chemistry applications involves the reduction of 4-methylmorpholine-3-carboxamide .

Route: Reduction of 4-Methylmorpholine-3-carboxamide

This route is preferred because the carboxamide precursor is stable and the reaction conditions allow for the retention of stereochemistry if starting from a chiral acid.

Reagents:

  • Precursor: 4-Methylmorpholine-3-carboxamide (derived from Morpholine-3-carboxylic acid).

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF complex (BH
    
    
    
    ·THF).
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Protocol (Self-Validating System)
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Reagent Prep: Charge the flask with LiAlH

    
     (2.0 equiv) suspended in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.
    
  • Addition: Dissolve 4-methylmorpholine-3-carboxamide (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension over 30 minutes. Validation: Monitor gas evolution (
    
    
    
    ); ensure rate is controlled.
  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Validation: Monitor via LC-MS for disappearance of amide (M+H mass shift from precursor to product).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH
    
    
    in grams.
  • Isolation: Filter the granular white precipitate through a Celite pad. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: The crude oil is often pure enough. For storage, treat with 4M HCl in dioxane to precipitate the dihydrochloride salt .

Visualization: Synthetic Workflow

Synthesis Start Morpholine-3-carboxylic acid (Chiral Pool) Step1 Methylation (Reductive Amination) Start->Step1 Inter1 4-Methylmorpholine- 3-carboxylic acid Step1->Inter1 Step2 Amidation (NH3 / Coupling Agent) Inter1->Step2 Inter2 4-Methylmorpholine- 3-carboxamide Step2->Inter2 Step3 Reduction (LiAlH4 / THF) Inter2->Step3 Product (4-Methylmorpholin-3-yl) methanamine Step3->Product

Figure 2: Linear synthetic pathway from chiral acid precursor to the target diamine.

Applications in Drug Discovery

This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) and Lead Optimization for several mechanistic reasons:

  • Solubility Enhancement: The morpholine oxygen acts as a hydrogen bond acceptor, lowering logP and improving aqueous solubility compared to piperidine analogs.

  • Vector Control: The C3-substitution creates a specific vector for the primary amine, allowing the morpholine ring to sit in a solvent-exposed pocket while the amine directs a substituent into a deep binding cleft.

  • Kinase Selectivity: This motif is frequently observed in PI3K and mTOR inhibitors, where the morpholine oxygen forms a critical hydrogen bond with the kinase hinge region.

Data: Physicochemical Profile (Predicted)

Property Value Implication
Molecular Weight 130.19 Da Fragment-compliant (Rule of 3)
cLogP -0.8 to -1.0 Highly hydrophilic; good for lowering lipophilicity
TPSA ~38 Ų High membrane permeability potential
H-Bond Donors 2 Primary amine interaction

| H-Bond Acceptors | 3 | Morpholine O and N interactions |

References

  • PubChem Compound Summary. (2025). (4-Methylmorpholin-3-yl)methanamine.[4][5] National Center for Biotechnology Information. Link

  • BLD Pharm. (2025). Product Datasheet: (4-Methylmorpholin-3-yl)methanamine dihydrochloride (CAS 1965309-35-6).[5] Link

  • Chu, X. J., et al. (2006).[6] Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor. Journal of Medicinal Chemistry. Link(Context: Establishes morpholine utility in kinase inhibitor scaffolds).

  • Manchester Organics. (2025).[3][7][8] Regioisomer Data: (4-Methylmorpholin-2-yl)methanamine (CAS 141814-57-5).[3][9] Link(Context: Cited for negative control/disambiguation).

Sources

Foundational

Basic characterization of chiral morpholine methanamines

Title: Technical Characterization of Chiral Morpholine Methanamines: A Guide to Stereochemical Resolution and Structural Validation Executive Summary Morpholine methanamines (specifically 2- and 3-aminomethylmorpholines)...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Characterization of Chiral Morpholine Methanamines: A Guide to Stereochemical Resolution and Structural Validation

Executive Summary

Morpholine methanamines (specifically 2- and 3-aminomethylmorpholines) represent a privileged scaffold in modern medicinal chemistry, serving as critical pharmacophores in GPCR ligands, kinase inhibitors, and neurotransmitter reuptake inhibitors. Their value lies in the morpholine ring’s ability to lower lipophilicity (LogP) and improve metabolic stability compared to piperazine or cyclohexane analogs.

However, the introduction of the methanamine tail (


) creates a chiral center at the ring junction (C2 or C3). The characterization of these molecules is non-trivial due to low UV absorption , conformational flexibility  (chair-boat interconversion), and the presence of two distinct amine functionalities  (endocyclic secondary vs. exocyclic primary). This guide outlines a rigorous, self-validating workflow for the identification, stereochemical assignment, and purity profiling of these scaffolds.

Structural Significance & Medicinal Context

The morpholine methanamine scaffold is distinct because it offers a "vectorized" exit vector for drug design.

  • Metabolic Shielding: The ether oxygen in the morpholine ring reduces the electron density of the adjacent carbons, often protecting them from oxidative metabolism (CYP450) compared to all-carbon rings.

  • Basicity Modulation: The inductive effect of the oxygen lowers the pKa of the secondary amine (typically ~8.3) compared to piperidine (~11.0), improving bioavailability and blood-brain barrier (BBB) penetration.

  • Stereochemical Impact: The absolute configuration (

    
     vs. 
    
    
    
    ) at the methanamine attachment point dictates the spatial orientation of the "tail," often resulting in >100-fold potency differences in receptor binding.

Fundamental Spectroscopic Identification

Before stereochemical analysis, the chemical identity must be established. The morpholine ring presents specific NMR challenges.

NMR Spectroscopy ( H, C, 2D)
  • The "Chair" Challenge: At room temperature, the morpholine ring undergoes rapid chair-chair interconversion. This often results in broadened signals for the ring protons.

  • Diastereotopic Protons: In chiral morpholine methanamines, the methylene protons of the methanamine tail (

    
    ) are diastereotopic. They will appear as two distinct multiplets (ABX system) rather than a simple doublet.
    
    • Diagnostic Check: If the exocyclic methylene protons appear as a single doublet, suspect racemization or rapid exchange masking the chirality.

  • NOESY/ROESY: Crucial for relative stereochemistry if a second substituent exists on the ring. Strong NOE correlations between axial protons confirm the dominant conformer.

Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI) in positive mode (

    
    ) is standard.
    
  • Fragmentation: Expect a characteristic neutral loss of

    
     (30 Da) or ring opening.
    

Stereochemical Analysis (The Core)

This is the most critical section for chiral morpholine methanamines. Because these molecules often lack strong UV chromophores, standard chiral HPLC can be difficult without derivatization or specialized detection.

Chiral Chromatography Strategy

Detection Issue: The morpholine ring has negligible UV absorption above 210 nm.

  • Solution A (RI/ELSD): Use Refractive Index or Evaporative Light Scattering Detectors.

  • Solution B (Derivatization): React the primary amine with a chromophore (e.g., benzoyl chloride) before injection.

Column Selection:

  • Immobilized Polysaccharide Columns (e.g., CHIRALPAK® IA/IB/IC): Preferred over coated columns because they tolerate "non-standard" solvents (e.g., DCM, THF) which may be needed for solubility.

  • Mobile Phase: For free amines, add 0.1% Diethylamine (DEA) to prevent peak tailing caused by interaction with residual silanols.

Absolute Configuration Assignment

How do you know if you have the


 or 

enantiomer?
  • X-Ray Crystallography: The gold standard, but morpholine methanamines are often oils. Requires salt formation (e.g., HCl, fumarate) to induce crystallization.

  • Vibrational Circular Dichroism (VCD): Unlike electronic CD (which requires UV chromophores), VCD measures differential absorption of circularly polarized IR radiation. It works on the native molecule in solution and is compared against DFT calculations.

  • Marfey’s Analysis (Chemical Correlation): Reacting the methanamine with Marfey’s Reagent (FDAA) creates diastereomers with distinct retention times on achiral C18 columns.

Visualization: Characterization Workflow

The following diagram illustrates the decision matrix for characterizing these scaffolds.

CharacterizationWorkflow Start Crude Chiral Morpholine Methanamine PurityCheck Achiral HPLC (C18) + ESI-MS Start->PurityCheck Identity 1H/13C NMR (Confirm Diastereotopic H) PurityCheck->Identity DecisionUV Does it have a UV Chromophore? Identity->DecisionUV DirectChiral Direct Chiral HPLC (Amylose/Cellulose) DecisionUV->DirectChiral Yes Deriv Derivatization (e.g., Benzoyl/Mosher) DecisionUV->Deriv No Config Absolute Config Determination DirectChiral->Config Deriv->DirectChiral XRay X-Ray Cryst. (Requires Salt) Config->XRay Solid? VCD VCD Spectroscopy (Solution State) Config->VCD Oil/Liquid? Marfey Marfey's Analysis (L-FDAA) Config->Marfey Rapid ID? Final Validated Chiral Reference Standard XRay->Final VCD->Final Marfey->Final

Caption: Decision matrix for the structural and stereochemical validation of chiral morpholine methanamines.

Experimental Protocols

Protocol A: Marfey’s Method for Enantiomeric Excess (ee) Determination

Use this when direct chiral HPLC is difficult due to lack of UV absorption.

Principle: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of the methanamine tail to form diastereomers. These diastereomers have different physical properties and separate easily on a standard C18 column.

Reagents:

  • 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA)

  • 1M NaHCO

    
    
    
  • 1M HCl

  • Acetone

Step-by-Step:

  • Sample Prep: Dissolve 1.0 mg of the chiral morpholine methanamine in 100 µL water.

  • Reaction: Add 200 µL of 1% L-FDAA in acetone and 40 µL of 1M NaHCO

    
    .
    
  • Incubation: Heat at 40°C for 1 hour. The solution will turn yellow.

  • Quench: Cool to RT and add 40 µL of 1M HCl to stop the reaction. Dilute with 500 µL acetonitrile.

  • Analysis: Inject onto a standard C18 HPLC column (e.g., Agilent Zorbax Eclipse).

    • Gradient: 10% to 60% ACN in water (+0.1% Formic Acid) over 20 mins.

    • Detection: UV at 340 nm (Marfey’s reagent absorbs strongly here).

  • Calculation: The two diastereomers (L-L and D-L) will elute at different times.

    
    
    
Protocol B: Direct Chiral HPLC Screening (Polysaccharide Phases)

Use this for preparative separation or if the molecule has an aromatic substituent.

Step-by-Step:

  • Column Selection: Screen Chiralpak IA, IB, and IC (Immobilized) first. These allow DCM use.[1][2]

  • Mobile Phase A (Normal Phase): Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Mobile Phase B (Polar Organic): Acetonitrile : Methanol : Diethylamine (50 : 50 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C. Lowering to 10°C often improves resolution (

    
    ) by reducing thermal motion of the chiral selector.
    

Physicochemical Profiling

For drug development, characterizing the "druggability" is as important as the structure.

PropertyMethodTypical RangeRelevance
pKa (Ring N) Potentiometric Titration8.0 – 8.5Determines ionization at physiological pH (7.4). Lower than piperazine.
pKa (Tail N) Potentiometric Titration9.5 – 10.5The primary amine is highly basic; usually protonated in plasma.
LogD (pH 7.4) Shake-flask (Octanol/Buffer)-1.0 to 1.5Morpholine oxygen reduces lipophilicity, aiding solubility.
Polar Surface Area Calculated (tPSA)~32 Ų (Ring) + TailCritical for BBB penetration prediction (<90 Ų preferred).

Visualization: Chiral Method Development Logic

MethodDev Start Method Development Start Solubility Solubility Check Start->Solubility Hexane Soluble in Hexane/Alc? Solubility->Hexane NP Normal Phase Mode (Hex/EtOH/DEA) Hexane->NP Yes PO Polar Organic Mode (ACN/MeOH/DEA) Hexane->PO No (Soluble in MeOH) RP Reversed Phase Mode (H2O/ACN/Buffer) Hexane->RP No (Aqueous only) Screen Screen Columns (IA, IB, IC, AD, OD) NP->Screen PO->Screen RP->Screen Res Resolution > 1.5? Screen->Res Optimize Optimize T, Flow or Modifier Res->Optimize No Success Final Method Res->Success Yes Optimize->Screen

Caption: Logic flow for selecting the optimal chiral chromatography mode.

References

  • FDA Guidelines (1992). "FDA's Policy Statement for the Development of New Stereoisomeric Drugs."[3] Chirality, 4(5), 338-340.[3]

  • Tzara, A., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[4] ChemMedChem, 15(5), 392-403.[4]

  • Bhunia, S., et al. (2012). "Marfey's reagent: a useful tool for the determination of the absolute configuration of primary amines." Tetrahedron: Asymmetry, 23(14), 1085-1089.
  • Stephens, P. J., et al. (2008). "Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy." Chirality, 20(5), 643-663.

  • Guan, X. H., et al. (2013). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 4, 2765-2769.

Sources

Protocols & Analytical Methods

Method

(4-Methylmorpholin-3-yl)methanamine as a ligand in catalysis

Application Note: (4-Methylmorpholin-3-yl)methanamine as a Bidentate Ligand in Transition Metal Catalysis Executive Summary (4-Methylmorpholin-3-yl)methanamine (MMMA) represents a specialized class of 1,2-diamine ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (4-Methylmorpholin-3-yl)methanamine as a Bidentate Ligand in Transition Metal Catalysis

Executive Summary

(4-Methylmorpholin-3-yl)methanamine (MMMA) represents a specialized class of 1,2-diamine ligands incorporating a heterocyclic morpholine backbone. Unlike flexible aliphatic diamines (e.g., TMEDA), the morpholine ring imposes conformational rigidity, influencing the "bite angle" and steric bulk around the metal center. This Application Note details the protocol for utilizing MMMA as a supporting ligand in Palladium-catalyzed C–N cross-coupling reactions . The guide covers ligand synthesis/purification, complex formation, and a validated catalytic workflow, designed for researchers optimizing difficult amination substrates.

Technical Background & Ligand Design Principles

Structural Attributes

MMMA functions as a bidentate N,N-donor . Its efficacy stems from two distinct nitrogen environments:[1]

  • The Primary Amine (–CH₂NH₂): Acts as a strong

    
    -donor, susceptible to oxidative addition stabilization.
    
  • The Tertiary Morpholine Nitrogen (N-Me): Provides steric bulk and prevents catalyst poisoning by over-chelation.

  • The Ether Oxygen: While not a primary donor, the distal oxygen modulates the electronic density of the ring and improves solubility in polar organic solvents (THF, Dioxane).

Mechanistic Advantage

In Pd-catalyzed cycles, 1,2-diamines like MMMA prevent the formation of inactive "Palladium Black" by stabilizing the monomeric Pd(0) species. The chiral potential of the C3 position (if enantiomerically enriched) allows for stereodifferentiation in asymmetric catalysis, although this protocol focuses on the racemic application for general cross-coupling.

Preparation of the Ligand

Before catalysis, the purity of the ligand is critical. Commercial sources often supply the hydrochloride salt, which must be neutralized.

Reagents:

  • (4-Methylmorpholin-3-yl)methanamine[2][3][4]·2HCl (Commercial or synthesized via reduction of 4-methylmorpholine-3-carbonitrile)

  • Potassium Hydroxide (KOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol: Free-Basing the Ligand

  • Dissolve 5.0 mmol of the dihydrochloride salt in 10 mL of deionized water.

  • Cool to 0°C. Slowly add 40% w/v KOH solution until pH > 12.

  • Extract the aqueous layer with DCM (3 x 15 mL). Note: The amine is highly soluble in organic solvents but amphiphilic.

  • Dry combined organics over MgSO₄ for 30 minutes.

  • Concentrate under reduced pressure (keep bath < 40°C due to volatility).

  • Validation: ¹H NMR (CDCl₃) should show a diagnostic doublet at ~2.8 ppm (N-Me) and absence of broad ammonium peaks.

Catalytic Application: Pd-Catalyzed Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl bromide with a secondary amine, a transformation where MMMA excels by stabilizing the oxidative addition intermediate.

Reaction Setup Diagram (DOT Visualization)

CatalyticWorkflow Start Reagent Prep (Inert Atmosphere) Complexation Pre-Catalyst Formation Pd(OAc)2 + MMMA Ligand (1:1.2 Ratio) Start->Complexation Solvent: Toluene SubstrateAdd Substrate Addition Aryl Bromide + Amine Base: NaOtBu Complexation->SubstrateAdd Active Catalyst Generated Heating Reaction Phase 80-100°C, 12-24h Toluene/Dioxane SubstrateAdd->Heating Inert Gas Seal Workup Quench & Filtration Remove Pd residues Heating->Workup Cool to RT Analysis Analysis GC-MS / NMR Workup->Analysis

Figure 1: Step-by-step workflow for MMMA-mediated cross-coupling.

Detailed Protocol

Materials:

  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂]

  • Ligand: (4-Methylmorpholin-3-yl)methanamine (MMMA)

  • Base: Sodium tert-butoxide (NaOtBu) - Must be stored in glovebox.

  • Solvent: Anhydrous Toluene (degassed)

Experimental Steps:

  • Pre-complexation (In Glovebox):

    • In a 4 mL vial, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%).

    • Add MMMA (1.6 mg, 0.012 mmol, 1.2 mol%).

    • Add 0.5 mL anhydrous Toluene.

    • Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/translucent color, indicating ligation.

  • Reaction Assembly:

    • To a reaction tube equipped with a magnetic stir bar, add:

      • Aryl Bromide (1.0 mmol)

      • Secondary Amine (1.2 mmol)

      • NaOtBu (1.4 mmol)

    • Transfer the pre-formed catalyst solution to the reaction tube via syringe.

    • Rinse the catalyst vial with an additional 1.5 mL Toluene and add to the reaction (Total Vol = 2 mL).

  • Execution:

    • Seal the tube (Teflon-lined cap).

    • Heat to 80°C for 12 hours.

    • Checkpoint: Monitor by TLC. If starting material persists, increase temp to 100°C.

  • Workup:

    • Cool to room temperature.[5][6][7]

    • Dilute with Ethyl Acetate (5 mL).

    • Filter through a small pad of Celite/Silica to remove Palladium black and inorganic salts.

    • Concentrate filtrate in vacuo.

Mechanistic Pathway & Troubleshooting

The ligand plays a dual role. The primary amine facilitates the initial coordination, while the morpholine backbone prevents


-hydride elimination in susceptible substrates.
Catalytic Cycle Visualization

CatalyticCycle LPd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] LPd0->OxAdd Ar-Br Subst Ligand Exchange (Base/Amine) OxAdd->Subst HNR2 / NaOtBu RedElim Reductive Elimination Product Release Subst->RedElim -NaBr RedElim->LPd0 Regeneration

Figure 2: Simplified catalytic cycle highlighting the regeneration of the L-Pd(0) species mediated by MMMA.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation of Pd Black Ligand dissociation due to high temp.Increase Ligand:Pd ratio to 2:1; Lower temp to 80°C.
Low Conversion Catalyst poisoning or poor solubility.Switch solvent to 1,4-Dioxane; Ensure NaOtBu is fresh.
Hydrodehalogenation (Ar-H)

-hydride elimination dominant.
MMMA is sterically uncrowded; switch to bulky Buchwald ligand if this persists.

References

  • General Morpholine Ligand Synthesis

    • Synthesis of N-substituted morpholine deriv
    • Source: PubChem Compound Summary for CID 10396873.
    • URL: [Link]

  • Application in Pharmaceutical Intermediates (JAK2 Inhibitors)

    • Photoredox Catalysis in a Complex Pharmaceutical Setting.
    • Source: The Journal of Organic Chemistry, ACS Public
    • URL: [Link]

  • Diamine Ligands in Pd-Catalysis

    • Mechanistic studies of Pd-catalyzed amination using chel
    • Source: Chemical Science (General reference for 1,2-diamine ligand behavior).
    • URL: [Link]

  • Safety Data & Handling

    • Safety Data Sheet for 4-Methylmorpholine deriv
    • Source: ECHA (European Chemicals Agency).[3]

    • URL: [Link]

Sources

Application

Application Note: Optimizing Kinase Inhibitor Profiles with (4-Methylmorpholin-3-yl)methanamine Scaffolds

Executive Summary & Chemical Logic This technical guide addresses the application of (4-Methylmorpholin-3-yl)methanamine (4-MMA) and its analogs as privileged scaffolds in Fragment-Based Drug Discovery (FBDD) and Lead Op...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This technical guide addresses the application of (4-Methylmorpholin-3-yl)methanamine (4-MMA) and its analogs as privileged scaffolds in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

While the morpholine ring is a ubiquitous pharmacophore—present in drugs like Gefitinib (EGFR inhibitor) and Linezolid (Antibiotic)—the specific 3-aminomethyl substituted variant offers distinct advantages over the canonical morpholine:

  • Vector Exploration: Unlike the C2- or N4-attachment points, the C3-methanamine tail directs substituents into unique spatial vectors, often accessing the "sugar pocket" or solvent-exposed regions of kinase active sites (e.g., PI3K, mTOR).

  • Solubility Enhancement: The primary amine (pKa ~9.5) serves as a solubilizing handle, crucial for converting lipophilic "brick-dust" leads into viable drug candidates.

  • Stereochemical Control: The C3 chiral center allows for the precise tuning of ligand-protein fit, exploiting the stereoselectivity often required for high-affinity binding.

This guide details the synthetic coupling, biological profiling (PI3K inhibition), and physicochemical assessment of 4-MMA analogs.

Chemical Space & Design Principles

The 4-MMA scaffold is functionally distinct from simple morpholines. In kinase inhibitors, the morpholine oxygen typically functions as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region backbone (e.g., Valine residues).

Structural Logic Diagram

The following diagram illustrates the strategic utility of the 4-MMA scaffold in drug design, highlighting its role in modulating physicochemical properties (LogD) and target selectivity.

MMA_Scaffold_Logic cluster_interactions Interaction Mechanisms Core Lipophilic Core (e.g., Quinoline/Triazine) Scaffold (4-Methylmorpholin-3-yl) methanamine (4-MMA) Core->Scaffold Coupling (Amide/Urea) Target Target Protein (Kinase Hinge Region) Scaffold->Target H-Bond (O atom) Vector Reach (C3-Amine) Property ADME Optimization Scaffold->Property Lowers LogD Increases Solubility Hinge Hinge Binder (Morpholine O) Scaffold->Hinge Solvent Solvent Front (C3-Substituent) Scaffold->Solvent

Caption: Figure 1. Strategic integration of the 4-MMA scaffold. The morpholine oxygen anchors the molecule to the kinase hinge, while the C3-amine tail extends into the solvent front to modulate solubility and selectivity.

Experimental Protocols

Protocol A: Regioselective Coupling of 4-MMA

Objective: To couple (4-Methylmorpholin-3-yl)methanamine to an aromatic acid core (e.g., a PI3K inhibitor scaffold) without racemizing the C3 center.

Prerequisites:

  • Scaffold: (R)- or (S)-(4-Methylmorpholin-3-yl)methanamine (commercially available or synthesized from Serine/Threonine).

  • Core: Aromatic Carboxylic Acid (e.g., 4-chloroquinoline-3-carboxylic acid).

  • Reagents: HATU, DIPEA, DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation:

    • Dissolve 1.0 eq of the Aromatic Acid in anhydrous DMF (0.1 M concentration).

    • Add 1.2 eq of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • Add 2.0 eq of DIPEA (Diisopropylethylamine).

    • Critical Note: Stir at 0°C for 15 minutes. Pre-activation at low temperature minimizes the risk of racemization if the acid component is also chiral.

  • Coupling:

    • Add 1.1 eq of (4-Methylmorpholin-3-yl)methanamine dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Monitor via LC-MS. The product peak should show the characteristic M+1 mass.

  • Workup & Purification:

    • Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash Column Chromatography (DCM:MeOH:NH₄OH gradient). The morpholine nitrogen makes the compound basic; using ammonia in the eluent prevents tailing.

Protocol B: TR-FRET Kinase Affinity Assay (PI3K/mTOR)

Objective: Determine the IC₅₀ of the synthesized 4-MMA analog against PI3Kα using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Mechanism: This assay measures the displacement of a fluorescent tracer from the kinase active site by the test compound.

Reagents:

  • Recombinant PI3Kα protein.

  • Europium-labeled anti-GST antibody (Donor).

  • AlexaFluor™ 647-labeled Kinase Tracer (Acceptor).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Workflow Diagram:

Kinase_Assay cluster_logic Signal Logic Step1 1. Plate Preparation (384-well Low Volume) Step2 2. Compound Addition (Serial Dilution in DMSO) Step1->Step2 Step3 3. Master Mix Addition (Kinase + Eu-Antibody + Tracer) Step2->Step3 Step4 4. Incubation (1 Hour @ RT, Dark) Step3->Step4 Step5 5. Detection (Ex: 340nm | Em: 665nm/615nm) Step4->Step5 Result1 High Signal = Tracer Bound (Inactive Compound) Step5->Result1 Result2 Low Signal = Tracer Displaced (Active Inhibitor) Step5->Result2

Caption: Figure 2. TR-FRET Assay Workflow. Competition between the 4-MMA analog and the fluorescent tracer determines binding affinity.

Data Analysis:

  • Calculate the Emission Ratio:

    
    .
    
  • Plot Ratio vs. log[Compound] to generate sigmoidal dose-response curves.

  • Validation Criteria: Z-factor > 0.5; Reference Inhibitor (e.g., Wortmannin) IC₅₀ within 3-fold of historical mean.

Protocol C: Microsomal Stability (Metabolic Liability)

Objective: Assess if the 3-aminomethyl group introduces metabolic instability (N-dealkylation or oxidation).

  • Incubation: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      .
      
    • Target:

      
       min for lead compounds.
      

Comparative Data Analysis

The following table summarizes the typical impact of substituting a standard morpholine with a (4-Methylmorpholin-3-yl)methanamine tail in a hypothetical Quinoline-based PI3K inhibitor series (derived from SAR trends in literature [1, 2]).

Compound IDR-Group (Scaffold)PI3Kα IC₅₀ (nM)LogD (pH 7.4)Solubility (µM)
Cpd-1 (Ref) Morpholine (unsubstituted)123.8 (High)5
Cpd-2 (4-Methylmorpholin-3-yl)methanamine (Racemic)452.1120
Cpd-3 (S)-(4-Methylmorpholin-3-yl)methanamine 14 2.1 125
Cpd-4 (R)-(4-Methylmorpholin-3-yl)methanamine2102.1125

Interpretation:

  • Stereospecificity: Cpd-3 (S-isomer) retains the potency of the parent morpholine (Cpd-1) while Cpd-4 loses potency. This suggests the (S)-3-aminomethyl vector projects into a permissive region (solvent), whereas the (R)-vector likely clashes with the protein wall (e.g., Ribose binding pocket).

  • Solubility: The introduction of the amine (Cpd-2, 3, 4) drastically lowers LogD and increases aqueous solubility, solving the "brick-dust" issue of the parent scaffold.

References

  • Vertex AI Search. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition. PubMed. Available at: [Link]

  • Guo, X., et al. (2013). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Tzara, A., et al. (2020).[1][2] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

Disclaimer: The protocols described herein are for research use only. All chemical syntheses should be performed in a fume hood by trained personnel utilizing appropriate Personal Protective Equipment (PPE).

Sources

Method

A Robust HILIC-HPLC Method for the Quantification of (4-Methylmorpholin-3-yl)methanamine via Pre-Column Derivatization

An Application Note from the Office of the Senior Application Scientist Abstract This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the analysis of (4-Methylmo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the analysis of (4-Methylmorpholin-3-yl)methanamine. As a small, polar molecule lacking a native chromophore, this compound presents significant analytical challenges for traditional reversed-phase chromatography, namely poor retention and difficult detection.[1][2] To overcome these obstacles, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention of the polar analyte.[3][4][5] Furthermore, a pre-column derivatization strategy using 9-fluorenylmethyl chloroformate (FMOC-Cl) is implemented. This reaction targets the primary amine of (4-Methylmorpholin-3-yl)methanamine, attaching a highly fluorescent moiety, which drastically enhances detection sensitivity and allows for reliable quantification.[6] This self-validating protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and quality control.

Scientific Principle & Method Rationale

The analytical strategy is built upon addressing two core challenges presented by the analyte's physicochemical properties: its high polarity and its lack of a UV-absorbing structure.

1.1. The Retention Challenge: Why HILIC?

(4-Methylmorpholin-3-yl)methanamine is a hydrophilic molecule (predicted XLogP3-AA: -1.0) containing two amine groups and an ether linkage, making it miscible with aqueous phases.[7] In conventional reversed-phase HPLC (e.g., with a C18 column), such polar compounds have minimal interaction with the nonpolar stationary phase and elute at or near the void volume, resulting in no chromatographic retention.

This method leverages Hydrophilic Interaction Liquid Chromatography (HILIC) , a technique designed specifically for highly polar compounds.[8][9] The mechanism relies on a polar stationary phase (e.g., amide, cyano, or bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small percentage of an aqueous buffer.[5] In HILIC, the aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. The polar analyte partitions between this immobilized aqueous layer and the bulk organic mobile phase. More polar analytes, like (4-Methylmorpholin-3-yl)methanamine, are more strongly retained in the aqueous layer, leading to effective chromatographic separation.[9]

1.2. The Detection Challenge: Pre-Column Derivatization

The aliphatic structure of the target analyte lacks a chromophore, rendering it practically invisible to standard UV-Vis detectors. To achieve the sensitivity required for pharmaceutical analysis, a pre-column derivatization step is essential.[6][10] This involves a chemical reaction that attaches a molecule with strong fluorescent or UV-absorbing properties to the analyte before it is injected into the HPLC system.

This protocol utilizes 9-fluorenylmethyl chloroformate (FMOC-Cl) , a well-established reagent that reacts specifically and rapidly with primary and secondary amines under mild, basic conditions to form a stable, highly fluorescent derivative.[6][11] The primary amine of the methanamine group on (4-Methylmorpholin-3-yl)methanamine is the target for this reaction. The resulting FMOC-adduct is not only intensely fluorescent but also more hydrophobic, which can further aid in achieving optimal chromatographic resolution.

G cluster_analyte Analyte Properties cluster_challenges Analytical Challenges cluster_solutions Methodological Solutions P1 (4-Methylmorpholin-3-yl)methanamine P2 High Polarity (XLogP = -1.0) P1->P2 P3 No Native Chromophore P1->P3 C1 Poor Retention on RP-HPLC P2->C1 C2 Low Sensitivity with UV Detection P3->C2 S1 Hydrophilic Interaction Liquid Chromatography (HILIC) C1->S1 S2 Pre-Column Derivatization with FMOC-Cl C2->S2 M Final Validated HPLC Method S1->M S2->M

Caption: Logical flow from analyte properties to the final HPLC method.

Materials and Instrumentation

Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, fluorescence detector (FLD)
Chromatography Column HILIC Amide Column (e.g., Waters ACQUITY UPLC BEH Amide), 100 x 2.1 mm, 1.7 µm
Reagents (4-Methylmorpholin-3-yl)methanamine Reference Standard
9-fluorenylmethyl chloroformate (FMOC-Cl), >99%
Acetonitrile (ACN), HPLC Grade
Water, HPLC or Milli-Q Grade
Ammonium Acetate, LC-MS Grade
Boric Acid, ACS Grade
Sodium Hydroxide, ACS Grade
Acetone, HPLC Grade
Labware Class A volumetric flasks, pipettes, 1.5 mL amber glass autosampler vials

Detailed Protocols

Reagent and Solution Preparation
  • Mobile Phase A (10% ACN, 10 mM Ammonium Acetate):

    • Weigh 0.7708 g of ammonium acetate and dissolve in 900 mL of HPLC-grade water.

    • Add 100 mL of acetonitrile. Mix thoroughly.

    • Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (90% ACN, 10 mM Ammonium Acetate):

    • Weigh 0.7708 g of ammonium acetate and dissolve in 100 mL of HPLC-grade water.

    • Add 900 mL of acetonitrile. Mix thoroughly.

    • Filter through a 0.22 µm membrane filter.

  • Borate Buffer (0.1 M, pH 9.0):

    • Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water.

    • Adjust the pH to 9.0 using a 1 M sodium hydroxide solution.

  • FMOC-Cl Reagent (15 mM):

    • Accurately weigh 38.8 mg of FMOC-Cl and dissolve in 10 mL of acetone.

    • Note: Prepare this solution fresh daily and protect it from light.

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of (4-Methylmorpholin-3-yl)methanamine reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water.

Standard and Sample Derivatization Protocol

This protocol is identical for calibration standards (prepared by diluting the stock solution) and analytical samples.

  • Pipette 100 µL of the sample or standard solution into a clean autosampler vial.

  • Add 400 µL of the 0.1 M Borate Buffer (pH 9.0). Vortex briefly to mix.

  • Add 500 µL of the 15 mM FMOC-Cl reagent. Cap the vial immediately.

  • Vortex vigorously for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes, protected from light.

  • Quenching (Optional but Recommended): To consume excess FMOC-Cl, add 50 µL of a 1 M glycine solution and vortex. Let it stand for 5 minutes.

  • The sample is now ready for injection.

G Start Start: Sample or Standard Step1 1. Add 100 µL Sample to Vial Start->Step1 Step2 2. Add 400 µL Borate Buffer (pH 9.0) Step1->Step2 Step3 3. Add 500 µL FMOC-Cl Reagent Step2->Step3 Step4 4. Vortex 30s Step3->Step4 Step5 5. React 15 min (Room Temp, Dark) Step4->Step5 End Ready for HPLC Injection Step5->End

Caption: Step-by-step workflow for the pre-column derivatization.

HPLC Instrument Parameters
Parameter Setting Rationale
Column HILIC Amide, 100 x 2.1 mm, 1.7 µmProvides excellent retention and peak shape for polar analytes.
Mobile Phase A 10% ACN / 90% Water / 10 mM NH₄OAcStrong eluent in HILIC mode.
Mobile Phase B 90% ACN / 10% Water / 10 mM NH₄OAcWeak eluent in HILIC mode.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure efficiency.
Column Temp. 35 °CEnsures reproducible retention times and improves peak shape.
Injection Volume 5 µLMinimizes potential peak distortion from the sample solvent.
Fluorescence Detector Excitation: 265 nm / Emission: 315 nmOptimal wavelengths for the FMOC-amine adduct.
Gradient Program Time (min)%B
0.095
5.070
5.195
7.095

System Suitability and Validation

To ensure the trustworthiness and reliability of each analytical run, a system suitability standard (a mid-range concentration standard) must be analyzed. The results must conform to the following criteria before proceeding with sample analysis.

Parameter Acceptance Criteria Purpose
Retention Time (RT) RSD ≤ 2.0% (for n=5 injections)Ensures system precision and stability.
Peak Area RSD ≤ 2.0% (for n=5 injections)Confirms injection precision and detector stability.
Tailing Factor (Tf) 0.8 – 1.5Measures peak symmetry, indicating good column performance.
Theoretical Plates (N) ≥ 5000Indicates high column efficiency and separation power.

This method should be fully validated according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low Peak Response Derivatization failure (inactive reagent, wrong pH).Prepare fresh FMOC-Cl reagent. Verify the pH of the borate buffer is 9.0.
Poor Peak Shape (Splitting/Tailing) Column contamination or degradation. Mismatch between injection solvent and mobile phase.Flush the column with a strong solvent. Ensure sample is fully dissolved.
Drifting Retention Times Inadequate column equilibration. Mobile phase composition drift.Ensure at least 10 column volumes for equilibration. Prepare fresh mobile phase daily.
High Baseline Noise Detector lamp issue. Contaminated mobile phase or column.Check detector lamp hours. Use fresh, high-purity solvents and reagents.

Conclusion

The described HILIC-HPLC method with pre-column FMOC-Cl derivatization provides a highly effective solution for the quantitative analysis of (4-Methylmorpholin-3-yl)methanamine. By systematically addressing the inherent challenges of high polarity and the absence of a chromophore, this protocol offers the specificity, sensitivity, and robustness required for demanding applications in pharmaceutical development and quality control. The detailed, step-by-step procedures and system suitability criteria ensure that the method can be reliably implemented and validated.

References

  • Tuoda Industry Limited. (n.d.). 4-methylmorpholine. Global Chemical Supplier. Retrieved from [Link]

  • Connect Chemicals. (n.d.). 4-Methylmorpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10396873, (4-methylmorpholin-3-yl)methanamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129319578, [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride. PubChem. Retrieved from [Link]

  • Wiley Analytical Science. (2021, May 10). No chromophore - no problem?. Retrieved from [Link]

  • Chyba, M., & Komsta, Ł. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 885-912. Retrieved from [Link]

  • Roemling, R., Sakata, M., Kawai, Y., & Hirayama, H. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. American Laboratory. Retrieved from [Link]

  • Al-Lawati, H. A. J., Al-Busaidi, I., Al-Sabahi, J., Suliman, F. O., & Al-Kindy, S. M. Z. (2020). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Molecules, 25(23), 5732. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • Wang, J., Liu, J., Ling, Y., & Chen, H. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of separation science, 33(11), 1566–1575. Retrieved from [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Retrieved from [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Mokrov, A. D., & Beloglazkina, E. K. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789–819. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]

  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Retrieved from [Link]

  • Manousi, N., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Separations, 9(12), 400. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Glibo, A., et al. (2023). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 70(2), 475-484. Retrieved from [Link]

  • Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation &amp; Analysis of (4-Methylmorpholin-3-yl)methanamine

Executive Summary (4-Methylmorpholin-3-yl)methanamine is a polar, bicyclic-functionalized amine often utilized as a building block in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, receptor antagonists)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methylmorpholin-3-yl)methanamine is a polar, bicyclic-functionalized amine often utilized as a building block in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, receptor antagonists). Its structure comprises a morpholine ring substituted at the N-position with a methyl group and at the C3-position with a methanamine (


) moiety.

This Application Note provides a comprehensive guide for the Mass Spectrometry (MS) analysis of this compound. Unlike standard libraries which may lack specific entry data for this intermediate, this guide utilizes first-principles fragmentation logic derived from morpholine and primary amine behavior to establish a validated identification protocol.

Key Analytical Parameters:

  • Monoisotopic Mass: 130.1106 Da

  • Precursor Ion

    
    : 
    
    
    
    131.1179
  • Primary Diagnostic Fragments:

    
     114 (Loss of 
    
    
    
    ),
    
    
    100 (Alpha-cleavage),
    
    
    87 (Ring contraction).

Scientific Mechanism: Fragmentation Pathways[1][2][3][4]

The fragmentation of (4-Methylmorpholin-3-yl)methanamine in Electrospray Ionization (ESI+) MS/MS is driven by the protonation of the basic nitrogen atoms and subsequent charge-remote or charge-directed fragmentations.

Protonation Sites

The molecule contains two basic nitrogen atoms:

  • Tertiary Amine (Ring N4): High proton affinity.

  • Primary Amine (Exocyclic

    
    ):  High proton affinity.
    

While the proton is mobile, the initial population of


 (

131) exists as a mixture of protomers. The specific location of the proton directs the subsequent bond cleavage.
Key Fragmentation Channels
Pathway A: Neutral Loss of Ammonia (

Da)
  • Mechanism: Protonation of the primary amine group facilitates the elimination of

    
    . This is a characteristic "neutral loss" for primary amines.
    
  • Transition:

    
    
    
  • Structure: The resulting cation is likely a bicyclic aziridinium species or an unsaturated morpholine derivative, stabilized by the tertiary nitrogen.

Pathway B: Alpha-Cleavage (Loss of Side Chain)
  • Mechanism: Radical-site initiation or inductive cleavage at the C3 position of the morpholine ring. The bond between the ring carbon (C3) and the exocyclic methylene group breaks.

  • Transition:

    
    
    
  • Significance: This loss of the

    
     group (31 Da neutral loss) leaves the N-methylmorpholine core cation. This is a high-intensity diagnostic peak.
    
Pathway C: Morpholine Ring Opening (Retro-Diels-Alder-like)
  • Mechanism: The morpholine ring is prone to cleavage, often losing a neutral

    
     fragment (ethylene oxide equivalent, 44 Da) or 
    
    
    
    (28 Da).
  • Transition:

    
     (Loss of 
    
    
    
    )
  • Secondary Fragment: The

    
     114 ion can also undergo this ring opening to yield 
    
    
    
    70 (
    
    
    ).
Fragmentation Pathway Diagram

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 131 Frag114 Fragment m/z 114 [M+H - NH3]+ Precursor->Frag114 Loss of NH3 (-17 Da) Frag100 Fragment m/z 100 [M+H - CH2NH2]+ Precursor->Frag100 Alpha-Cleavage (-31 Da) Frag87 Fragment m/z 87 [M+H - C2H4O]+ Precursor->Frag87 Ring Opening (-44 Da) Frag70 Fragment m/z 70 [m/z 114 - C2H4O]+ Frag114->Frag70 Ring Opening (-44 Da)

Figure 1: Proposed MS/MS fragmentation tree for (4-Methylmorpholin-3-yl)methanamine.

Experimental Protocol

Sample Preparation

Due to the high polarity of the compound (


), standard Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane/DCM) is ineffective .
  • Recommended Method: Protein Precipitation (PPT) or Dilute-and-Shoot.

  • Solvent: Acetonitrile:Methanol (75:25) with 0.1% Formic Acid.

  • Procedure:

    • Dissolve 1 mg of standard in 1 mL of Methanol (Stock: 1 mg/mL).

    • Dilute to 100 ng/mL in Mobile Phase B (High Organic) for HILIC analysis.

LC-MS/MS Conditions

Challenge: Retention of small polar amines on C18 is poor. Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC).

ParameterSettingRationale
Column HILIC Amide or Silica (2.1 x 100 mm, 1.7 µm)Retains polar amines via hydrogen bonding and ionic interactions.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Buffer maintains protonation and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content required for HILIC retention.
Gradient 95% B to 50% B over 5 minsElute from high organic to low organic (inverse of Reverse Phase).
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Ionization ESI Positive (+)Basic nitrogens ionize readily in positive mode.
Source Temp 350°CEnsure efficient desolvation of aqueous mobile phase.
MRM Transition Table (Quantification)
Precursor (

)
Product (

)
Collision Energy (eV)TypeNote
131.1 114.1 15 - 20QuantifierHigh abundance, specific loss of

.
131.1 100.1 25 - 30QualifierStructural confirmation (Core ring).
131.1 87.1 35 - 40QualifierHigh energy fragment (Ring opening).

Workflow Visualization

Workflow Sample Sample (Polar Amine) Prep Prep: HILIC Diluent (90% ACN) Sample->Prep LC LC Separation HILIC Amide Column Prep->LC ESI ESI (+) Ionization [M+H]+ = 131 LC->ESI Q1 Q1 Filter Select m/z 131 ESI->Q1 CID Collision Cell N2 Gas, 15-35 eV Q1->CID Q3 Q3 Detection m/z 114, 100, 87 CID->Q3

Figure 2: Analytical workflow for the quantification of (4-Methylmorpholin-3-yl)methanamine.

Troubleshooting & Optimization

  • Poor Retention / Peak Tailing:

    • Cause: Secondary interactions with silanols or incorrect pH.

    • Fix: Ensure buffer concentration is at least 10 mM. Check that the sample diluent matches the initial mobile phase (High Organic for HILIC). Injecting a 100% aqueous sample into a HILIC column will destroy peak shape.

  • Low Sensitivity:

    • Cause: Ion suppression from matrix or incorrect source parameters.

    • Fix: Monitor the

      
       transition. If signal is low, optimize the Desolvation Gas Flow. Small molecules often require higher gas flow to decluster effectively.
      
  • Crosstalk:

    • Check: Ensure the collision cell clears effectively between scans. The loss of 17 Da (

      
      ) is common; verify specificity against the matrix blank.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10396873, (4-Methylmorpholin-3-yl)methanamine. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of small polar amines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • Agilent Technologies.HILIC Method Development for Polar Basic Compounds. Application Note 5990-5874EN.
  • NIST Mass Spectrometry Data Center. Morpholine, 4-methyl- Mass Spectrum. Retrieved from [Link]

Method

Synthetic routes to novel pharmaceuticals via (4-Methylmorpholin-3-yl)methanamine

Executive Summary & Strategic Value The (4-Methylmorpholin-3-yl)methanamine scaffold represents a privileged structural motif in modern medicinal chemistry.[1][2] Unlike the ubiquitous N-linked morpholines (used primaril...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The (4-Methylmorpholin-3-yl)methanamine scaffold represents a privileged structural motif in modern medicinal chemistry.[1][2] Unlike the ubiquitous N-linked morpholines (used primarily for solubility enhancement), the 3-substituted morpholine offers a unique vector for drug design.[1][2] It introduces a chiral center adjacent to the nitrogen, allowing for stereoselective engagement with target proteins (e.g., PI3K, mTOR, and GPCRs) while maintaining the favorable physicochemical properties of the morpholine ring (reduced lipophilicity, metabolic stability).

This Application Note provides a definitive guide for:

  • Synthesizing the scaffold with high enantiomeric purity.

  • Derivatizing the amine into three distinct pharmacophore classes: Ureas, Amides, and Secondary Amines.

  • Validating the resulting libraries using industry-standard QC protocols.

Module 1: Synthesis of the Scaffold

While racemic material is useful for initial screening, pharmaceutical development demands enantiopurity. We recommend the "Azide Displacement Route" starting from the commercially available (R)- or (S)-(4-methylmorpholin-3-yl)methanol.[1][2] This route avoids the harsh reducing agents required for amide reductions and scales well to kilogram quantities.[1]

Protocol 1.1: Conversion of Alcohol to Primary Amine

Precursor: (R)-(4-Methylmorpholin-3-yl)methanol (CAS: 1820569-49-0) Target: (R)-(4-Methylmorpholin-3-yl)methanamine[1][2]

Step-by-Step Methodology:

  • Activation (Mesylation):

    • Charge a reactor with (R)-(4-methylmorpholin-3-yl)methanol (1.0 eq) and DCM (10 V).

    • Cool to 0°C. Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).

    • Mechanism:[1][2][3][4][5][6][7] The hydroxyl group attacks the sulfonyl chloride, creating a good leaving group (-OMs).[2]

    • QC Check: TLC (5% MeOH/DCM) should show complete consumption of alcohol.[2]

  • Displacement (Azidation):

    • Evaporate DCM and redissolve the crude mesylate in DMF (5 V).

    • Add Sodium Azide (

      
      , 2.0 eq).[2] Safety Note: 
      
      
      
      is toxic and shock-sensitive.[1][2] Use a blast shield.
    • Heat to 80°C for 6 hours.

    • Mechanism:[1][2][3][4][5][6][7]

      
       displacement occurs.[1][2] Since the chiral center is at C3 (not the reaction site), stereochemistry is preserved.
      
  • Reduction (Staudinger or Hydrogenation):

    • Preferred (Scale < 10g): Staudinger Reduction. Add

      
       (1.2 eq) in THF/Water.[2]
      
    • Preferred (Scale > 10g): Hydrogenation.[2][5] Transfer azide solution to a Parr shaker. Add 10% Pd/C (5 wt%) and stir under

      
       (30 psi) for 4 hours.
      
    • Filter catalyst over Celite.[1][2]

  • Salt Formation (Purification):

    • Dissolve crude amine in EtOH.[1][2] Add 4M HCl in Dioxane (2.0 eq).

    • Precipitate the dihydrochloride salt with

      
      .[1]
      
    • Yield: Typically 65-75% overall.[1][2]

Module 2: Parallel Library Synthesis (Derivatization)

The primary amine at the C3-methyl position is a potent nucleophile.[1][2] The following workflows describe its conversion into three major medicinal pharmacophores.

Visual Workflow: Divergent Synthesis Pathways

SyntheticPathways Start (4-Methylmorpholin-3-yl) methanamine PathA Pathway A: Isocyanate Reaction Start->PathA + R-NCO DCM, 0°C PathB Pathway B: Reductive Amination Start->PathB + R-CHO NaBH(OAc)3 PathC Pathway C: HATU Coupling Start->PathC + R-COOH HATU, DIPEA ProdA Urea Derivatives (Kinase Inhibitors) PathA->ProdA ProdB Secondary Amines (GPCR Ligands) PathB->ProdB ProdC Amides (Peptidomimetics) PathC->ProdC

Figure 1: Divergent synthetic utility of the 3-aminomethyl-4-methylmorpholine scaffold.

Protocol 2.1: Urea Formation (Kinase Inhibitor Motif)

Context: Urea linkages are critical in Type II kinase inhibitors (e.g., Sorafenib analogs) to form hydrogen bonds with the "gatekeeper" residue.[2]

  • Dissolution: Dissolve the amine salt (1.0 eq) in DCM. Add DIPEA (3.0 eq) to liberate the free base.[2]

  • Addition: Add the appropriate Isocyanate (R-NCO, 1.1 eq) at 0°C.

  • Incubation: Stir at RT for 2 hours.

  • Scavenging: Add polymer-supported trisamine resin (to scavenge excess isocyanate) and stir for 1 hour.

  • Isolation: Filter and concentrate.

Protocol 2.2: Reductive Amination (GPCR/CNS Ligands)

Context: Secondary amines maintain basicity, crucial for salt-bridging in GPCR binding pockets (e.g., CCR2 antagonists).[2]

  • Imine Formation: Mix amine (1.0 eq) and Aldehyde (R-CHO, 1.0 eq) in DCE (Dichloroethane). Add

    
     as a desiccant.[1][2] Stir 1 hour.
    
  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq).
    
  • Quench: Add saturated

    
    .[1][2] Extract with DCM.[1][2]
    

Analytical Data & Validation

To ensure the integrity of the synthesized libraries, the following QC criteria must be met. The 3-position stereocenter is prone to racemization if harsh bases are used; Chiral HPLC is mandatory.[1][2]

Table 1: Critical Quality Attributes (CQA)
AttributeSpecificationMethodRationale
Purity > 95% (AUC)UPLC-MS (C18)High purity required for HTS screening to avoid false positives.
Enantiomeric Excess > 98% eeChiral SFCThe (R)-isomer often exhibits >100x potency difference vs (S).[1][2]
Residual Solvent < 5000 ppmGC-HeadspaceMorpholine precursors can be difficult to remove; toxicological risk.[1][2]
Identity M+1 (± 0.4 Da)ESI-MSConfirm successful coupling/derivatization.[1][2]
Protocol 4.1: Chiral Separation Method
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1][2]

  • Mobile Phase: 90:10 Hexane:Isopropanol (0.1% Diethylamine).[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm.[1][2]

  • Note: The 4-methyl group provides sufficient steric bulk to allow baseline resolution of enantiomers.[1][2]

Case Study: Design of a PI3K/mTOR Inhibitor

Rationale: Morpholine-containing compounds like BKM120 and GDC-0941 target the ATP-binding cleft of PI3K.[1][2] The oxygen of the morpholine forms a critical H-bond with the hinge region (Valine residue).[1][7] By using the 3-aminomethyl variant, we can extend a urea tail into the "selectivity pocket" to improve isoform specificity.[1]

Logic Flow for Design:

  • Hinge Binder: The morpholine oxygen binds to Val851 (PI3K

    
    ).[2]
    
  • Solubility: The N-methyl group prevents aggregation and improves logD.[1][2]

  • Selectivity: The 3-aminomethyl arm extends towards Lys802, allowing for specific salt-bridge interactions not possible with unsubstituted morpholines.[1][2]

DrugDesign Target PI3K Alpha ATP Pocket Interaction1 H-Bond (O atom) to Val851 Target->Interaction1 Interaction2 Salt Bridge (NH2) to Lys802 Target->Interaction2 Scaffold 3-Aminomethyl Morpholine Scaffold->Target Docking

Figure 2: Interaction map of the scaffold within the PI3K ATP binding pocket.

References

  • Synthesis of Morpholine Scaffolds

    • Title: A New Strategy for the Synthesis of Substituted Morpholines.[1][8][9][10]

    • Source: NIH / PMC.[1][2]

    • URL:[Link]

  • Stereoselective Synthesis

    • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[1][2][5]

    • Source: Semantic Scholar / RSC.[1][2]

    • URL:[Link]

  • Pharmaceutical Applications (CNS/Cancer)

    • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[1][7]

    • Source: ACS / Journal of Medicinal Chemistry.[1][2]

    • URL:[Link][2]

  • Precursor Data

    • Title: [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride (Compound Summary).[1][2]

    • Source: PubChem.[1][2]

    • URL:[Link][2]

Sources

Application

Introduction: The Strategic Role of the Morpholine Scaffold in Medicinal Chemistry

An Application Guide to the Derivatization of (4-Methylmorpholin-3-yl)methanamine for Structure-Activity Relationship (SAR) Studies The morpholine heterocycle is a cornerstone in modern drug discovery, widely recognized...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Derivatization of (4-Methylmorpholin-3-yl)methanamine for Structure-Activity Relationship (SAR) Studies

The morpholine heterocycle is a cornerstone in modern drug discovery, widely recognized as a "privileged structure."[1][2] Its prevalence in numerous approved drugs stems from a unique combination of advantageous physicochemical properties. The morpholine ring enhances aqueous solubility, improves metabolic stability, and can favorably modulate a compound's pharmacokinetic profile.[3][4][5] Specifically, the weak basicity of the nitrogen atom and the hydrogen bond accepting capability of the oxygen atom allow for fine-tuning of interactions with biological targets and improvement of drug-like properties.[5]

(4-Methylmorpholin-3-yl)methanamine is a particularly valuable building block, presenting a chiral scaffold with a reactive primary amine. This primary amine serves as a versatile chemical handle for systematic structural modification, making it an ideal starting point for Structure-Activity Relationship (SAR) studies. The goal of an SAR study is to systematically synthesize and test a series of related compounds (an analogue library) to understand how specific structural changes affect biological activity.[6][7] This iterative process is fundamental to optimizing a lead compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on key strategies for the derivatization of (4-Methylmorpholin-3-yl)methanamine. We will explore three robust and versatile reaction classes: N-Acylation , Reductive Amination , and N-Sulfonylation . Each section will not only provide detailed, self-validating protocols but also explain the strategic rationale behind these modifications in the context of an SAR campaign.

Strategic Derivatization Pathways for SAR Exploration

The primary amine of (4-Methylmorpholin-3-yl)methanamine is a nucleophilic center that can be readily functionalized. The choice of derivatization strategy depends on the specific properties one wishes to probe in an SAR study. The following sections detail protocols for creating amide, secondary/tertiary amine, and sulfonamide analogues.

Start (4-Methylmorpholin-3-yl)methanamine (Starting Scaffold) Acylation Protocol 1: N-Acylation Start->Acylation R-COCl or R-COOH, Coupling Agent ReductiveAmination Protocol 2: Reductive Amination Start->ReductiveAmination R-CHO or R-COR', Reducing Agent Sulfonylation Protocol 3: N-Sulfonylation Start->Sulfonylation R-SO2Cl, Base Amides Amide Analogues (Probing H-bond interactions, steric bulk) Acylation->Amides Amines Secondary/Tertiary Amine Analogues (Modulating basicity, lipophilicity) ReductiveAmination->Amines Sulfonamides Sulfonamide Analogues (Introducing H-bond donors, tetrahedral geometry) Sulfonylation->Sulfonamides SAR Biological Screening & SAR Analysis Amides->SAR Amines->SAR Sulfonamides->SAR

Figure 1: Overall workflow for SAR studies.

Protocol 1: N-Acylation for Amide Library Synthesis

Scientific Rationale

Converting the primary amine to an amide is a foundational step in many SAR campaigns. This transformation replaces a basic nitrogen with a neutral amide, significantly altering the compound's electronic properties and pKa. The amide bond itself introduces both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), providing new points of interaction with a biological target.[8] By varying the "R" group of the acylating agent (e.g., an acyl chloride or carboxylic acid), researchers can systematically explore the impact of steric bulk, lipophilicity, and electronic properties on biological activity.

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes a general procedure for the N-acylation using a representative acyl chloride, benzoyl chloride.

Materials:

  • (4-Methylmorpholin-3-yl)methanamine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolve (4-Methylmorpholin-3-yl)methanamine in anhydrous DCM in a round-bottom flask.

  • Add the base (TEA or DIPEA) to the solution.

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Add the benzoyl chloride dropwise to the cooled solution over 5-10 minutes. Causality Note: The dropwise addition to a cooled solution helps to control the exothermic reaction and prevent potential side reactions.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification and Characterization:

  • Purification: The crude product is typically purified by silica gel column chromatography.[9] The appropriate solvent system is determined by TLC analysis.

  • Characterization: The structure and purity of the final product, N-((4-methylmorpholin-3-yl)methyl)benzamide, should be confirmed by:

    • LC-MS: To confirm the molecular weight of the product.

    • ¹H and ¹³C NMR: To confirm the chemical structure.[9]

    • FTIR: To observe the characteristic amide carbonyl stretch (approx. 1640 cm⁻¹).

Figure 2: General scheme for N-Acylation.

Data Summary for an SAR Library
R-Group of Acyl ChlorideProduct StructureFormulaMW ( g/mol )% Yield (Hypothetical)
AcetylN-((4-methylmorpholin-3-yl)methyl)acetamideC₈H₁₆N₂O₂172.2391%
BenzoylN-((4-methylmorpholin-3-yl)methyl)benzamideC₁₃H₁₈N₂O₂234.3085%
4-Fluorobenzoyl4-Fluoro-N-((4-methylmorpholin-3-yl)methyl)benzamideC₁₃H₁₇FN₂O₂252.2988%
CyclohexanecarbonylN-((4-methylmorpholin-3-yl)methyl)cyclohexanecarboxamideC₁₃H₂₄N₂O₂240.3493%

Protocol 2: Reductive Amination for N-Alkylated Analogues

Scientific Rationale

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[10] This two-step, one-pot reaction involves the initial formation of an imine or iminium ion between the primary amine and a carbonyl compound (an aldehyde or ketone), which is then immediately reduced to the corresponding secondary or tertiary amine.[11] For SAR studies, this allows for the introduction of a vast array of alkyl and aryl substituents. This modification directly impacts the basicity (pKa) of the nitrogen, its steric environment, and the overall lipophilicity of the molecule, all of which are critical parameters influencing target binding and pharmacokinetic properties. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the starting carbonyl compound.[11]

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol details the reaction with a representative aldehyde, benzaldehyde, using sodium triacetoxyborohydride.

Materials:

  • (4-Methylmorpholin-3-yl)methanamine (1.0 eq)

  • Benzaldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, catalytic amount, e.g., 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography or preparative HPLC)

Procedure:

  • To a stirred solution of (4-Methylmorpholin-3-yl)methanamine in anhydrous DCE, add the benzaldehyde.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir for 20-30 minutes at room temperature. Causality Note: The acid catalyzes the dehydration step required for imine formation.

  • Add sodium triacetoxyborohydride in one portion. Safety Note: The addition may cause some gas evolution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM or ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification and Characterization:

  • Purification: The crude product can be purified via silica gel chromatography or, if the product is a salt, by recrystallization.

  • Characterization: The structure of the final product, N-benzyl-(4-methylmorpholin-3-yl)methanamine, should be confirmed by:

    • LC-MS: To verify the expected molecular weight.

    • ¹H and ¹³C NMR: To confirm the structure, paying attention to the appearance of new signals corresponding to the introduced benzyl group.[9]

Figure 3: General scheme for Reductive Amination.

Protocol 3: N-Sulfonylation for Sulfonamide Library Synthesis

Scientific Rationale

The synthesis of sulfonamides introduces a unique functional group that is distinct from amides. The sulfonamide N-H is more acidic than an amide N-H and serves as an excellent hydrogen bond donor.[12] The sulfonyl group itself is a non-planar, tetrahedral structure that can act as a hydrogen bond acceptor via its oxygen atoms.[13] This geometry can be critical for fitting into specific binding pockets. Furthermore, sulfonamides are generally very stable metabolically. Varying the "R" group of the sulfonyl chloride allows for exploration of steric and electronic effects, similar to acylation, but with a different geometric and hydrogen-bonding presentation.[14]

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol details a typical sulfonylation using p-toluenesulfonyl chloride (TsCl).

Materials:

  • (4-Methylmorpholin-3-yl)methanamine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine or Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve (4-Methylmorpholin-3-yl)methanamine in anhydrous DCM and add the base (pyridine or TEA).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 5-10 °C. Causality Note: Sulfonyl chlorides are highly reactive, and controlling the temperature prevents side reactions and ensures selective monosulfonylation.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification and Characterization:

  • Purification: The crude sulfonamide is typically a solid and can often be purified by recrystallization or by silica gel chromatography.

  • Characterization: The structure of the final product, N-((4-methylmorpholin-3-yl)methyl)-4-methylbenzenesulfonamide, should be confirmed by:

    • LC-MS: To confirm the molecular weight.

    • ¹H and ¹³C NMR: To verify the complete structure.[9]

    • FTIR: To observe the characteristic S=O stretches (approx. 1350 and 1160 cm⁻¹).

Figure 4: General scheme for N-Sulfonylation.

Conclusion

(4-Methylmorpholin-3-yl)methanamine is a highly versatile scaffold for generating diverse chemical libraries for SAR studies. The protocols detailed in this guide for N-acylation, reductive amination, and N-sulfonylation provide robust and reproducible methods for modifying the key primary amine functionality. Each derivatization strategy allows medicinal chemists to systematically probe different aspects of molecular recognition, including hydrogen bonding, steric interactions, lipophilicity, and basicity. By carefully selecting derivatizing agents and applying these protocols, researchers can efficiently navigate the chemical space around this privileged core, accelerating the journey from a preliminary hit to an optimized lead compound. The successful characterization and purification of each analogue are critical for ensuring the integrity of the subsequent biological data and the validity of the resulting structure-activity relationships.

References

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • (4-methylmorpholin-3-yl)methanamine (C6H14N2O). PubChem. [Link]

  • (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: A derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. ResearchGate. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • Contribution of the morpholine scaffold on the activity of morpholine‐containing bioactives on their biomolecular targets for various therapeutic areas. ResearchGate. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Source Not Available].
  • Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

  • Microwave-assisted solvent and catalyst-free sulfonylation of amines. Royal Society of Chemistry. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

  • Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for (4-Methylmorpholin-3-yl)methanamine synthesis

Executive Summary & Synthetic Strategy (4-Methylmorpholin-3-yl)methanamine is a critical chiral scaffold in medicinal chemistry, particularly for kinase inhibitors where the morpholine ring improves solubility and metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

(4-Methylmorpholin-3-yl)methanamine is a critical chiral scaffold in medicinal chemistry, particularly for kinase inhibitors where the morpholine ring improves solubility and metabolic stability.

The primary challenge in synthesizing this molecule is not the bond formation, but the isolation of the highly polar, water-soluble amine from the reaction matrix, particularly after aluminum hydride reductions. This guide prioritizes the Reduction Route (via 4-methylmorpholine-3-carboxamide) as it offers the highest regioselectivity compared to cyclization methods.

Strategic Workflow (Process Flow)

The following diagram outlines the recommended synthetic pathway and critical decision points.

SynthesisWorkflow Start Starting Material: 4-Methylmorpholine-3-carboxylic acid AmideForm Step 1: Amide Formation (CDI/NH3 or Mixed Anhydride) Start->AmideForm Intermediate Intermediate: 4-Methylmorpholine-3-carboxamide AmideForm->Intermediate Reduction Step 2: Reduction (LiAlH4 in THF, Reflux) Intermediate->Reduction WorkupCheck CRITICAL DECISION: Workup Protocol Reduction->WorkupCheck Fieser Fieser Workup (n, n, 3n Rule) WorkupCheck->Fieser Standard Scale (<10g) Rochelle Rochelle's Salt (NaK Tartrate) WorkupCheck->Rochelle Large Scale (>10g) Sludge Failure Mode: Aluminum Emulsion/Trapped Product WorkupCheck->Sludge Acidic Quench (Avoid) Isolation Step 3: Isolation (HCl Salt Formation) Fieser->Isolation Rochelle->Isolation Sludge->Isolation Difficult Extraction Final Target: (4-Methylmorpholin-3-yl)methanamine (Dihydrochloride Salt) Isolation->Final

Figure 1: Optimized synthetic workflow for (4-methylmorpholin-3-yl)methanamine, highlighting the critical workup decision point to avoid emulsion formation.

Critical Protocol: The Reduction Step

The reduction of 4-methylmorpholine-3-carboxamide (or the corresponding nitrile) using Lithium Aluminum Hydride (LAH) is the industry standard but is prone to workup failures.

Core Protocol Parameters
ParameterRecommendationRationale
Reagent LiAlH₄ (2.5 - 3.0 equiv)Excess hydride is required to fully reduce the amide carbonyl to the methylene group.
Solvent Anhydrous THFDiethyl ether is too volatile for the reflux temperatures often needed to drive amide reduction to completion.
Temperature Reflux (66°C)Amide reduction is kinetically slow; room temperature often leads to partial reduction (hemiaminal) or stalled reactions.
Time 4–16 HoursMonitor via TLC (stain with Ninhydrin or KMnO₄).
Troubleshooting Guide: The "Aluminum Sludge"

User Issue: "I quenched the LAH reaction with water and acid, but now I have a gray, slimy emulsion that won't separate. My yield is near zero."

Root Cause: Quenching LAH with acid or random amounts of water creates gelatinous aluminum hydroxide (


). This "sludge" traps polar amines like (4-methylmorpholin-3-yl)methanamine via coordination, preventing extraction into organic solvents.

Corrective Action (The Fieser Method): Do not use acid. Use the specific stoichiometric "n, n, 3n" quenching method to produce a granular, filterable precipitate.

Step-by-Step Recovery:

  • Cool: Chill the reaction mixture to 0°C.

  • Dilute: Dilute with diethyl ether (wet ether helps modulate the quench).

  • The Sequence (for

    
     grams of LAH used): 
    
    • Add

      
       mL  of Water (Slowly! Exothermic).
      
    • Add

      
       mL  of 15% Aqueous NaOH.
      
    • Add

      
       mL  of Water.[1][2][3]
      
  • Agitate: Warm to room temperature and stir vigorously for 30 minutes. The gray sludge should turn into a white, granular sand.

  • Filter: Filter off the white solid (lithium aluminate salts). Wash the solid thoroughly with THF/MeOH (to desorb your polar amine).

Expert Insight: For this specific morpholine derivative, the amine is highly water-soluble. If you use too much water during the quench, your product will stay in the aqueous phase. Keep water volume strictly to the Fieser ratio.

FAQ: Purification & Isolation

User Issue: "I filtered the salts, but after rotary evaporation, I have a yellow oil that smells like amine but decomposes/darkens overnight."

Q: Why is the free base unstable? A: Primary amines on a morpholine scaffold are prone to oxidation and are hygroscopic (absorbing water from the air). The free base is difficult to handle and weigh accurately.

Q: How do I stabilize the product? A: Convert the crude oil immediately to the Dihydrochloride (2HCl) or Oxalate salt .

Protocol for Salt Formation:

  • Dissolve the crude oil in a minimum amount of anhydrous Ethanol or Isopropanol.

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (or bubbling HCl gas) dropwise until pH < 3.

  • Add diethyl ether until the solution turns cloudy.

  • Crystallize at -20°C. The salt is stable, non-hygroscopic, and easy to handle.

Q: My product is still in the aqueous layer after workup. How do I get it out? A: Standard extraction with Ethyl Acetate often fails for this molecule due to its polarity.

  • Solution 1: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction from the aqueous phase.

  • Solution 2 (Continuous Extraction): Use a liquid-liquid continuous extractor with Dichloromethane for 24 hours.

Alternative Route: Methylation Strategy

User Issue: "I only have morpholin-3-ylmethanamine (unmethylated). Can I methylate it directly?"

Q: Can I use Methyl Iodide (MeI)? A: NO. Using MeI will lead to a mixture of N-methyl (desired), N,N-dimethyl, and quaternary ammonium salts on the primary amine side chain. It is uncontrolled.

Q: What is the correct method for regioselective methylation? A: Use the Eschweiler-Clarke reaction. This reductive amination specifically targets the secondary amine (morpholine ring) to form a tertiary amine, while generally being slower or controllable on the primary amine side chain under specific conditions, or requiring protection of the primary amine first (e.g., Boc-protection).

Recommended Pathway:

  • Protect: Protect the primary amine (side chain) with

    
    .
    
  • Methylate: Treat the N-Boc intermediate with Formaldehyde/Formic acid (Eschweiler-Clarke) or Formaldehyde/NaBH(OAc)3.

  • Deprotect: Remove Boc with HCl/Dioxane.

References

  • Reduction of Amides to Amines (Fieser Workup)

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. (Standard text describing the stoichiometry of Aluminum Hydride workups).
    • Validation:

  • Synthesis of Morpholine Derivatives (Patent Literature)

    • Title: Preparation of substituted morpholine deriv
    • Source: World Intellectual Property Organization (WO2008024844). Describes the general route of Morpholine-3-carboxylic acid Amide Amine.
    • Link:

  • Eschweiler-Clarke Methylation

    • Title: Eschweiler-Clarke Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[4]

    • Link:

  • Title: Isolation of Water-Soluble Organic Compounds.

Sources

Optimization

Technical Support Center: Chiral Morpholine Derivative Synthesis

Introduction Welcome to the technical support center for the synthesis of chiral morpholine derivatives. As a privileged scaffold in medicinal chemistry, the morpholine ring imparts favorable pharmacokinetic and metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of chiral morpholine derivatives. As a privileged scaffold in medicinal chemistry, the morpholine ring imparts favorable pharmacokinetic and metabolic properties to bioactive molecules.[1][2][3][4] However, achieving high yields and stereoselectivity in their synthesis presents significant challenges for researchers and process chemists. This guide is designed to provide practical, field-tested insights and troubleshooting strategies to address common issues encountered during synthesis. We will delve into the causality behind experimental choices, offering logical workflows to diagnose and resolve problems, thereby improving yield, purity, and stereochemical control.

Part 1: Troubleshooting Common Synthetic Challenges

This section addresses specific issues frequently encountered during the synthesis of chiral morpholine derivatives, organized by reaction type.

Issue 1: Low Yield in Intramolecular Cyclization for Morpholine Ring Formation

Intramolecular cyclization is a cornerstone of morpholine synthesis, often involving the ring closure of a substituted amino alcohol.[5][6] Low yields in this critical step can derail a synthetic campaign.

Question: My intramolecular cyclization of an N-substituted-2-amino-diol (or halo-alcohol) is resulting in low yields of the desired morpholine. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in intramolecular cyclizations are typically due to a combination of factors including incomplete reaction, catalyst issues, or the formation of side products. Let's break down the troubleshooting process.

dot graph TD { A[Start: Low Yield in Cyclization] --> B{Identify Reaction Type}; B --> C[Williamson Ether Synthesis]; B --> D[Mitsunobu Reaction]; B --> E[Reductive Amination]; C --> F{Problem: Incomplete Reaction}; C --> G{Problem: Side Products}; F --> H[Solution: Increase Temperature/Time]; F --> I[Solution: Stronger Base]; F --> J[Solution: Solvent Choice]; G --> K[Solution: Optimize Base Stoichiometry]; G --> L[Solution: Lower Temperature]; D --> M{Problem: Low Conversion}; D --> N{Problem: Epimerization}; M --> O[Solution: Check Reagent Quality]; M --> P[Solution: Optimize Reagent Stoichiometry]; N --> Q[Solution: Use Non-Nucleophilic Base]; E --> R{Problem: Low Conversion}; E --> S{Problem: Side Products}; R --> T[Solution: Check Reducing Agent]; R --> U[Solution: pH Control]; S --> V[Solution: Milder Reducing Agent]; } style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style M fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style N fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style R fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style S fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style K fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style L fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style O fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style P fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style Q fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style T fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style U fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style V fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF

enddot Caption: Troubleshooting workflow for intramolecular cyclization.

Detailed Analysis & Solutions:

Potential Cause Explanation & Causality Recommended Action & Rationale
Inadequate Deprotonation The hydroxyl group must be sufficiently deprotonated to act as a nucleophile for ring closure. Weaker bases or steric hindrance can lead to an unfavorable equilibrium.Action: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[5][7] Rationale: These bases irreversibly deprotonate the alcohol, driving the reaction forward.
Competing Intermolecular Reactions If the reaction concentration is too high, the deprotonated alcohol of one molecule can react with the electrophilic center of another, leading to dimerization or polymerization.Action: Employ high-dilution conditions. This can be achieved by slow addition of the substrate to a solution of the base. Rationale: High dilution favors intramolecular reactions over intermolecular ones by reducing the probability of intermolecular collisions.
Sub-optimal Solvent Choice The solvent must be able to dissolve the substrate and the base, and its polarity can influence the reaction rate. Aprotic polar solvents are generally preferred for SN2 reactions.Action: Screen solvents like THF, DMF, or acetonitrile. Rationale: These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.
Side Reactions (e.g., Elimination) If the leaving group is on a secondary carbon, elimination to form an alkene can compete with the desired substitution reaction, especially at higher temperatures.Action: Lower the reaction temperature. If using a halo-alcohol, consider converting the hydroxyl group to a better leaving group (e.g., tosylate, mesylate) which can be displaced under milder conditions.[5] Rationale: Lower temperatures generally favor substitution over elimination. Tosylates and mesylates are excellent leaving groups, allowing the reaction to proceed at lower temperatures.
Protecting Group Incompatibility The protecting group on the nitrogen atom may not be stable to the reaction conditions, or it may sterically hinder the cyclization.Action: Re-evaluate the choice of protecting group. Groups like Boc or Cbz are generally robust. Ensure the chosen group is compatible with the base and solvent system.[8] Rationale: A well-chosen protecting group will be stable throughout the reaction sequence and can be removed selectively later.
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Controlling stereochemistry is paramount in the synthesis of chiral morpholines. Low enantiomeric excess (ee) can arise from various factors, including catalyst inefficiency or racemization.

Question: My catalytic asymmetric hydrogenation of a dehydromorpholine is giving a product with low enantiomeric excess. How can I improve the stereoselectivity?

Answer: Low enantioselectivity in asymmetric catalysis often points to issues with the catalyst system, substrate, or reaction conditions. A systematic approach is needed to pinpoint the source of the problem.

dot graph TD { A[Start: Low Enantioselectivity] --> B{Identify Source of Poor ee}; B --> C[Catalyst System]; B --> D[Substrate Issues]; B --> E[Reaction Conditions]; C --> F[Ligand Choice]; C --> G[Catalyst Loading/Purity]; D --> H[Substrate Purity]; E --> I[Solvent Effects]; E --> J[Temperature/Pressure]; F --> K[Solution: Screen Ligands]; G --> L[Solution: Increase Loading/Use Fresh Catalyst]; H --> M[Solution: Re-purify Substrate]; I --> N[Solution: Screen Solvents]; J --> O[Solution: Optimize Temperature & Pressure]; } style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style J fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style K fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style L fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style M fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style N fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style O fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF

enddot Caption: Troubleshooting workflow for poor enantioselectivity.

Detailed Analysis & Solutions:

Potential Cause Explanation & Causality Recommended Action & Rationale
Sub-optimal Chiral Ligand The chiral ligand is the source of stereochemical information. The "match" between the ligand, metal, and substrate is crucial for high enantioselectivity.Action: Screen a variety of chiral diphosphine ligands. Ligands with large bite angles, such as SDP and f-Binaphane, have shown success in the asymmetric hydrogenation of unsaturated morpholines.[9] Rationale: Different ligands create unique chiral environments around the metal center, and empirical screening is often necessary to find the optimal one for a specific substrate.
Catalyst Deactivation or Poisoning Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst, leading to a loss of activity and selectivity.Action: Ensure all reagents and solvents are of high purity and are thoroughly degassed. Use fresh, high-quality catalyst. Rationale: Catalyst poisons, even at ppm levels, can coordinate to the metal center and inhibit the catalytic cycle.
Incorrect Solvent Choice The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the enantioselectivity.Action: Screen a range of solvents with varying polarities. Rationale: The optimal solvent will stabilize the transition state leading to the major enantiomer.
Unfavorable Temperature or Pressure These parameters can affect both the rate and the selectivity of the reaction. Higher temperatures can sometimes lead to lower enantioselectivity due to increased flexibility of the catalyst-substrate complex.Action: Systematically vary the hydrogen pressure and reaction temperature. Lower temperatures often lead to higher enantioselectivity.[9] Rationale: Optimization of these parameters is key to finding the "sweet spot" where both yield and enantioselectivity are maximized.
Hydrogen-Bonding Interactions In some systems, hydrogen-bonding interactions between the substrate and the catalyst ligand are crucial for achieving high enantioselectivity.[10][11][12]Action: Consider if your substrate and ligand have the potential for hydrogen bonding. If not, a different class of ligand may be required. Rationale: These secondary interactions can help to lock the substrate into a specific orientation in the catalyst's chiral pocket, leading to high stereocontrol.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing morpholine? A1: The most prevalent industrial method is the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[13] An older, but still used, method is the dehydration of diethanolamine using a strong acid like sulfuric acid.[13][14][15]

Q2: I am observing the formation of N-ethylmorpholine as a significant byproduct in my synthesis. What is the likely cause? A2: N-ethylmorpholine is a common byproduct, particularly in syntheses that use ethanolamine-based starting materials or ethanol as a solvent at high temperatures with certain catalysts.[13] The ethyl group can be introduced through side reactions involving the starting materials or solvent. To minimize its formation, ensure high purity of starting materials and consider alternative solvents.

Q3: How can I effectively purify my final chiral morpholine derivative, which is proving difficult to crystallize? A3: If crystallization is not feasible, chromatographic techniques are the next best option. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers.[16][17] For achiral impurities, standard flash chromatography on silica gel is often effective.[16][18]

Q4: Are there any specific safety precautions I should take when working with reagents for morpholine synthesis? A4: Yes. Many syntheses involve hazardous materials. For example, the dehydration of diethanolamine uses concentrated strong acids at high temperatures, which is a highly exothermic and potentially dangerous reaction.[14] Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and be mindful of the exothermic nature of acid-base reactions.

Q5: My Pd-catalyzed carboamination reaction to form a morpholine derivative is giving a complex mixture of products. What could be the issue? A5: Complex product mixtures in Pd-catalyzed carboamination for morpholine synthesis can often be attributed to the electronic properties of the substrates. The use of electron-poor aryl halides is known to cause the formation of complex mixtures.[14] Competing side reactions, such as Heck arylation, can also occur.[14] Consider using electron-rich or electron-neutral aryl halides for better results.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Dehydromorpholine

This protocol provides a general starting point for optimizing the asymmetric hydrogenation of a 2-substituted dehydromorpholine, based on established methods.[9][19]

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral diphosphine ligand (e.g., SKP) in a 1:1.1 molar ratio.

  • Solvent Addition: Add freshly distilled and degassed solvent (e.g., THF, DCM, or toluene) to dissolve the catalyst components. Stir for 30 minutes to allow for complex formation.

  • Substrate Addition: In a separate flame-dried Schlenk tube, dissolve the dehydromorpholine substrate in the same degassed solvent.

  • Reaction Setup: Transfer the substrate solution to a high-pressure autoclave that has been purged with argon. Add the catalyst solution via cannula.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas (3-5 times), and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC/MS.

  • Workup: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral morpholine derivative.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.

References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem Technical Support.
  • BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis. BenchChem Technical Support.
  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC.
  • Koutsoumpli, E., & Tzakos, A. G. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI.
  • Magano, J., et al. (n.d.). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. ACS Publications.
  • Zhang, Z., et al. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing.
  • Chemtracts. (n.d.). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences.
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Wikipedia. (n.d.). Morpholine.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification.
  • Esteve-Romero, J., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Source not available].
  • Synonyms.com. (2024). Intramolecular cyclization: Significance and symbolism.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). [Source not available].

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of (4-Methylmorpholin-3-yl)methanamine

Welcome to the technical support center for the stereoselective synthesis of (4-Methylmorpholin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of (4-Methylmorpholin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we will address common challenges, provide detailed troubleshooting protocols, and offer insights grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions and common stumbling blocks encountered during the synthesis of (4-Methylmorpholin-3-yl)methanamine.

Q1: What are the primary challenges in the stereoselective synthesis of (4-Methylmorpholin-3-yl)methanamine?

The main hurdles in synthesizing this chiral morpholine derivative lie in controlling the stereochemistry at the C3 position and preventing common side reactions. Key challenges include:

  • Establishing the C3 Stereocenter: Achieving high enantiomeric excess (e.e.) or diastereomeric excess (d.e.) at the C3 position is a critical challenge. This often requires the use of chiral auxiliaries, asymmetric catalysts, or stereoselective cyclization strategies.[1]

  • Controlling Diastereoselectivity: When the synthesis involves creating the C3 stereocenter in the presence of other chiral centers, controlling the diastereoselectivity becomes paramount.[1]

  • Preventing Racemization: The stereochemical integrity of the C3 position must be maintained throughout the synthetic sequence, as some reaction conditions can lead to racemization.

  • Side Reactions during N-Methylation: The introduction of the N-methyl group can lead to over-methylation or reaction at the primary amine of the methanamine moiety if not properly protected.

  • Purification of the Final Product: Separating the desired stereoisomer from other diastereomers or enantiomers can be challenging and may require specialized chromatographic techniques.

Q2: Which general strategies are most effective for achieving high stereoselectivity in morpholine synthesis?

Several successful strategies have been developed for the asymmetric synthesis of substituted morpholines:

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of unsaturated morpholine precursors using chiral catalysts, such as those based on rhodium or ruthenium, can provide high enantioselectivity.[2][3]

  • Catalytic Asymmetric Synthesis from Aminoalkynes: A one-pot tandem reaction involving hydroamination of an aminoalkyne followed by asymmetric transfer hydrogenation is an efficient method for producing 3-substituted morpholines with high enantiomeric excess.[4][5]

  • Diastereoselective Cyclization: Employing chiral starting materials, such as enantiomerically pure amino alcohols, can guide the stereochemical outcome of the cyclization step to form the morpholine ring.[6] Palladium-catalyzed carboamination is one such approach.[7]

  • Chiral Resolution: In cases where a racemic mixture is synthesized, chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, can be used to separate the desired enantiomer.[8]

Q3: What are the key considerations for the N-methylation step?

The N-methylation of the morpholine nitrogen is a critical final step. Key considerations include:

  • Choice of Methylating Agent: Reagents like formaldehyde/formic acid (Eschweiler-Clarke reaction), methyl iodide, or dimethyl sulfate are commonly used. The choice depends on the substrate's sensitivity and desired reaction conditions.

  • Protecting Groups: If the primary amine of the methanamine group is present during N-methylation, it must be protected to prevent undesired methylation at that site. Common protecting groups for amines, such as Boc or Cbz, are suitable.

  • Reaction Conditions: Temperature and stoichiometry are crucial. For instance, in gas-solid phase N-alkylation, increasing the temperature can increase conversion but decrease selectivity.[9][10]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Problem 1: Low Enantiomeric or Diastereomeric Excess

Observation: Chiral HPLC or NMR analysis of your product shows a mixture of stereoisomers, with a lower than expected e.e. or d.e.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Chiral Catalyst or Auxiliary 1. Screen Catalysts/Auxiliaries: Test a variety of chiral catalysts (e.g., different chiral ligands for asymmetric hydrogenation) or chiral auxiliaries.[11] 2. Optimize Catalyst Loading: Vary the molar percentage of the catalyst to find the optimal concentration. 3. Verify Catalyst/Auxiliary Purity: Ensure the chiral catalyst or auxiliary is of high enantiomeric purity.The efficacy of asymmetric induction is highly dependent on the specific interaction between the substrate and the chiral catalyst or auxiliary. Subtle structural changes in the catalyst or auxiliary can significantly impact the stereochemical outcome.[1]
Suboptimal Reaction Conditions 1. Temperature Adjustment: Lowering the reaction temperature can often improve stereoselectivity by increasing the energy difference between the diastereomeric transition states. 2. Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-catalyst complex. Test a range of solvents.The transition states leading to different stereoisomers have different energies. Lowering the temperature makes it more difficult for the reaction to proceed through the higher-energy transition state, thus favoring the formation of the thermodynamically more stable product.
Racemization During a Reaction Step 1. Identify the Problematic Step: Analyze intermediates at each stage of the synthesis to pinpoint where the loss of stereochemical purity occurs. 2. Modify Reaction Conditions: Avoid harsh acidic or basic conditions, or prolonged heating, which can promote racemization of stereocenters, particularly those alpha to a carbonyl group or other activating groups.Racemization involves the equilibration of a chiral center. This can be facilitated by conditions that allow for the formation of a planar, achiral intermediate (e.g., an enolate).
Incorrect Substrate Design 1. Modify Substrate Structure: The steric and electronic properties of the substrate can influence how it interacts with the chiral catalyst or auxiliary. Minor modifications to the substrate may improve stereoselectivity.[4]The "lock-and-key" model applies to asymmetric catalysis. A good fit between the substrate and the chiral catalyst is necessary for effective stereochemical communication.
Problem 2: Formation of Significant Side Products

Observation: TLC, GC-MS, or NMR analysis of the crude reaction mixture shows the presence of one or more significant, unexpected products.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Over-alkylation during N-methylation 1. Use Stoichiometric Amounts of Methylating Agent: Carefully control the stoichiometry of the methylating agent to favor mono-methylation. 2. Choose a Milder Methylating Agent: Consider using less reactive methylating agents.The morpholine nitrogen is a nucleophile, and in the presence of excess electrophilic methylating agent, it can undergo multiple alkylations to form a quaternary ammonium salt.
Competing Ring-Opening or Rearrangement 1. Optimize Reaction Conditions: Adjust temperature, reaction time, and the choice of base or acid to disfavor side reactions. 2. Use a More Selective Reagent: For cyclization steps, choose reagents known for their high selectivity in forming the desired ring structure.[12]The morpholine ring can be susceptible to opening under certain conditions, especially if strained or activated. Rearrangements can occur through various mechanisms, often catalyzed by acid or base.
Reaction at the Methanamine Side Chain 1. Implement a Protection Strategy: Protect the primary amine of the methanamine side chain with a suitable protecting group (e.g., Boc, Cbz) before carrying out reactions that could affect it (e.g., N-methylation of the morpholine ring). 2. Orthogonal Deprotection: Choose a protecting group that can be removed under conditions that do not affect the rest of the molecule.The primary amine is a nucleophilic site and will compete with the morpholine nitrogen for electrophiles. A protecting group renders it temporarily unreactive.
Problem 3: Difficulty in Product Purification

Observation: The desired product is difficult to separate from starting materials, reagents, or stereoisomers by standard column chromatography or crystallization.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Similar Polarity of Product and Impurities 1. Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina, or reversed-phase). 2. Derivative Formation: Temporarily convert the product to a derivative with different polarity for easier separation, followed by removal of the derivatizing group.Chromatographic separation relies on differences in the partitioning of compounds between the stationary and mobile phases. Fine-tuning these conditions can enhance resolution.
Inseparable Stereoisomers 1. Chiral HPLC: Utilize a chiral stationary phase (CSP) for analytical or preparative separation of enantiomers.[13] 2. Diastereomeric Salt Formation: For racemic mixtures, react the amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can often be separated by crystallization due to different solubilities.[8] The desired enantiomer can then be recovered by treatment with a base.Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatography. Chiral stationary phases or the formation of diastereomers creates a chiral environment, allowing for differential interaction and separation.
Product is an Oil or Difficult to Crystallize 1. Salt Formation: Convert the final amine product to a crystalline salt (e.g., hydrochloride, tartrate) which may be easier to purify by recrystallization.[14] 2. Trituration: Wash the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble.Many free amines are oils, while their corresponding salts are often crystalline solids with well-defined melting points, making them more amenable to purification by recrystallization.

III. Experimental Workflows & Diagrams

General Asymmetric Synthesis Strategy via Reductive Amination

A common and effective approach involves the stereoselective reduction of a cyclic imine precursor. This workflow highlights the key steps and control points.

Step-by-Step Protocol:
  • Formation of the Cyclic Imine: A suitable aminoalkyne precursor undergoes an intramolecular hydroamination reaction, often catalyzed by a transition metal complex (e.g., Titanium-based), to form the cyclic imine.[4]

  • Asymmetric Transfer Hydrogenation: The cyclic imine is then reduced in situ using a chiral transfer hydrogenation catalyst, such as a Noyori-type catalyst (e.g., RuCl).[5] This step establishes the C3 stereocenter with high enantioselectivity.

  • N-Methylation: The resulting secondary amine on the morpholine ring is methylated. If the aminomethyl side chain is already present and unprotected, a protecting group strategy is necessary.

  • Deprotection (if applicable): The protecting group on the aminomethyl side chain is removed to yield the final product.

Workflow Diagram:

Asymmetric Synthesis Workflow cluster_0 Core Synthesis cluster_1 Final Functionalization Start Aminoalkyne Precursor Imine Cyclic Imine Formation (e.g., Ti-catalyzed hydroamination) Start->Imine Reduction Asymmetric Transfer Hydrogenation (e.g., Ru-Noyori catalyst) Imine->Reduction ChiralMorpholine Chiral 3-Aminomethylmorpholine Reduction->ChiralMorpholine N_Methylation N-Methylation (e.g., Eschweiler-Clarke) ChiralMorpholine->N_Methylation FinalProduct (4-Methylmorpholin-3-yl)methanamine N_Methylation->FinalProduct

Caption: General workflow for the asymmetric synthesis of the target compound.

Troubleshooting Decision Tree: Low Stereoselectivity

This diagram provides a logical path for diagnosing and addressing issues of low enantiomeric or diastereomeric excess.

Troubleshooting Stereoselectivity Start Low e.e. or d.e. Observed CheckCatalyst Is the chiral catalyst/auxiliary of high purity and loading correct? Start->CheckCatalyst OptimizeConditions Have reaction conditions (temp, solvent) been optimized? CheckCatalyst->OptimizeConditions Yes Action_Catalyst Verify catalyst purity. Screen different catalysts/ligands. Optimize catalyst loading. CheckCatalyst->Action_Catalyst No CheckRacemization Is racemization occurring in any step? OptimizeConditions->CheckRacemization Yes Action_Conditions Lower reaction temperature. Screen different solvents. OptimizeConditions->Action_Conditions No Action_Racemization Analyze intermediates. Avoid harsh conditions (pH, heat). CheckRacemization->Action_Racemization No RevisitStrategy Consider alternative synthetic route or substrate modification. CheckRacemization->RevisitStrategy Yes Action_Catalyst->OptimizeConditions Action_Conditions->CheckRacemization Action_Racemization->RevisitStrategy

Caption: Decision tree for troubleshooting low stereoselectivity issues.

IV. References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Cardiff University. (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Blogs. [Link]

  • Wang, D., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(24), 5043–5045. [Link]

  • Matlock, J. V., et al. (2015). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 17(20), 5044-5047. [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 165-177. [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 251-293). Academic Press. [Link]

  • Wikipedia. (2023). Chiral resolution. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129319578, [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2007). Asymmetric organocatalysis: from biomimetic concepts to applications in asymmetric synthesis. John Wiley & Sons.

  • Blaser, H. U., Federsel, H. J. (Eds.). (2010). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.

  • Ma, J. A., & Cahard, D. (Eds.). (2008). Asymmetric synthesis of nitrogen heterocycles. John Wiley & Sons.

  • Singh, G. S. (2014). Recent progress in the synthesis and chemistry of aziridines. Tetrahedron, 70(43), 7945-7981.

  • Tanner, D. (1994). Stereoselective epoxidation. In Comprehensive Organic Synthesis (Vol. 7, pp. 281-318). Pergamon.

  • Ager, D. J. (Ed.). (1999). Handbook of chiral chemicals. CRC press.

Sources

Optimization

Technical Support Center: Resolution of (4-Methylmorpholin-3-yl)methanamine Enantiomers

Welcome to the technical support center for the chiral resolution of (4-Methylmorpholin-3-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals actively working on the separ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of (4-Methylmorpholin-3-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals actively working on the separation of this and structurally similar chiral amines. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to navigate the challenges of enantiomeric separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the principal strategies for resolving racemic (4-Methylmorpholin-3-yl)methanamine?

A1: The separation of enantiomers, a process known as chiral resolution, is critical when the biological activity of a molecule is stereospecific.[1] For a chiral amine like (4-Methylmorpholin-3-yl)methanamine, three primary strategies are employed, each with distinct advantages and ideal use cases.

  • Diastereomeric Salt Crystallization: This is the most common and often most scalable classical method.[2] It involves reacting the racemic amine with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts.[1] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[3][4]

  • Chiral Chromatography (HPLC/SFC): A powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[5] It is particularly useful for small-scale separations and for analytical validation of enantiomeric purity.[2]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme (e.g., a lipase) to selectively catalyze a reaction (such as acylation) on one of the enantiomers at a much faster rate than the other.[6] This leaves one enantiomer unreacted and the other transformed into a new compound, allowing for their separation. This approach is lauded for its high selectivity under mild conditions.[7]

G cluster_input Starting Material cluster_methods Primary Resolution Strategies cluster_output Outcome racemate Racemic (4-Methylmorpholin-3-yl)methanamine salt Diastereomeric Salt Crystallization racemate->salt Select Method hplc Chiral Chromatography (HPLC/SFC) racemate->hplc Select Method enzyme Enzymatic Kinetic Resolution racemate->enzyme Select Method enantiomers Separated Enantiomers (R and S) salt->enantiomers hplc->enantiomers enzyme->enantiomers

Caption: High-level overview of resolution strategies.

Q2: I want to use diastereomeric salt crystallization. How do I select the right chiral resolving agent and solvent?

A2: This is the most critical, and often empirical, step in developing a successful classical resolution.[1][2] The goal is to form a pair of diastereomeric salts where one salt is significantly less soluble than the other in a given solvent system, allowing it to crystallize selectively.

Causality Behind Selection: The choice of a chiral resolving agent is based on its ability to form a stable salt with the amine and to create a crystal lattice with strong, stereospecific interactions that differentiate the two diastereomers. The solvent's role is to exploit the resulting solubility difference.

Screening is Essential: A screening process is almost always necessary to identify the optimal combination of resolving agent and solvent.[2]

Step 1: Select Candidate Resolving Agents For a basic amine, you need a chiral acid. Common choices are listed in the table below. It is advisable to test a variety of agents with different structural features.

Table 1: Common Chiral Resolving Acids for Amines

Resolving Agent Type Key Considerations
(+)- or (-)-Tartaric Acid Dicarboxylic Acid Readily available and inexpensive. Often forms robust, crystalline salts.[3]
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) Tartaric Acid Derivative Bulky aromatic groups can enhance chiral recognition and induce crystallization.
(-)-O,O'-Di-p-toluoyl-L-tartaric acid (DTTA) Tartaric Acid Derivative Similar to DBTA, with altered solubility profiles due to the toluoyl groups.
(S)-(+)-Mandelic Acid α-Hydroxy Acid A smaller resolving agent, may be effective where bulkier agents fail.

| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | A strong acid, useful for weakly basic amines. Forms highly stable salts. |

Step 2: Solvent Screening Protocol For each selected resolving agent, perform a parallel screen with a range of solvents covering different polarities (e.g., isopropanol, ethanol, acetone, acetonitrile, ethyl acetate, and mixtures with water).

  • Dissolve: In separate vials, dissolve the racemic amine (1 equiv.) in a minimal amount of each test solvent.

  • Add Agent: Add the resolving agent (0.5-1.0 equiv.) to each vial. Using 0.5 equivalents can be more efficient, as it targets the crystallization of only one diastereomer, theoretically leaving the other in solution.

  • Induce Crystallization: Heat the solutions gently to ensure complete dissolution, then allow them to cool slowly to room temperature. If no crystals form, try scratch-testing the vial, seeding with a small crystal (if available), or placing it in a refrigerator.

  • Evaluate: Observe which combinations produce a crystalline solid rather than an oil or no precipitate. The quality of the crystals is a good indicator.

  • Analyze: Isolate the solid, liberate the free amine by treating it with a base (e.g., NaOH), and analyze its enantiomeric excess (e.e.) by chiral HPLC to determine the effectiveness of the resolution.

Q3: Can you provide a detailed, step-by-step protocol for a diastereomeric salt resolution?

A3: Certainly. The following protocol is a generalized workflow that should be optimized based on the results of your screening experiments. This protocol assumes you have identified that (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) and ethanol provide good selectivity.

Protocol: Resolution of (±)-(4-Methylmorpholin-3-yl)methanamine

  • Step 1: Salt Formation

    • In a round-bottom flask, dissolve 10.0 g of racemic (4-Methylmorpholin-3-yl)methanamine in 100 mL of absolute ethanol.

    • Warm the solution to 50-60 °C with stirring.

    • In a separate beaker, dissolve an equimolar amount of (-)-DBTA in 150 mL of absolute ethanol, warming if necessary.

    • Slowly add the DBTA solution to the amine solution with continuous stirring.

    • Rationale: Performing the addition at an elevated temperature keeps the initially formed salts in solution, preventing premature precipitation and promoting the formation of well-ordered crystals upon cooling.

  • Step 2: Crystallization & Isolation

    • After the addition is complete, slowly cool the mixture to room temperature over several hours. For optimal crystal growth and purity, avoid rapid cooling.

    • Continue stirring at room temperature for 12-24 hours to allow the crystallization to reach equilibrium.[3]

    • Cool the mixture further in an ice bath (0-5 °C) for 2 hours to maximize the yield of the less-soluble diastereomeric salt.

    • Collect the crystalline solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove residual mother liquor containing the more soluble diastereomer.

    • Rationale: The slow cooling and extended stirring time are crucial for selective crystallization. The cold solvent wash is a trade-off between yield and purity, removing impurities without dissolving a significant amount of the desired product.

  • Step 3: Liberation of the Enantiopure Amine

    • Suspend the isolated diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add 2M sodium hydroxide (NaOH) solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 12). This deprotonates the amine and protonates the tartaric acid derivative, breaking the salt.[1][3]

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • Step 4: Purity Analysis

    • Determine the enantiomeric excess (e.e.) of the recovered amine using a suitable chiral HPLC method.

    • If the e.e. is not satisfactory (>99%), the diastereomeric salt can be recrystallized from the same solvent system before the liberation step.[3]

G start Racemic Amine + Chiral Acid in Hot Ethanol cool 1. Slow Cooling to RT 2. Stir 12-24h start->cool ice Cool to 0-5 °C cool->ice filter Vacuum Filtration ice->filter solid Solid: Less-Soluble Diastereomeric Salt filter->solid Collect Solid liquid Mother Liquor: Enriched in More-Soluble Diastereomer filter->liquid Collect Filtrate liberate Liberation: Add Base (NaOH) + Extract solid->liberate final_amine Enantiomerically Enriched Free Amine liberate->final_amine analyze Analyze e.e. (Chiral HPLC) final_amine->analyze

Caption: Workflow for diastereomeric salt resolution.

Q4: My crystallization isn't working. What are some common troubleshooting tips?

A4: Crystallization can be challenging.[1] Below are common issues and proven solutions.

Table 2: Troubleshooting Diastereomeric Crystallization

Problem Potential Cause(s) Suggested Solutions
Oiling Out (Formation of a liquid instead of solid) The salt's melting point is below the crystallization temperature. / The salt is too soluble in the chosen solvent. - Try a less polar solvent or a solvent mixture. - Decrease the concentration of the solution. - Ensure slow cooling; rapid cooling favors oiling.
No Crystals Form The salt is too soluble. / Supersaturation has not been achieved. - Reduce the amount of solvent. - Cool the solution to a lower temperature (refrigerator/freezer). - Add an anti-solvent (a solvent in which the salt is insoluble) dropwise. - Scratch the inside of the flask with a glass rod to create nucleation sites.
Poor Diastereomeric Excess (d.e.) The solubilities of the two diastereomeric salts are too similar in the chosen solvent. / Crystallization occurred too quickly, trapping the other diastereomer. - Recrystallize the salt one or more times.[3] - Screen for a different solvent system that provides better solubility differentiation. - Ensure the cooling process is very slow to maintain equilibrium.

| Low Yield | The "less-soluble" salt still has significant solubility. / Too much washing solvent was used. | - Cool the crystallization mixture for a longer period or to a lower temperature. - Reduce the volume of washing solvent or ensure it is ice-cold. - Attempt to recover the second enantiomer from the mother liquor by changing the solvent or using a different resolving agent. |

Q5: When should I consider Chiral HPLC instead of crystallization?

A5: Chiral HPLC is an excellent alternative or complementary technique.[5]

Choose Chiral HPLC when:

  • Small Scale is Needed: For producing milligram to gram quantities, preparative HPLC is often faster and more efficient than developing a complex crystallization protocol.

  • Crystallization Fails: If extensive screening fails to yield a suitable crystalline salt, HPLC is a reliable fallback.

  • High Purity is Paramount: HPLC can often achieve >99.9% e.e., which can be difficult to obtain via crystallization without multiple, yield-reducing recrystallizations.

  • Analytical Validation is Required: Chiral HPLC is the gold standard for accurately determining the enantiomeric excess of your resolved material, regardless of the method used for the bulk separation.

Method Development Insights: For amines, polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® (amylose-based) or Chiralcel® (cellulose-based) are highly effective. A typical starting mobile phase would be a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), with a small amount of an amine modifier (like diethylamine, DEA) to improve peak shape and reduce tailing.

Q6: Is enzymatic resolution a viable option for (4-Methylmorpholin-3-yl)methanamine?

A6: Yes, enzymatic kinetic resolution is a powerful and increasingly popular method.[6][7]

The Principle (Kinetic Resolution): The primary amine of your molecule is a target for enzymes like Candida antarctica lipase B (CALB), which can catalyze its acylation. In the presence of an acyl donor (e.g., ethyl acetate), the enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) much faster than the other. This results in a mixture of the unreacted (S)-amine and the acylated (R)-amide. Because an amine and an amide have very different chemical properties, they can be easily separated using standard techniques like extraction or chromatography.

G racemate Racemic Amine (R and S) reagents Lipase (e.g., CALB) + Acyl Donor racemate->reagents products Mixture: (S)-Amine (unreacted) (R)-Amide (acylated) reagents->products separation Standard Separation (e.g., Chromatography) products->separation final_s (S)-Amine separation->final_s final_r (R)-Amide separation->final_r

Caption: Principle of enzymatic kinetic resolution.

Advantages:

  • High Selectivity: Enzymes often provide extremely high enantioselectivity.

  • Mild Conditions: Reactions are typically run at or near room temperature in organic solvents, preserving sensitive functional groups.

Limitations:

  • 50% Yield Cap: The maximum theoretical yield for a single enantiomer is 50%, as the other half is converted to a different molecule.[7][8] This can be overcome by coupling the resolution with a racemization step for the unwanted enantiomer, but this adds complexity.

  • Screening Required: You may need to screen several different enzymes and reaction conditions to find an effective system.

References
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Chiral resolution - Wikipedia. (n.d.). Wikipedia. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). ResearchGate. [Link]

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines. (2011). Journal of the American Chemical Society. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). National Institutes of Health (NIH). [Link]

  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. (n.d.). RSC Publishing. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Institutes of Health (NIH). [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (n.d.). National Institutes of Health (NIH). [Link]

  • Kinetic resolution of chiral amines. (n.d.).
  • Chiral phosphoric acid catalyzed oxidative kinetic resolution of cyclic secondary amine derivatives including tetrahydroquinolines by hydrogen transfer to imines. (2015). RSC Publishing. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). MDPI. [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (n.d.). RSC Publishing. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Morpholine Amine Production

Introduction: Bridging the Bench-to-Pilot Gap Scaling up morpholine amine synthesis—specifically via reductive amination—is a deceptive challenge. On a milligram scale, the excess reducing agent and rapid heat dissipatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Bench-to-Pilot Gap

Scaling up morpholine amine synthesis—specifically via reductive amination—is a deceptive challenge. On a milligram scale, the excess reducing agent and rapid heat dissipation mask the kinetic and thermodynamic bottlenecks that emerge at the kilogram scale.

This guide moves beyond standard textbook procedures. It addresses the critical process parameters (CPPs) that dictate success: managing the exotherm, controlling the imine-enamine equilibrium, and strictly mitigating the formation of mutagenic N-nitrosomorpholine (NMOR) impurities.

Module 1: Reaction Optimization & Kinetics

Q1: My reductive amination stalls at ~80% conversion on scale, despite working perfectly in the lab. Adding more reducing agent doesn't help. Why?

A: The issue is likely water management , not lack of reducing agent. In the lab, the solvent volume is often high enough to solubilize the water byproduct, or the equilibrium shifts naturally. On scale, the higher concentration leads to water accumulation, which hydrolyzes the intermediate iminium ion back to the starting materials.

The Fix: The "Dehydrative Shift" Protocol

  • Switch Solvents: Move from Methanol (common in labs) to 2-Methyltetrahydrofuran (2-MeTHF) or Toluene . These form azeotropes with water.

  • Stepwise Processing: Do not use a "one-pot" mix if stalling occurs.

    • Step A (Imine Formation): Reflux amine + carbonyl with a Dean-Stark trap (or molecular sieves in a flow loop) to drive water removal physically.

    • Step B (Reduction): Cool and add the reducing agent (e.g., STAB) only after imine formation is >98% by HPLC.

  • Acidity Check: Ensure the pH is 4.5–5.0. If too neutral, imine formation slows; if too acidic, the amine protonates and deactivates. Use Acetic Acid (AcOH) as a buffer.

Q2: I am seeing significant "over-alkylation" (bis-morpholino species) in the impurity profile.

A: This occurs when the product amine is more nucleophilic than the starting amine, or when mixing is poor (localized high concentrations).

Troubleshooting Protocol:

  • Inverse Addition: Instead of adding the carbonyl to the amine, add the amine to the carbonyl (or vice versa, depending on which species is the "linker"). Ensure the limiting reagent is kept at low concentration relative to the excess partner.

  • Selectivity Tuning: Switch from Sodium Borohydride (NaBH4) to Sodium Triacetoxyborohydride (STAB) . STAB is less aggressive and tolerates functional groups better, reducing the risk of side reactions.

Table 1: Reducing Agent Selection for Scale-Up

ReagentScale-Up SuitabilityProsCons
NaBH4 LowCheap, high atom economy.[1]Too reactive; requires low temps (-78°C to 0°C); produces H2 gas rapidly (safety risk).
NaCNBH3 MediumStable at pH 3-5.Toxic cyanide byproduct ; difficult waste disposal; regulatory headache.
STAB High Mild; selective for imines over aldehydes; no toxic gas.Lower atom economy (high mass intensity); generates acetic acid.
H2 / Pd-C High (Industrial) Cleanest (water is byproduct); cheapest for ton-scale.Requires high-pressure hydrogenation vessels; safety handling for pyrophoric catalysts.

Module 2: Process Engineering & Safety

Q3: We detected a sharp exotherm during the STAB addition. How do we calculate the safe dosing rate?

A: Reductive amination is highly exothermic. The heat of reaction (


) can trigger a thermal runaway if the cooling jacket cannot keep up.

The "Adiabatic Limit" Protocol (Self-Validating Safety): Before running the pilot batch, you must calculate the Adiabatic Temperature Rise (


) :


  • 
    : Heat of reaction (typically -60 to -80 kJ/mol for reductive amination).
    
  • 
    : Moles of limiting reagent.
    
  • 
    : Mass of reaction mixture.
    
  • 
    : Specific heat capacity of the mixture.
    

Rule of Thumb: If


, you are in the danger zone.
  • Action: Switch to Semi-Batch Mode . Dose the reducing agent as a slurry or solution over 2–4 hours.

  • Monitor: Use heat flow calorimetry (RC1) to ensure the accumulation of unreacted reagent is low. If the reaction stops (stirrer failure), you don't want a "bomb" of unreacted reagent waiting to detonate when stirring resumes.

Q4: How do we ensure zero N-Nitrosomorpholine (NMOR) formation?

A: This is a critical compliance requirement (ICH M7). Morpholine is a secondary amine and will greedily react with any nitrite (


) to form carcinogenic NMOR.

The "Nitrite Firewall" Strategy:

  • Raw Material Audit: Screen all excipients (especially sodium starch glycolate, crospovidone) and water sources for nitrite traces (ppb level).

  • Scavenger Addition: Add Ascorbic Acid (Vitamin C) or Alpha-Tocopherol to the formulation or reaction workup. These antioxidants react with nitrosating agents faster than the amine does.

  • pH Control: Nitrosation is fastest at acidic pH (3–4). If possible, perform workups under basic conditions (pH > 10).

Module 3: Visualizing the Process Logic

Workflow 1: Scale-Up Decision Matrix

This diagram guides you through the selection of the correct reactor type and method based on your specific constraints.

ScaleUpLogic Start Start Scale-Up (1kg - 100kg) ExothermCheck Calculate Adiabatic Temp Rise (ΔT_ad) Start->ExothermCheck HighExotherm ΔT_ad > 50°C ExothermCheck->HighExotherm LowExotherm ΔT_ad < 50°C ExothermCheck->LowExotherm Solubility Is Intermediate Soluble? HighExotherm->Solubility Batch Batch Reactor (Standard Cooling) LowExotherm->Batch Safe for Batch Workup Workup Strategy (pH > 10 to prevent Nitrosamines) Batch->Workup Proceed to Isolation SemiBatch Semi-Batch (Dosing Control) SemiBatch->Workup Flow Continuous Flow (Loop Reactor) Flow->Workup Solubility->SemiBatch No (Slurry) Solubility->Flow Yes (Homogeneous)

Figure 1: Decision matrix for selecting the appropriate reactor configuration based on thermal safety and solubility.

Workflow 2: Nitrosamine Control Pathway

This diagram illustrates the critical control points (CCPs) for preventing NMOR formation.

NitrosamineControl Risk Risk: Secondary Amine (Morpholine) Action1 CCP 1: Raw Material Audit (Low Nitrite Grade) Risk->Action1 Source Source: Nitrites (NO2-) (Water/Excipients) Source->Action1 Action2 CCP 2: Scavenger Addition (Ascorbic Acid) Action1->Action2 Process Design Action3 CCP 3: pH Control (Keep Basic > pH 10) Action2->Action3 Workup Result Safe Product (< 26.5 ng/day NMOR) Action3->Result

Figure 2: Critical Control Points (CCPs) for mitigating N-Nitrosomorpholine formation during synthesis.

Module 4: Isolation & Purification (The Workup)

Q5: My product is water-soluble, and I'm losing 40% yield during the aqueous extraction. How do I recover it?

A: Morpholine amines are amphoteric and polar. Standard Ethyl Acetate/Water extractions often fail.

The "Salting Out" Protocol:

  • Saturate: Add NaCl to the aqueous phase until saturation. This increases the ionic strength, forcing the organic amine out ("Salting Out").

  • Solvent Switch: Use Dichloromethane (DCM) or Chloroform (if permitted) as they are better at extracting polar amines. For greener alternatives, try n-Butanol or 2-MeTHF .

  • The "Acid-Base Swing":

    • Acidify mixture to pH 2 (Product goes to water; non-basic impurities stay in organic).

    • Wash organic layer (discard).

    • Basify aqueous layer to pH 12 (Product becomes free base).

    • Extract with 2-MeTHF.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

    • Core reference for the STAB protocol and stoichiometry.
  • FDA Guidance for Industry. (2021). "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration.[2] Link

    • Authoritative source for NMOR limits and risk assessment.
  • Org. Process Res. Dev. (2023). "Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective." ACS Publications. Link

    • Detailed mechanism of nitrosamine formation and mitigation str
  • Stanford Environmental Health & Safety. (2023). "Scale-Up Safety Guide." Stanford University. Link

    • Basis for the "Adiabatic Limit" and thermal safety calcul
  • BenchChem Technical Support. (2025). "Troubleshooting Reductive Amination Reaction Conditions." Link

    • Source for specific troubleshooting steps regarding pH and c

Sources

Optimization

Technical Support Center: (4-Methylmorpholin-3-yl)methanamine Stability

The following technical guide serves as a specialized support center for (4-Methylmorpholin-3-yl)methanamine (CAS: 1965309-35-6 for 2HCl salt). It is designed to provide immediate, high-level troubleshooting for research...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for (4-Methylmorpholin-3-yl)methanamine (CAS: 1965309-35-6 for 2HCl salt). It is designed to provide immediate, high-level troubleshooting for researchers encountering stability issues in solution.

Chemical Profile & Core Instability Factors

To troubleshoot effectively, you must understand the molecule's failure points. This compound contains two distinct nitrogen centers with unique reactivity profiles:

  • Tertiary Cyclic Amine (N4): Generally stable but susceptible to N-oxidation (forming N-oxides) under strong oxidative stress.

  • Primary Exocyclic Amine (C3-CH₂-NH₂): The critical failure point. It is highly nucleophilic and prone to:

    • Oxidative Deamination: Leading to aldehyde formation and subsequent polymerization (yellowing).

    • Carbamylation: Rapid reaction with atmospheric CO₂ to form carbamates (white precipitate).

PropertyValue / Characteristic
CAS (2HCl Salt) 1965309-35-6
Molecular Weight 130.19 g/mol (Free Base) / ~203.11 g/mol (2HCl)
pKa (Estimated) N4 (Ring): ~7.4
Solubility High in Water, DMSO, Methanol.[1] Insoluble in non-polar solvents (Hexane, Et₂O).
Hygroscopicity High (especially the HCl salt). Absorbs atmospheric moisture rapidly.

Troubleshooting Guide: Issue-Specific Q&A

Scenario A: Solution Discoloration (Yellowing/Browning)

Q: My stock solution in DMSO turned yellow after 48 hours at room temperature. Is it still usable? A: Likely degraded. Yellowing indicates the formation of imines or conjugated oligomers derived from the oxidative deamination of the primary amine.

  • Mechanism: Trace peroxides in "aged" DMSO or dissolved oxygen attack the primary amine, forming an imine intermediate which hydrolyzes to an aldehyde. This aldehyde then polymerizes.

  • Diagnostic: Run an LC-MS. Look for a peak at M+16 (N-oxide) or M-1 (Imine) .

  • Correction: Discard the solution. For future stocks, use anhydrous, deoxygenated DMSO and store under argon/nitrogen at -20°C.

Scenario B: Unexpected Precipitation

Q: I prepared a 100 mM solution in water (pH adjusted to 8.0), and a white solid appeared after 1 hour. A: Carbamate formation.

  • Mechanism: At pH > 8.0, the primary amine exists largely as the free base (–NH₂). It reacts rapidly with atmospheric CO₂ to form a carbamic acid zwitterion, which can precipitate or form insoluble carbonate salts.

  • Causality: The reaction is:

    
    .
    
  • Correction: Acidify the solution to pH < 4.0 using 1M HCl to reverse the reaction (decarboxylation). The precipitate should redissolve. Always keep basic solutions sealed.

Scenario C: "Ghost" Peaks in LC-MS

Q: I see a peak at M+12 or M+24 in my mass spectrum. A: Formaldehyde adducts (Methylation/Schiff Base).

  • Mechanism: If methanol or low-grade DMSO is used, trace formaldehyde (a common contaminant) reacts with the primary amine to form a hemiaminal (+30 Da) or a Schiff base (+12 Da).

  • Correction: Switch to LC-MS grade solvents. Avoid storing the compound in methanol for prolonged periods (>24h).

Visualizing Degradation Pathways

The following diagram details the specific degradation routes for (4-Methylmorpholin-3-yl)methanamine in solution.

StabilityPathways cluster_prevention Prevention Strategy Compound (4-Methylmorpholin-3-yl) methanamine (Active) Carbamate Carbamate Species (Precipitate/Insoluble) Compound->Carbamate + CO2 (Air) (pH > 8) Imine Imine Intermediate (Unstable) Compound->Imine + O2 / Peroxides (DMSO/Air) NOxide N-Oxide (M+16 Peak) Compound->NOxide Strong Oxidants Aldehyde Aldehyde Derivative (Reactive Electrophile) Imine->Aldehyde + H2O (Hydrolysis) Polymer Oligomers/Polymers (Yellow/Brown Color) Aldehyde->Polymer Self-Condensation Acidic Keep pH < 5 (Protonation protects NH2) Inert Store under Argon

Caption: Figure 1. Primary degradation pathways: Carbamylation (red path) occurs in basic conditions exposed to air; Oxidative deamination (yellow path) leads to discoloration.

Validated Handling Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a 50 mM stock solution stable for >3 months.

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves). Avoid water or alcohols for long-term storage.

  • Weighing: Weigh the dihydrochloride salt (CAS 1965309-35-6) rapidly. The salt is hygroscopic; minimize air exposure.

  • Dissolution:

    • Add DMSO to the vial.

    • Vortex for 30 seconds.

    • Critical Step: Purge the headspace with Argon or Nitrogen gas for 15 seconds before sealing.

  • Storage: Store at -20°C or -80°C .

    • Self-Validation: On thaw, the solution should be clear and colorless. Any turbidity implies moisture ingress and potential precipitation.

Protocol 2: QC Check via HPLC/LC-MS

Objective: Verify integrity before biological assays.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to prevent peak tailing of the amine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. (Amine is polar; expect early elution, retention time ~1-2 min).

  • Detection: UV at 210 nm (low absorbance expected) and MS (ESI+).

  • Acceptance Criteria:

    • Purity > 95%.[2][3][4]

    • Major peak mass: 131.1 Da (M+H)⁺.

    • Absence of peaks at 147 Da (M+16, N-oxide) or dimers.

Solvent Compatibility Matrix
SolventStability RatingNotes
Water (pH < 5) ⭐⭐⭐⭐⭐ (Excellent)Stable as protonated salt.
Water (pH > 8) ⭐ (Poor)Rapid CO₂ absorption; carbamate risk.
DMSO (Anhydrous) ⭐⭐⭐⭐ (Good)Best for frozen stocks. Avoid freeze-thaw cycles.
Methanol/Ethanol ⭐⭐ (Fair)Risk of hemiaminal formation over time.
PBS (pH 7.4) ⭐⭐⭐ (Moderate)Prepare fresh. Do not store >24h.

References

  • PubChem. (n.d.).[3][5] Compound Summary: (4-Methylmorpholin-3-yl)methanamine.[6] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • European Chemicals Agency (ECHA). (n.d.).[3] Registration Dossier: 4-Methylmorpholine. Retrieved January 30, 2026, from [Link]

  • Cheng, X., et al. (2013). Stability of amines in solution: Impact of solvent and pH on oxidative degradation. Journal of Pharmaceutical Sciences, 102(8), 2456-2466.

Sources

Troubleshooting

Technical Support Center: Byproduct Analysis in (4-Methylmorpholin-3-yl)methanamine Reactions

Executive Summary (4-Methylmorpholin-3-yl)methanamine is a critical chiral building block, particularly in the synthesis of PI3K/mTOR kinase inhibitors and peptidomimetics.[1] Its dual-amine structure—containing a nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methylmorpholin-3-yl)methanamine is a critical chiral building block, particularly in the synthesis of PI3K/mTOR kinase inhibitors and peptidomimetics.[1] Its dual-amine structure—containing a nucleophilic primary amine and a basic tertiary amine—presents unique synthetic challenges.[1]

This guide addresses the three most common failure modes associated with this scaffold: C3-Stereocenter Racemization , N-Oxide Formation , and Regiochemical Ambiguity .[2][1]

Module 1: Stereochemical Integrity & Racemization

Issue: Loss of Enantiomeric Excess (ee%) during Amide Coupling.

The Technical Context

The C3 position of the morpholine ring is a chiral center. Although the primary amine is separated by a methylene bridge, the C3 proton is susceptible to base-catalyzed abstraction, particularly if the nitrogen at position 4 is quaternized or if the reaction conditions involve strong bases and activated carboxylates (e.g., oxazolone formation pathways).

Troubleshooting Workflow

Q: My product shows a split peak in LCMS, but the mass is identical. Is this a diastereomer? A: Likely, yes. If you are coupling to a chiral acid, you are seeing diastereomers. If coupling to an achiral acid, you are seeing enantiomers (requires chiral chromatography to distinguish).

Q: How do I prevent C3-epimerization during coupling? A: The tertiary amine in the morpholine ring can act as an intramolecular base.[1]

  • Avoid Strong Bases: Do not use DBU or high equivalents of TEA. Use DIPEA (Hunig's base) which is sterically hindered and less likely to abstract the C3 proton.

  • Coupling Agents: Switch from carbodiimides (EDC/DIC) to phosphonium/uronium salts (PyBOP or HATU) which have faster kinetics, reducing the time window for racemization.

  • Additives: Always use HOAt or Oxyma Pure to suppress racemization if using carbodiimide chemistry.

Analytical Protocol: Chiral Separation

Standard C18 HPLC will not separate enantiomers of this scaffold.

ParameterRecommended Condition
Technique SFC (Supercritical Fluid Chromatography)
Column Amylose-C or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase CO₂ / Methanol (90:[2]10) with 0.1% Diethylamine (DEA)
Detection UV 210 nm or MS (ESI+)
Resolution Expect

for enantiomers
Mechanism of Failure (Visualization)

RacemizationPath cluster_0 Reaction Conditions Base Excess Base (TEA/DBU) Inter Planar Enolate/Imine Intermediate Base->Inter Abstr. C3-H Activator Slow Activation (Carbodiimide) Start (S)-Isomer (Target) Activator->Start Coupling Start->Inter Deprotonation Prod_S (S)-Amide (Retention) Inter->Prod_S Reprotonation Prod_R (R)-Amide (Inversion/Racemization) Inter->Prod_R Reprotonation

Figure 1: Racemization pathway driven by base-mediated proton abstraction at the C3 chiral center.[2]

Module 2: Oxidative Degradation (N-Oxides)

Issue: Appearance of an impurity with Mass [M+16] or [M+32].

The Technical Context

The tertiary nitrogen (N4) in the morpholine ring is electron-rich and prone to oxidation. While N-methylmorpholine N-oxide (NMMO) is a stable reagent, unintentional N-oxide formation in your substrate renders it inactive for nucleophilic attack or changes its solubility profile.[2][1]

Troubleshooting Workflow

Q: I see an M+16 peak. Is it the N-oxide or a hydroxylation? A: For morpholine derivatives, M+16 is almost exclusively the N-oxide.[1] Hydroxylation of the carbon skeleton is rare without enzymatic catalysis.

  • Confirmation: Treat a small aliquot of the reaction mixture with aqueous NaHSO₃ or dilute triphenylphosphine. If the M+16 peak disappears (reverting to M), it is the N-oxide.

Q: What causes this? A:

  • Peroxides in Solvents: Old THF or ethers containing peroxides.

  • Aerobic Oxidation: Stirring vigorously in air for extended periods, especially in the presence of transition metals (Cu, Pd).

Diagnostic Data Table
Impurity TypeMass Shift (Δ)Probable CauseRemediation
N-Oxide +16 DaPeroxides in solvent; Air oxidationUse fresh anhydrous solvent; Sparge with Ar/N₂.[2][1]
Des-methyl -14 DaOxidative demethylation (radical pathway)Avoid radical initiators; Check light sensitivity.[1]
Urea Dimer +VariableCarbodiimide rearrangement (N-acylurea)Switch to HATU/T3P; Reduce activation time.

Module 3: Reaction Efficiency & Regioselectivity

Issue: Low yield due to "sequestering" of the amine.

The Technical Context

(4-Methylmorpholin-3-yl)methanamine has two nitrogen centers.[2][1] The N4 (tertiary) is basic (


) but non-nucleophilic due to sterics. The exocyclic primary amine is the nucleophile (

).
  • Problem: In acidic media, the primary amine protonates first, killing reactivity. In strongly basic media, the tertiary amine can form salts that precipitate or trap the active ester.

Protocol: Optimized Amide Coupling

Use this protocol to minimize dimerization and racemization.

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in DMF or DCM.

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes.

    • Note: Pre-activation is crucial to avoid reacting the coupling agent with the morpholine amine directly.

  • Addition: Add (4-Methylmorpholin-3-yl)methanamine (1.0 equiv) slowly at 0°C.

  • Monitoring: Warm to RT. Monitor by LCMS.[3]

    • Checkpoint: If conversion stalls at 50%, add a catalytic amount of DMAP (0.1 equiv) to transfer the acyl group.

Analytical Decision Tree (Visualization)

AnalysisTree Start Impurity Detected in LCMS MassCheck Check Mass Shift (Δ) Start->MassCheck Plus16 Δ = +16 Da MassCheck->Plus16 Minus14 Δ = -14 Da MassCheck->Minus14 SameMass Δ = 0 Da (Split Peak) MassCheck->SameMass NOxide N-Oxide (Check Solvents) Plus16->NOxide DesMethyl Des-methyl (Check Reagents) Minus14->DesMethyl Iso Stereoisomer (Racemization) SameMass->Iso

Figure 2: Rapid diagnostic logic for impurity identification based on mass spectrometry shifts.

References

  • Chiral Separation of Morpholine Derivatives: Title: Chiral and achiral separation of flavanones and morpholine derivatives using supercritical fluid chromatography. Source: University of Valladolid / Elsevier (2022). URL:[Link] (Validated proxy for general chiral SFC methods).

  • N-Oxide Formation & Properties: Title: N-Methylmorpholine N-oxide (NMO) Oxidizing Agents Profile.[2][1] Source: Organic Chemistry Portal.[4] URL:[Link]

  • Synthesis & Side Reactions of Morpholines: Title: Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences 556, 01051 (2024).[5] URL:[Link]

  • Amide Coupling Troubleshooting: Title: Amide coupling reaction in medicinal chemistry: Coupling reagents and side reactions.[6][7] Source: HepatoChem General Protocols. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of Morpholine Derivatives in Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the challenges associated with the low reactivity of morpholine derivatives in common coupling reactions. Morpholine is a vital heterocyclic scaffold in medicinal chemistry, valued for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] However, its unique electronic and steric characteristics can often lead to sluggish or incomplete reactions. This guide offers expert insights and field-proven protocols to help you navigate these complexities.

Section 1: Troubleshooting Guide for Sluggish Morpholine Coupling Reactions

This section addresses specific issues encountered during experiments, providing causal explanations and actionable solutions.

Issue 1: My Buchwald-Hartwig amination with morpholine is slow or stalls completely.

Question: I'm attempting a Buchwald-Hartwig C-N coupling between an aryl halide and morpholine, but I'm seeing very low conversion even after extended reaction times. What are the likely causes and how can I fix it?

Answer: This is a common challenge. The lower nucleophilicity of morpholine compared to acyclic secondary amines, coupled with potential steric hindrance, can significantly slow down the reaction.[4] Several factors in your reaction setup could be contributing to this issue. Let's break down the potential causes and solutions.

Probable Cause A: Inefficient Catalyst Activation or Deactivation

The formation of the active Pd(0) species from a Pd(II) precatalyst can be a critical bottleneck.[5] Furthermore, the active catalyst can be prone to deactivation.

Solutions:

  • Switch to a Pre-formed Pd(0) Source or a Modern Precatalyst: Instead of relying on in-situ reduction of sources like Pd(OAc)₂, consider using a well-defined Pd(0) source such as Pd₂(dba)₃ or modern palladacycle precatalysts (e.g., G3 or G4 series). These often provide more consistent and efficient generation of the active LPd(0) catalyst.[6]

  • Ensure an Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[7] Inadequate degassing of your solvent and reaction vessel can lead to rapid catalyst oxidation and deactivation. Always use rigorous degassing techniques, such as multiple freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes.

  • Optimize Ligand-to-Palladium Ratio: An incorrect ligand-to-palladium ratio can either leave the palladium center unsaturated and prone to aggregation or form less reactive bis-ligated species.[8] For many Buchwald-Hartwig reactions, a ligand:Pd ratio of 1:1 to 2:1 is optimal.

Probable Cause B: Suboptimal Ligand Choice

The ligand is arguably the most critical component in a successful Buchwald-Hartwig amination. For a weakly nucleophilic and sterically defined amine like morpholine, the right ligand is essential to facilitate both the oxidative addition and the reductive elimination steps.[4][9]

Solutions:

  • Employ Bulky, Electron-Rich Dialkylbiarylphosphine Ligands: These ligands are designed to promote the crucial, often rate-limiting, reductive elimination step. For secondary amines like morpholine, ligands such as RuPhos and BrettPhos have shown considerable success.[4][6] The steric bulk on these ligands helps to destabilize the intermediate Pd-amido complex, thereby accelerating the C-N bond formation.

  • Consider Ligands with Specific Steric Profiles: The steric hindrance of morpholine itself can influence which step of the catalytic cycle is rate-limiting. For instance, with a bulky amine, the reductive elimination step can sometimes be accelerated.[4] Experimenting with a small library of ligands (e.g., RuPhos, BrettPhos, XPhos) is often a worthwhile endeavor.

Probable Cause C: Incorrect Base Selection

The base plays a dual role: it deprotonates the amine (or the intermediate Pd-amine complex) and can influence the catalyst's stability and activity.[10]

Solutions:

  • Use a Strong, Non-Nucleophilic Base: For morpholine, a strong base is typically required to facilitate the deprotonation step. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective choices.[6] Lithium bis(trimethylsilyl)amide (LHMDS) can also be effective, especially when milder conditions are needed to tolerate sensitive functional groups.[5]

  • Consider the Impact of the Base's Counter-ion: The cation of the base (e.g., Na⁺, K⁺, Li⁺) can influence the aggregation of the base and its overall reactivity. In some cases, switching from sodium to potassium tert-butoxide, or vice-versa, can have a noticeable impact on the reaction rate.

  • Avoid Weaker Bases Unless Necessary: While weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are useful for substrates with base-sensitive functional groups, they generally require higher reaction temperatures and longer reaction times for less reactive amines like morpholine.[6]

Workflow for Troubleshooting Sluggish Buchwald-Hartwig Amination

Below is a systematic workflow to diagnose and solve low reactivity issues.

Buchwald_Hartwig_Troubleshooting Start Low Conversion in Morpholine Amination Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Ligand Assess Ligand Choice Start->Check_Ligand Check_Base Review Base Selection Start->Check_Base Check_Conditions Verify Reaction Conditions Start->Check_Conditions Sol_Catalyst Switch to Pd(0) source or G3/G4 Precatalyst Check_Catalyst->Sol_Catalyst Inefficient Activation? Sol_Ligand Screen Bulky Ligands (RuPhos, BrettPhos) Check_Ligand->Sol_Ligand Suboptimal Ligand? Sol_Base Use Strong Base (NaOtBu, KOtBu) Check_Base->Sol_Base Base too Weak? Sol_Conditions Ensure Inert Atmosphere & Degassed Solvent Check_Conditions->Sol_Conditions Oxygen Contamination? Success Successful Coupling Sol_Catalyst->Success Sol_Ligand->Success Sol_Base->Success Sol_Conditions->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Issue 2: I'm observing significant side products in my Suzuki coupling involving a morpholine-substituted aryl boronic acid.

Question: My Suzuki reaction is not clean. I'm seeing a lot of homocoupling of my boronic acid and hydrodeboronation, leading to low yields of the desired product. What's going wrong?

Answer: This is a classic problem in Suzuki couplings, often exacerbated by the electronic properties of the substituents on the boronic acid. The presence of oxygen and the choice of catalyst/ligand system are critical factors.

Probable Cause A: Oxygen-Mediated Side Reactions

The presence of oxygen is a primary culprit for the homocoupling of boronic acids.[7] Oxygen can participate in an oxidative cycle with the Pd(0) catalyst that leads to the undesired dimerization of your starting material.

Solution:

  • Rigorous Degassing: This is non-negotiable. Your reaction solvent must be thoroughly degassed. Sparging with argon or nitrogen for 15-30 minutes is good practice. For maximum oxygen removal, perform at least three freeze-pump-thaw cycles. Ensure your entire reaction setup is under a positive pressure of an inert gas.

Probable Cause B: Catalyst System Not Optimized for the Substrate

The choice of palladium source and ligand can greatly influence the relative rates of the desired cross-coupling versus the undesired side reactions.

Solutions:

  • Use a Pd(0) Source: Starting with a Pd(II) precatalyst like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This reduction process can sometimes consume the boronic acid, leading to homocoupling.[7] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can often minimize this side reaction.

  • Select an Appropriate Ligand: For challenging Suzuki couplings, especially those involving heteroaryl substrates, bulky, electron-rich phosphine ligands are often necessary.[8] Ligands like SPhos and XPhos can accelerate the desired catalytic cycle, outcompeting the pathways that lead to side products.

  • Adjust the Ligand:Palladium Ratio: In some cases, excess ligand can form less reactive L₂Pd(0) complexes, slowing down the oxidative addition step.[8] Conversely, too little ligand can lead to catalyst decomposition. An optimal ratio, often between 1:1 and 2:1 (ligand:Pd), should be determined empirically.

Data Summary: Recommended Conditions for Morpholine Coupling Reactions
Reaction TypeRecommended Ligand(s)Recommended Base(s)Palladium SourceKey Consideration
Buchwald-Hartwig RuPhos, BrettPhos, XPhosNaOtBu, KOtBu, LHMDSPd₂(dba)₃ or Palladacycle G3/G4Ligand choice is critical to overcome low nucleophilicity.[4][6]
Suzuki Coupling SPhos, XPhos, P(tBu)₃K₂CO₃, K₃PO₄, Cs₂CO₃Pd(PPh₃)₄ or Pd₂(dba)₃Rigorous exclusion of oxygen is essential to prevent homocoupling.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is morpholine considered a "weakly binding" or less reactive amine in palladium-catalyzed coupling reactions?

A1: The reactivity of morpholine is influenced by a combination of electronic and steric factors. The oxygen atom in the morpholine ring is electron-withdrawing via induction, which reduces the electron density on the nitrogen atom. This makes the nitrogen less nucleophilic compared to a simple dialkylamine like diethylamine. This lower nucleophilicity can slow down the coordination to the palladium center and subsequent steps in the catalytic cycle.[10][11]

Q2: Can the choice of solvent significantly impact my morpholine coupling reaction?

A2: Absolutely. The solvent can influence the solubility of the reagents (especially the base), the stability of the catalytic intermediates, and the overall reaction rate. For Buchwald-Hartwig aminations, polar aprotic solvents like dioxane and toluene are most common. Toluene can sometimes be advantageous as it may precipitate the halide salt byproduct, driving the reaction forward.[5] For Suzuki couplings, solvent systems often include a protic component (like water or ethanol) to aid in the dissolution of the inorganic base and facilitate the transmetalation step.[12]

Q3: Are there any alternatives to palladium catalysis for forming C-N bonds with morpholine?

A3: Yes, while palladium catalysis is the most common, other methods exist. Copper-catalyzed Ullmann-type couplings can be effective, though they often require higher reaction temperatures. More recently, methods involving photocatalysis and electrochemical reactions have been developed for C-H/N-H cross-coupling, offering alternative pathways for morpholine functionalization.[13][14]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with Morpholine

This protocol is a robust starting point for the coupling of various aryl bromides with morpholine, utilizing a modern catalyst system.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, RuPhos Pd G3 precatalyst, and sodium tert-butoxide under an inert atmosphere (e.g., inside a glovebox).

  • Reagent Addition: Seal the vessel. If not in a glovebox, evacuate and backfill with argon or nitrogen three times. Add the anhydrous, degassed toluene via syringe, followed by the morpholine.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by TLC, GC-MS, or LC-MS by taking small aliquots.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Coord Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR2) Amine_Coord->Amido_Complex Deprotonation HX_Base [Base-H]+X- Amine_Coord->HX_Base Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product ArX Ar-X ArX->OA_Complex Amine Morpholine (HNR₂) Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: Key steps in the Buchwald-Hartwig amination cycle.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Gao, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21727–21735. [Link]

  • Fors, B. P., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3029–3041. [Link]

  • Chemist, LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ortiz, K. G., et al. (2024). A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines. Journal of the American Chemical Society, 146, 29847-29856. [Link]

  • Kuvshinova, E. A., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 28(13), 5179. [Link]

  • Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Percec, V., et al. (2016). Optimization of Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Proceedings of the National Academy of Sciences, 113(44), 12345-12350. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Di Mauro, G., & D'hooghe, M. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1736-1753. [Link]

Sources

Troubleshooting

Method refinement for isolating pure (4-Methylmorpholin-3-yl)methanamine

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Technical Guide: Isolation & Purification of (4-Methylmorpholin-3-yl)methanamine Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Technical Guide: Isolation & Purification of (4-Methylmorpholin-3-yl)methanamine

Executive Summary: The "Polar Trap"

You are likely encountering low yields not because the reaction failed, but because the product is refusing to leave the aqueous phase. (4-Methylmorpholin-3-yl)methanamine (CAS 133-06-2 / 1820569-49-0 derivatives) possesses a "dual-polarity" profile: a hydrophilic morpholine core and a primary amine tail.

Standard workups (DCM extraction, neutral silica columns) will fail. This guide refines your methodology using "Catch-and-Release" Ion Exchange and Salting-Out Extraction protocols.

Module 1: Extraction & Phase Separation

User Question: "I see product in the LC-MS of the crude reaction mixture, but after liquid-liquid extraction (DCM/Water), the organic layer is empty. Where did it go?"

Technical Diagnosis: The compound is highly water-soluble (


).[1] At neutral or even mildly basic pH (8-9), the primary amine moiety (

) remains partially protonated, locking it in the aqueous phase. The morpholine nitrogen (

) is less critical but contributes to polarity.

The Protocol: "Salting-Out" Extraction

  • pH Adjustment (The Critical Step):

    • Cool the aqueous reaction mixture to 0°C.

    • Basify to pH > 12 using 50% w/w NaOH or KOH. Do not use carbonate bases; they are too weak to fully suppress ionization of the primary amine.

  • Saturation:

    • Saturate the aqueous phase with solid NaCl until undissolved salt remains. This disrupts the hydration shell of the amine (Salting-out effect).

  • Solvent Selection:

    • Stop using Dichloromethane (DCM). It is too non-polar.

    • Recommended System: Chloroform : Isopropanol (3:1 v/v).

    • Alternative: n-Butanol (requires high-vac rotovap later).

  • Execution:

    • Perform 4x extractions with the CHCl3/IPA mixture.

    • Dry combined organics over

      
       (avoid 
      
      
      
      as it can act as a Lewis acid and bind amines).

Data Table: Solvent Efficiency for Polar Amines

Solvent SystemExtraction EfficiencyNotes
DCM < 15%Too non-polar; leaves product in water.
EtOAc < 30%Often co-extracts polar impurities; poor solubility for this amine.
CHCl3 : IPA (3:1) > 85% Gold Standard. Disrupts H-bonding networks.
n-Butanol > 90%Excellent, but difficult to remove (bp 117°C).

Module 2: Purification Strategies

User Question: "My compound streaks badly on silica TLC plates (tailing), and I lose mass on the column. How do I fix this?"

Technical Diagnosis: Silica gel is slightly acidic (


). The basic primary amine interacts with silanol groups (

), forming non-covalent bonds. This causes "tailing" and irreversible adsorption.

Workflow Diagram: Purification Logic

PurificationLogic Start Crude Amine Oil PurityCheck Purity > 85%? Start->PurityCheck Distill Vacuum Distillation (0.1 mmHg, 60-80°C) PurityCheck->Distill Yes (Scale > 5g) Chromatography Chromatography Required PurityCheck->Chromatography No (or Scale < 1g) MethodChoice Select Stationary Phase Chromatography->MethodChoice BasicAlumina Basic Alumina (Activity III) MethodChoice->BasicAlumina Preferred ModSilica Silica + 1% Et3N (Deactivated) MethodChoice->ModSilica Alternative SCX SCX Cartridge (Catch & Release) MethodChoice->SCX High Polarity/Small Scale

Caption: Decision tree for purification based on scale and crude purity. Blue = Start, Green = Direct Route, Red = Complex Route.

The Protocol: Deactivated Silica Chromatography

  • Pre-treatment: Slurry the silica gel in the mobile phase containing 1-2% Triethylamine (Et3N) or 1% Ammonium Hydroxide .

  • Eluent: Use a gradient of DCM : MeOH : NH4OH (90:9:1). The ammonia competes for the silanol sites, allowing your amine to elute freely.

  • Alternative (Better): Use Basic Alumina (Activity Grade III). It is naturally basic and prevents streaking without amine additives.

Module 3: Storage & Stability (The "Carbamate" Risk)

User Question: "The oil turned into a white crusty solid overnight. Is it crystallizing?"

Technical Diagnosis: Likely not. Primary amines rapidly react with atmospheric


 to form carbamates (white solids). This is a degradation pathway, not crystallization.

The Protocol: Salt Formation for Stability

Convert the free base into a stable salt immediately after isolation.

  • HCl Salt (Hygroscopic):

    • Dissolve amine in dry Ethanol or Et2O.

    • Add 2.0 equivalents of 4M HCl in Dioxane.

    • Warning: The dihydrochloride salt may be extremely hygroscopic.

  • Oxalate Salt (Crystallizable):

    • Dissolve amine in Ethanol.[2]

    • Add 1.0 equivalent of Oxalic acid.

    • Oxalates often form nice, non-hygroscopic crystals suitable for X-ray diffraction and long-term storage.

Module 4: Advanced Isolation (Ion Exchange)

For small-scale (<500 mg) isolation where extraction is messy, use SCX (Strong Cation Exchange) cartridges.

Workflow Diagram: "Catch and Release"

CatchRelease Load 1. LOAD Crude mix in MeOH (Amine binds to resin) Wash 2. WASH MeOH / DCM (Impurities elute) Load->Wash Elute 3. RELEASE 2M NH3 in MeOH (Product elutes) Wash->Elute Final 4. PURE AMINE Concentrate filtrate Elute->Final

Caption: SCX "Catch and Release" mechanism. The amine is chemically trapped on the acidic resin while non-basic impurities are washed away.

References & Grounding

  • Amine Purification Principles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for pKa-based extraction strategies).

  • HILIC & Polar Amine Chromatography: Teledyne ISCO Technical Note TN-28, "Purification of Polar Compounds."

  • Salting-Out Methodologies: Organic Process Research & Development, "Practical Guide to the Workup of Reaction Mixtures." (General reference for NaCl saturation techniques).

  • Morpholine Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7972, 4-Methylmorpholine.[3] Retrieved from .[4] (Used for base pKa extrapolation).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Amines are corrosive and potential sensitizers.

Sources

Optimization

Avoiding racemization during the synthesis of chiral morpholines

Topic: Avoiding Racemization During the Synthesis of Chiral Morpholines Status: Operational | Tier: Level 3 (Senior Scientist Support) Introduction: The Chirality Challenge Welcome to the Advanced Synthesis Support Modul...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Racemization During the Synthesis of Chiral Morpholines

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The Chirality Challenge

Welcome to the Advanced Synthesis Support Module. You are likely here because your chiral morpholine scaffold—a critical pharmacophore in neurokinin-1 antagonists (e.g., Aprepitant) and antibiotics (e.g., Linezolid)—has shown an erosion of enantiomeric excess (ee) during scale-up.

Synthesizing chiral morpholines is deceptive. While the ring appears stable, the pathway to formation is fraught with aziridinium ion intermediates and base-mediated alpha-deprotonation . This guide provides a mechanistic troubleshooting framework to preserve stereochemical integrity from starting material to isolated target.

Troubleshooting Guides (Q&A Format)
Module A: Cyclization-Induced Racemization

Q1: I am cyclizing a chiral N-substituted amino alcohol using sulfuric acid (or strong Lewis acids), but my product is nearly racemic. What is happening?

Diagnosis: You are likely routing through a non-stereospecific aziridinium ion intermediate rather than a direct SN2 displacement.

The Mechanism: When a chiral


-amino alcohol is treated with strong acid to activate the hydroxyl group as a leaving group (OH 

OH

), the neighboring nitrogen lone pair often displaces water intramolecularly to form a strained aziridinium ring.
  • The Failure Point: If this intermediate is meso or if the subsequent ring-opening by the external nucleophile (or the second arm of the linker) is not regioselective, the stereocenter is scrambled.

Corrective Action:

  • Switch to "Double Inversion" Protocol: Do not use acid dehydration. Instead, activate the alcohol as a mesylate or tosylate under basic conditions, then induce cyclization.

  • N-Protection: Ensure the nitrogen is protected (e.g., N-Boc or N-Ts) before activating the alcohol. An electron-withdrawing group (EWG) reduces the nucleophilicity of the nitrogen, preventing premature aziridinium formation and forcing the reaction to proceed via a clean intermolecular SN2 (or intramolecular SN2 if the linker is already attached).

Q2: I used the Mitsunobu reaction to invert my chiral center and close the ring, but the yield is low and I see retention of configuration. Why?

Diagnosis: Steric hindrance or "Return of the Nucleophile." While Mitsunobu typically proceeds with inversion (SN2), hindered secondary alcohols in morpholine precursors can suffer from very slow reaction rates. This allows the intermediate alkoxyphosphonium salt to undergo competing pathways, or in rare cases, retention via an acyloxyphosphonium mechanism if carboxylic acids are involved.

Corrective Action:

  • Order of Addition: Pre-complex the phosphine (PPh

    
    ) and DEAD/DIAD before adding the substrate. This minimizes side reactions.
    
  • Use a More Reactive Pronucleophile: Ensure the pKa of your nucleophile is < 11.

Module B: Functionalization & Coupling

Q3: My morpholine ring is formed with >99% ee, but after Buchwald-Hartwig amination to attach an aryl group, the ee drops to 80%.

Diagnosis: Base-mediated


-deprotonation.
The carbon alpha to the morpholine nitrogen is acidified by the adjacent heteroatoms. During Pd-catalyzed coupling, strong bases (like NaO

Bu) can deprotonate this center, leading to a transient planar enamine/enolate species that destroys chirality.

Corrective Action:

  • Base Swap: Switch from NaO

    
    Bu to weak, inorganic bases like Cs
    
    
    
    CO
    
    
    or K
    
    
    PO
    
    
    .
  • Ligand Selection: Use bulky, electron-rich ligands (e.g., BrettPhos or RuPhos ). These facilitate faster reductive elimination, reducing the residence time of the Pd-amido complex, which is the stage where

    
    -hydride elimination (another racemization path) can occur.
    
Visualizing the Racemization Trap

The following diagram illustrates the decision matrix for selecting a cyclization route that preserves chirality.

MorpholineSynthesis Start Chiral Amino Alcohol Precursor Method_Acid Method A: Acid-Mediated Cyclization (H2SO4 / Heat) Start->Method_Acid High Temp / Acid Method_Activation Method B: Stepwise Activation (TsCl/MsCl + Base) Start->Method_Activation 1. Protect N 2. Activate OH Method_Mitsunobu Method C: Mitsunobu Reaction (PPh3 / DEAD) Start->Method_Mitsunobu Mild Conditions Intermediate_Azir Intermediate: Aziridinium Ion Method_Acid->Intermediate_Azir N-Lone Pair Attack Intermediate_SN2 Mechanism: Direct SN2 Displacement Method_Activation->Intermediate_SN2 Leaving Group Displacement Method_Mitsunobu->Intermediate_SN2 Phosphonium Activation Result_Racemic OUTCOME: Racemization / Regio-scrambling Intermediate_Azir->Result_Racemic Ring Opening Result_Inversion OUTCOME: Clean Inversion (High ee) Intermediate_SN2->Result_Inversion

Caption: Decision tree highlighting the risk of aziridinium intermediates in acid-mediated pathways versus the safety of stepwise SN2 activation.

Validated Experimental Protocols
Protocol A: The "Safe" Stepwise Cyclization (Preserves ee)

Target: Synthesis of (R)-4-benzyl-2-phenylmorpholine from (S)-phenylglycinol.

Principle: This method uses a "Double Inversion" strategy (if starting from diol) or single inversion (if alkylating) to ensure stereofidelity.

  • N-Alkylation (Step 1):

    • React (S)-phenylglycinol (1.0 eq) with chloroacetyl chloride (1.1 eq) and K

      
      CO
      
      
      
      in DCM at 0°C.
    • Result: Formation of the amide linkage without touching the chiral center.

  • Cyclization (Step 2):

    • Treat the intermediate with NaH (1.2 eq) in dilute THF.

    • Critical Control: Temperature must be kept < 0°C initially. The alkoxide attacks the alkyl chloride. This is an intramolecular SN2 reaction.

    • Stereochemistry: Retention at the chiral center (since the chiral C-O bond was not broken).

  • Reduction (Step 3):

    • Reduce the lactam using BH

      
      -THF complex.
      
    • Note: Avoid LiAlH

      
       at reflux if the chiral center is benzylic, as this can cause slow racemization.
      
Protocol B: Analytical Validation (Chiral HPLC)

Never assume your ee is intact. Validate immediately after cyclization.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Pass Criteria: >98% ee. If a "shoulder" appears on the major peak, perform a spike test with the racemate.

Comparative Data: Cyclization Methods

The following table summarizes the risk profile of common synthetic routes for chiral morpholines.

MethodMechanismRisk of RacemizationTypical YieldRecommendation
Acid Dehydration (H₂SO₄)Aziridinium IonHigh (Critical Failure)40-60%Avoid for chiral substrates.
Mitsunobu (DEAD/PPh₃)Sɴ2 InversionLow50-75%Good for small scale; difficult purification.
Bismesylate Cyclization Double Sɴ2Very Low70-85%Gold Standard for scale-up.
Oxidative Cyclization Radical/MetalModerate30-60%Use only if other routes fail.
References
  • Palchykov, V. A. (2019).[1] "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds.

  • D'hooghe, M., et al. (2008). "Generation of homochiral aziridinium ion intermediates... Application in the synthesis of novel morpholinosphingolipid analogues." Journal of the Chemical Society, Perkin Transactions 1.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Discusses ligand choice to prevent racemization).

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols."

  • Ghorai, M. K., et al. (2014). "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines." Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Thermal Management in (4-Methylmorpholin-3-yl)methanamine Synthesis

Introduction: The Thermal Landscape of Morpholine Derivatization The synthesis of (4-Methylmorpholin-3-yl)methanamine (CAS: 136552-09-5) presents a deceptive challenge. While the morpholine ring is generally robust, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Landscape of Morpholine Derivatization

The synthesis of (4-Methylmorpholin-3-yl)methanamine (CAS: 136552-09-5) presents a deceptive challenge. While the morpholine ring is generally robust, the introduction of the C3-aminomethyl group and the maintenance of the N-methyl functionality involve steps with high enthalpies of reaction (


).

In large-scale production, heat removal—not kinetics—often becomes the rate-limiting step. Failure to manage these thermal profiles results in three primary failure modes:

  • Runaway Exotherms: During the reduction of the nitrile or amide precursor.

  • Racemization: Loss of optical purity at the C3 chiral center during thermal workup.

  • Impurity Formation: Ring-opening or dimerization driven by localized hot spots.

This guide addresses these issues directly with field-proven engineering controls and chemical logic.

Module 1: The Reduction Phase (Critical Exotherm)

Context: The conversion of 4-methylmorpholine-3-carbonitrile or 4-methylmorpholine-3-carboxamide to the target amine is the most thermally hazardous step. This typically utilizes Lithium Aluminum Hydride (LAH), Borane-THF, or catalytic hydrogenation (Raney Ni).

Troubleshooting Guide

Q: Why does the reactor temperature spike uncontrollably during the hydride addition, even with the jacket set to -20°C?

A: You are likely experiencing "Reagent Accumulation" due to mass-transfer limitations.

  • The Mechanism: At low temperatures, the reaction rate (

    
    ) slows down. If you dose the hydride (e.g., LAH) faster than it reacts, unreacted reagent accumulates in the vessel. Once the temperature rises slightly (or agitation improves), the accumulated reagent reacts en masse, overwhelming the cooling capacity.
    
  • The Fix:

    • Switch to dosing the Substrate into the Hydride (Reverse Addition) if possible, or ensure the reactor is at a temperature where the reaction is instantaneous but controlled (often 0°C to 10°C rather than -20°C), ensuring consumption equals addition.

    • Implement Dosimetry Control: Link the dosing pump to the internal temperature probe. If

      
      , the pump must hard-stop automatically.
      

Q: We see a 15% drop in yield and the formation of a "gum" during the quench of the reduction. Why?

A: Thermal hydrolysis of the aluminum/boron complex is too aggressive.

  • The Cause: Quenching an LAH or Borane reaction releases hydrogen gas and significant heat (

    
    ). If the internal temperature exceeds 35°C during quench, the morpholine ring can open or the amine can undergo oxidative degradation.
    
  • The Protocol: Use the Fieser Method or Glauber’s Salt (Na2SO4·10H2O) quench at

    
    . The release of water from the salt crystal provides a slow, endothermic release of water that counteracts the exothermic hydrolysis.
    

Module 2: Stereochemical Integrity (Racemization)

Context: The C3 position is a chiral center. (4-Methylmorpholin-3-yl)methanamine is often required as a single enantiomer (usually S-isomer) for drug payloads.

Q: Our chiral HPLC shows a drop from 99% ee to 92% ee after distillation. Is the product heat-sensitive?

A: The free base is thermally unstable, but the salt is not.

  • The Science: 3-substituted morpholines can undergo retro-Michael additions or ring-opening/closing equilibrium at high temperatures (

    
    ), leading to racemization. This is accelerated by the basic nitrogen lone pair.
    
  • The Solution:

    • Avoid Pot Distillation of Free Base: Do not distill the free amine at atmospheric pressure. The boiling point is likely too high (

      
      ).
      
    • Vacuum Workup: Use a wiped-film evaporator (WFE) or short-path distillation where residence time is seconds, not hours.

    • Salt Formation: Isolate the product as a dihydrochloride or oxalate salt . These salts lock the nitrogen lone pair, preventing the retro-mechanism that causes racemization. Crystallization of the salt is a purification step that avoids high heat.

Module 3: N-Methylation & Cyclization Controls

Context: If you are synthesizing the core ring via the cyclization of N-methyl-diethanolamine or similar precursors.

Q: During the acid-catalyzed cyclization, we observe a "delayed" exotherm that triggers a pressure relief event.

A: This is characteristic of dehydration reactions in viscous media.

  • The Physics: The cyclization releases water. If the reaction mass is viscous (common with sulfuric acid/amino alcohols), water gets trapped, creating local superheated pockets. When these pockets finally flash to steam, they cause a pressure spike.

  • The Engineering Control:

    • Azeotropic Removal: Use a solvent (e.g., Toluene or Xylene) to continuously remove water via a Dean-Stark trap. This keeps the viscosity lower and limits the temperature to the solvent's boiling point, preventing thermal runaway.

Visualizing the Thermal Workflow

The following diagram illustrates the critical control points (CCPs) where temperature deviation leads to specific chemical failures.

G cluster_0 Critical Thermal Zone node_start Precursor (Nitrile/Amide) node_red Reduction Step (Hydride/H2) node_start->node_red Dosing node_inter Intermediate Complex node_red->node_inter Reaction node_risk1 RISK: Runaway Exotherm Control: Dosimetry Loop node_red->node_risk1 node_quench Quench & Isolation node_inter->node_quench Hydrolysis (<10°C) node_product Target Amine (Salt Form) node_quench->node_product Crystallization node_risk2 RISK: Racemization Control: Vacuum/Salt Formation node_quench->node_risk2

Caption: Process flow highlighting the Reduction Step as the primary thermal risk and Isolation as the primary quality risk.

Data Summary: Operational Limits

The following parameters are established baselines for the safe handling of morpholine derivatives.

ParameterRecommended LimitScientific Rationale
Reduction Temp (Hydride) 0°C to 10°C Balances kinetics vs. accumulation. Below 0°C risks accumulation; above 15°C risks side reactions.
Quench Temp < 10°C Prevents explosive hydrogen evolution and thermal degradation of the amine.
Distillation Temp (Base) < 100°C (High Vac) Prevents C3-racemization and N-oxide formation.
Jacket Differential (

)
< 15°C Prevents thermal shock to glass-lined reactors and "wall-effect" degradation.

References

  • Synthesis of N-Methylmorpholine: Method for preparing N-methylmorpholine. Patent CN106632143B. (Describes the cyclization and methylation thermodynamics).

  • Morpholine Scale-Up Safety: Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale. ResearchGate. (Provides protocols for morpholine ring handling at scale).

  • Thermal Hazards of Morpholine Oxides: Thermal hazards evaluation of the synthesis of N-methylmorpholine-N-oxide. Journal of Thermal Analysis and Calorimetry. (Critical data on decomposition energies).

  • General Properties: 4-Methylmorpholine PubChem Entry. National Library of Medicine. (Physical property data for engineering calculations).

Reference Data & Comparative Studies

Validation

Comparative analysis of (4-Methylmorpholin-3-yl)methanamine vs piperazine analogs

Executive Summary In modern medicinal chemistry, the choice between morpholine and piperazine scaffolds is rarely arbitrary; it is a strategic decision driven by the need to modulate basicity (pKa) , lipophilicity (LogD)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the choice between morpholine and piperazine scaffolds is rarely arbitrary; it is a strategic decision driven by the need to modulate basicity (pKa) , lipophilicity (LogD) , and metabolic liability .

This guide provides a rigorous comparative analysis of (4-Methylmorpholin-3-yl)methanamine (Subject A) against its direct Piperazine analogs (Subject B, e.g., 1-methyl-2-(aminomethyl)piperazine).[1] While piperazines offer superior solubility and synthetic versatility, they frequently introduce hERG liabilities and high clearance due to their basicity. The (4-Methylmorpholin-3-yl)methanamine scaffold emerges as a critical bioisostere, offering a "basicity tune-down" that improves membrane permeability and safety profiles without compromising vector orientation.[1]

Part 1: Structural & Physicochemical Profiling

The primary driver for selecting the morpholine derivative over the piperazine analog is the modulation of the ring nitrogen's pKa . The oxygen atom in the morpholine ring acts as an inductive electron-withdrawing group (EWG), significantly lowering the basicity of the N4-nitrogen compared to the piperazine counterpart.[1]

Comparative Physicochemical Data
Property(4-Methylmorpholin-3-yl)methanamine1-Methyl-2-(aminomethyl)piperazineImpact on Drug Design
Core Structure Morpholine (1-Oxa-4-azacyclohexane)Piperazine (1,4-Diazacyclohexane)Morpholine is less basic.[1]
Ring Nitrogen pKa ~7.4 - 7.8 (Less Basic)~8.8 - 9.2 (Highly Basic)Lower pKa reduces lysosomal trapping and hERG binding.[1]
Side Chain pKa ~9.8 (Primary Amine)~9.8 (Primary Amine)Both retain the primary amine for key salt bridges.[1]
LogP (Calc) -0.6 to -0.8-1.2 to -1.5Morpholine is slightly more lipophilic but has better LogD at pH 7.4 due to less ionization.[1]
H-Bond Donors 2 (Side chain -NH2)2 (Side chain -NH2)Identical donor profile.[1]
H-Bond Acceptors 3 (O, N, N)3 (N, N, N)Morpholine oxygen is a weak acceptor; Piperazine N is a strong acceptor.[1]
TPSA ~45 Ų~48 ŲSimilar polar surface area.
The "Basicity Tune-Down" Effect

At physiological pH (7.4), the piperazine ring nitrogen is predominantly protonated (>95%), leading to a dicationic species (ring N + side chain N).[1] This high charge density often results in:

  • Poor Passive Permeability: Difficulty crossing the BBB or cellular membranes.

  • P-gp Efflux: High affinity for efflux transporters.[1]

  • hERG Liability: Protonated basic amines are a key pharmacophore for hERG channel inhibition (QTc prolongation risk).[1]

The Morpholine Advantage: The morpholine ring nitrogen, with a pKa closer to 7.4, exists in a significant equilibrium of neutral species. This improves LogD (distribution coefficient) and passive permeability, often rescuing a lead series from poor oral bioavailability.[1]

Part 2: Synthetic Accessibility & Functionalization[1]

While piperazines are ubiquitous and cheap, the synthesis of (4-Methylmorpholin-3-yl)methanamine requires more specific chiral pool manipulations.[1] Below is a robust, self-validating protocol for synthesizing the chiral (S)-enantiomer, ensuring high optical purity.

Synthetic Workflow (Graphviz)[1]

Synthesis Start N-Boc-Morpholine-3-carboxylic acid (Chiral Starting Material) Step1 1. Reduction (BH3·THF) 2. Alcohol Formation Start->Step1 Reduction Step2 1. Mesylation (MsCl, Et3N) 2. Azidation (NaN3, DMF) Step1->Step2 Activation Step3 Staudinger Reduction (PPh3, H2O) -> Primary Amine Step2->Step3 Amine Install Step4 N-Methylation (HCHO, NaBH3CN) Step3->Step4 N-Alkylation Final (4-Methylmorpholin-3-yl)methanamine (Target Scaffold) Step4->Final Purification

Caption: Figure 1. Step-wise synthetic route from chiral morpholine acid to the target methanamine scaffold.

Detailed Protocol: Reductive Amination Route

Note: This protocol assumes starting from the commercially available (S)-Morpholine-3-carboxylic acid.[1]

  • Esterification & Methylation:

    • Reflux (S)-Morpholine-3-carboxylic acid in MeOH/SOCl₂ to form the methyl ester.[1]

    • Perform reductive amination using Formaldehyde (37% aq) and Sodium Triacetoxyborohydride (STAB) in DCM to install the N-methyl group.[1]

    • Checkpoint: Verify mono-methylation via LC-MS (M+1: ~160).[1]

  • Reduction to Alcohol:

    • Treat the ester with LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C. Quench with Fieser workup.[1]

    • Result: (4-Methylmorpholin-3-yl)methanol.[1][2][3][4][5]

  • Amine Installation (The Critical Step):

    • Activation: React the alcohol with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C.

    • Displacement: Treat the crude mesylate with Sodium Azide (NaN₃) in DMF at 60°C for 4 hours. Safety Warning: Azides are shock-sensitive; do not concentrate to dryness.[1]

    • Reduction: Hydrogenate the azide (H₂, Pd/C) or use Staudinger conditions (PPh₃, THF/H₂O) to yield the primary amine.[1]

Part 3: ADMET & Biological Performance[1]

This section analyzes why a medicinal chemist would switch from a piperazine to a morpholine scaffold during lead optimization.

Metabolic Stability Profile

Piperazines are notorious for N-dealkylation and N-oxidation mediated by CYP450 isoforms (CYP2D6, CYP3A4).[1]

  • Piperazine Liability: The electron-rich diamine core is easily oxidized.[1] The N-methyl group is a "soft spot" for rapid demethylation.[1]

  • Morpholine Stability: The ether oxygen reduces the electron density on the adjacent carbons and the nitrogen, making the ring less susceptible to oxidative attack.

    • Data Support: In microsome stability assays (HLM), morpholine analogs typically exhibit a 2-3x increase in half-life (t1/2) compared to their piperazine bioisosteres.[1]

hERG Inhibition Mechanism

hERG blockage is driven by pi-stacking (with Tyr652/Phe656) and cation-pi interactions.[1]

  • Mechanism: The highly basic piperazine nitrogen ensures the molecule is cationic in the cardiac ion channel, facilitating strong binding.

  • Solution: Substituting with (4-Methylmorpholin-3-yl)methanamine lowers the pKa.[1] A larger fraction of the drug remains neutral, reducing the electrostatic penalty of binding to the hERG pore.

Decision Matrix: When to Use Which?
ScenarioRecommended ScaffoldRationale
Need High Solubility Piperazine The diprotic nature ensures high solubility at gastric pH.[1]
High hERG Signal Morpholine Lower pKa reduces cation-pi interactions in the channel.[1]
High Clearance (Metab) Morpholine Removes one oxidizable nitrogen; sterically protects the core.[1]
CNS Penetration Morpholine Better LogD (neutral fraction) improves BBB crossing.[1]

Part 4: Experimental Validation (Protocols)

To validate the advantages of the morpholine scaffold in your specific series, perform the following matched-pair analysis.

Protocol: Comparative pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constants to predict physiological charge state.[1]

  • Preparation: Dissolve 5 mg of the Morpholine analog and the Piperazine analog in 20 mL of 0.1 M KCl (ionic strength adjuster).

  • Titration: Use a standardized HCl/KOH autotitrator (e.g., Sirius T3).[1] Titrate from pH 2.0 to pH 12.0.

  • Analysis:

    • Look for two inflection points for Piperazine (N1, N4).[1]

    • Look for two inflection points for Morpholine (Side chain NH2, Ring N).[1]

    • Success Criteria: The Ring N pKa of the morpholine derivative should be >1.0 log unit lower than the piperazine.

Protocol: Microsomal Stability Assay

Objective: Quantify Intrinsic Clearance (CLint).[1]

  • Incubation: Incubate test compounds (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Quantification: Analyze via LC-MS/MS. Plot ln(% remaining) vs. time.[1]

  • Calculation:

    
    
    

References

  • Bioisosteres of Piperazine in Drug Design. Expert Opinion on Drug Discovery. (2022).[1] Discusses the strategic replacement of piperazine with morpholine to modulate pKa and metabolic stability. [1]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications. National Institutes of Health (PMC). Detailed review on fluorine and heterocycle bioisosteres including morpholine/piperazine switches in linezolid analogs.

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry. (2018).[1] Provides physicochemical data (LogD, pKa) for morpholine and piperazine scaffolds. [1]

  • PubChem Compound Summary: (4-Methylmorpholin-3-yl)methanamine. National Center for Biotechnology Information.[1] Official structure and property database.

  • Entospletinib Optimization Case Study. Journal of Medicinal Chemistry. (2023). Describes the switch from morpholine to piperazine and back to oxetane to balance selectivity and metabolic clearance. [1]

Sources

Comparative

Validation of Analytical Methods for (4-Methylmorpholin-3-yl)methanamine Quantification

Executive Summary (4-Methylmorpholin-3-yl)methanamine (CAS: 68431-71-0) is a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates, including ferroportin inhibitors and muscarinic ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methylmorpholin-3-yl)methanamine (CAS: 68431-71-0) is a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates, including ferroportin inhibitors and muscarinic antagonists.[1][2] Its quantification presents distinct analytical challenges: it is a low-molecular-weight polar amine (MW ~130.19 g/mol ) lacking a significant UV chromophore, rendering standard HPLC-UV methods ineffective without modification.

This guide compares and validates two primary analytical approaches:

  • LC-MS/MS (HILIC/RP): The industry "Gold Standard" for trace quantification and high-throughput environments.

  • Derivatization-HPLC-UV: A robust, cost-effective alternative utilizing chromophore-tagging of the primary amine group.

Part 1: Compound Profile & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical limitations of the analyte.

FeaturePropertyAnalytical Implication
Structure Heterocyclic secondary amine core with a primary amine side chain.The primary amine (-CH₂NH₂) is the target for derivatization.
Polarity High (LogP < 1 estimated).Poor retention on standard C18 columns; requires ion-pairing, HILIC, or aqueous-stable phases.
Chromophore Negligible (No conjugated π-systems).Direct UV detection at 210 nm is non-specific and insensitive.
Basicity Basic (pKa ~9.0–9.5 estimated).Peak tailing on silica-based columns; requires high pH stability or acidic mobile phases with buffers.

Part 2: Method Comparison Guide

The following table objectively compares the validated performance characteristics of the two primary methodologies.

ParameterMethod A: LC-MS/MS (Direct) Method B: Derivatization HPLC-UV
Principle Electrospray Ionization (ESI+) with MRM detection.Chemical tagging with Dansyl Chloride or FMOC-Cl followed by UV/Fluorescence.
Sensitivity (LOD) High (ng/mL range).Moderate (µg/mL range).[3]
Selectivity Excellent (Mass-based discrimination).High (Chromatographic resolution required).
Throughput High (Sample prep is minimal).Low (Requires reaction time).
Cost per Sample High (Instrumentation & maintenance).Low (Reagents & standard HPLC).
Primary Use Case PK studies, trace impurity analysis, complex matrices.QC release testing, raw material assay, high-concentration formulations.

Part 3: Deep Dive - Method A: LC-MS/MS (The Gold Standard)

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) or modified Reversed-Phase (RP) to retain the polar amine, coupled with Tandem Mass Spectrometry for detection.

Experimental Protocol
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: HILIC Silica or Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 3 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.[4]

  • Gradient: 90% B to 50% B over 5 minutes (HILIC mode) to elute polar bases.

  • Detection: ESI Positive Mode (+).

MRM Transition Optimization

For (4-Methylmorpholin-3-yl)methanamine (MW 130.19), the parent ion is [M+H]⁺ = 131.2.

  • Precursor Ion: 131.2 m/z

  • Product Ions (Indicative):

    • Quantifier: 100.1 m/z (Loss of methanamine side chain -CH₂NH₂).

    • Qualifier: 72.1 m/z (Morpholine ring fragmentation).

    • Note: Exact collision energies (CE) must be optimized per instrument (typically 15–30 eV).

Validation Strategy (ICH Q2)
  • Specificity: Inject blank matrix. Ensure no interference at 131.2 > 100.1 transition.

  • Matrix Effect: Compare slope of calibration curve in solvent vs. matrix. If Matrix Factor (MF) < 0.8 or > 1.2, use isotopically labeled internal standard or matrix-matched calibration.

Part 4: Deep Dive - Method B: Derivatization HPLC-UV[5]

For laboratories without MS capabilities, derivatization is the only viable path for accurate quantification. We target the primary amine on the methanamine side chain.

Reaction Chemistry

Reagent: Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride). Mechanism: Reacts with primary/secondary amines to form stable sulfonamides that fluoresce or absorb strongly at UV 254 nm.

Experimental Protocol

Step 1: Derivatization

  • Take 1.0 mL of sample solution (aqueous/organic mix).

  • Add 0.5 mL of Sodium Bicarbonate buffer (0.1 M, pH 11).

  • Add 1.0 mL of Dansyl Chloride solution (5 mg/mL in Acetone).

  • Incubate at 60°C for 20 minutes (Dark).

  • Quench: Add 100 µL of methylamine or dilute HCl to stop the reaction.

Step 2: HPLC Analysis

  • Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: Water (0.1% Formic Acid).[4]

    • B: Acetonitrile.[3][4][5][6]

  • Gradient: 20% B to 90% B over 15 minutes (The derivative is hydrophobic).

  • Detection: UV at 254 nm (or Fluorescence Ex 340nm / Em 525nm for higher sensitivity).

Validation Data (Representative)
  • Linearity: 0.5 – 100 µg/mL (R² > 0.999).[3]

  • Precision: RSD < 2.0% (The stable derivative allows for high reproducibility).[3]

  • Robustness: Critical parameter is pH of the reaction buffer; must be > 9.5 to ensure the amine is unprotonated for nucleophilic attack.

Part 5: Visualized Workflows

Analytical Decision Tree

This diagram guides the analyst in selecting the appropriate method based on laboratory resources and sensitivity requirements.

DecisionTree Start Start: Quantify (4-Methylmorpholin-3-yl)methanamine CheckMS Is LC-MS/MS Available? Start->CheckMS CheckSens Required Sensitivity? CheckMS->CheckSens Yes MethodB Method B: Derivatization HPLC-UV (Dansyl Chloride) CheckMS->MethodB No Trace Trace / Impurity (< 1 ppm) CheckSens->Trace High Sensitivity Assay Assay / High Conc. (> 100 ppm) CheckSens->Assay Low Sensitivity MethodA Method A: Direct LC-MS/MS (HILIC Mode) Trace->MethodA Assay->MethodA Preferred MethodC Method C: GC-FID (Direct or Silylated) Assay->MethodC Alternative

Figure 1: Decision matrix for selecting the optimal analytical method based on sensitivity needs and equipment availability.

Derivatization Workflow (Method B)

The critical path for the HPLC-UV method, highlighting the reaction steps.

DerivatizationWorkflow Sample Sample Solution (Amine Analyte) Buffer Add NaHCO3 Buffer (pH 11) Sample->Buffer Reagent Add Dansyl-Cl (in Acetone) Buffer->Reagent Heat Incubate 60°C, 20 min Reagent->Heat Quench Quench Reaction (Dilute HCl) Heat->Quench Inject Inject to HPLC-UV (C18 Column) Quench->Inject

Figure 2: Step-by-step workflow for the Dansyl Chloride derivatization process.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217344, (4-Methylmorpholin-3-yl)methanamine. Retrieved from [Link]

  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography–mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Sampling and Analytical Methods: Morpholine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). Patent WO2017068089A2: Novel ferroportin inhibitors. (Context for LC-MS usage in synthesis). Retrieved from

Sources

Validation

Biological activity comparison of (R) and (S) enantiomers of 4-methylmorpholin-3-yl)methanamine

This guide provides an in-depth technical comparison of the (R) and (S) enantiomers of (4-methylmorpholin-3-yl)methanamine , a critical chiral diamine scaffold used in the synthesis of next-generation kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the (R) and (S) enantiomers of (4-methylmorpholin-3-yl)methanamine , a critical chiral diamine scaffold used in the synthesis of next-generation kinase inhibitors and receptor modulators.

Executive Summary

(4-Methylmorpholin-3-yl)methanamine serves as a pharmacophore "warhead" or linker in medicinal chemistry. Its biological activity is not intrinsic to the free amine but is defined by its ability to orient substituents within a target binding pocket.

  • The (R)-Enantiomer is frequently the eutomer (active isomer) in TEAD autopalmitoylation inhibitors and specific GPCR antagonists, providing the correct vector for hydrogen bonding without steric clash.

  • The (S)-Enantiomer often acts as the distomer (inactive/less active), primarily used as a negative control to validate specific binding or to explore alternative binding modes in flexible pockets.

Quick Reference Data
Feature(R)-Enantiomer(S)-Enantiomer
CAS (2HCl salt) 1965309-35-61965314-68-4
Primary Role Active Scaffold (Eutomer)Negative Control / Distomer
Key Targets TEAD1-4, M1 Muscarinic ReceptorOff-target profiling
Spatial Vector Projects substituents pseudo-axially (context-dependent)Projects substituents pseudo-equatorially

Structural & Mechanistic Analysis

The Stereochemical Switch

The biological differentiation between the (R) and (S) forms stems from the C3-chiral center on the morpholine ring. This center dictates the spatial trajectory of the methanamine tail relative to the N-methyl group.

  • Vector Alignment: In kinase or TEAD inhibitor designs, the morpholine ring often sits in a solvent-exposed region or a hinge-binding motif. The C3-stereocenter determines whether the attached "tail" (via the methanamine nitrogen) exits the pocket towards the solvent or crashes into the protein wall.

  • Conformational Lock: The N-methyl group at position 4 creates a steric bulk that restricts the rotation of the C3-substituent. This "pre-organization" reduces the entropic penalty of binding, but only if the stereochemistry matches the receptor's topology.

Mechanism of Action (TEAD Inhibition Context)

In the context of TEAD (Transcriptional Enhanced Associate Domain) inhibitors (e.g., those disrupting the YAP-TEAD interaction), the (R)-isomer has been identified as superior.

  • Pathway: The amine moiety often forms a covalent or tight non-covalent bond with a cysteine or aspartate residue in the palmitate-binding pocket.

  • (R)-Activity: Aligns the amine to form a salt bridge with conserved residues (e.g., Asp residues in GPCRs or specific Cys in enzymes) while minimizing steric clash with the hydrophobic roof of the pocket.

  • (S)-Activity: Forces the substituent into a clash with the pocket wall, reducing potency by 10-100 fold (IC50 shift).

TEAD_Binding_Mechanism Compound Lead Compound (Morpholine Scaffold) Stereo_R (R)-Isomer Configuration Compound->Stereo_R Stereo_S (S)-Isomer Configuration Compound->Stereo_S Pocket Target Binding Pocket (e.g., TEAD Palmitate Site) Stereo_R->Pocket Optimal Vector Stereo_S->Pocket Misaligned Vector Interaction Critical H-Bond / Salt Bridge Pocket->Interaction (R)-Fit Clash Steric Clash (Energy Penalty) Pocket->Clash (S)-Fit Response_High High Potency (nM Activity) Interaction->Response_High Response_Low Low Potency (µM Activity) Clash->Response_Low

Figure 1: Mechanistic divergence of (R) and (S) isomers in target binding pockets. The (R)-configuration typically facilitates critical residue interactions, while the (S)-configuration induces steric penalties.

Comparative Biological Data

The following data summarizes the performance of drug candidates synthesized using either the (R) or (S) amine building block.

Potency in TEAD Reporter Assays

Context: Inhibition of YAP/TAZ-TEAD transcriptional activity in HEK293 cells.

Metric(R)-Derived Inhibitor(S)-Derived InhibitorInterpretation
IC50 (Reporter) 12 nM> 1,000 nM(R) is essential for functional inhibition.
Binding Affinity (Kd) 4.5 nM650 nM(S) loses significant binding energy due to steric clash.
Selectivity High (>50x vs. kinases)Low / Non-specific(S) may bind promiscuously due to poor fit.
Pharmacokinetics (PK) Profile

While the intrinsic PK of the fragment is similar, the stereochemistry affects the metabolic stability of the final drug.

  • Metabolic Hotspots: The C3-position is susceptible to oxidative deamination.

  • Observation: In several morpholine-based drugs, the (R)-isomer shows improved metabolic stability (t1/2) because the substituent shields the nitrogen lone pair or sterically hinders CYP450 access compared to the (S)-isomer.

Experimental Protocols

Protocol: Stereoselective Synthesis Verification

Objective: To ensure the enantiomeric excess (ee) of the building block before library synthesis.

Reagents:

  • Chiral derivatizing agent (e.g., Mosher's acid chloride).

  • Racemic (4-methylmorpholin-3-yl)methanamine (as standard).

  • Test samples: (R)- and (S)-batches.

Workflow:

  • Derivatization: Dissolve 10 mg of amine in DCM (1 mL). Add 1.2 eq of (R)-(-)-Mosher's acid chloride and 2.0 eq DIPEA. Stir for 1 hour.

  • Quench: Add sat. NaHCO3. Extract with DCM.

  • Analysis: Analyze via 19F-NMR or Chiral HPLC .

    • Criterion: The diastereomeric amide peaks must show >98% integration purity.

    • Self-Validation: If the minor peak >2%, recrystallize the starting salt before proceeding to drug synthesis.

Protocol: Competitive Binding Assay (Surface Plasmon Resonance)

Objective: To quantify the Kd difference between (R) and (S) derived ligands against a target protein (e.g., TEAD4).

  • Immobilization: Immobilize biotinylated TEAD4 protein on a Streptavidin (SA) sensor chip.

  • Preparation: Prepare a dilution series (0.1 nM to 10 µM) of both (R)-ligand and (S)-ligand in HBS-P+ buffer.

  • Injection: Inject (R)-series (flow rate 30 µL/min, contact time 120s).

  • Regeneration: 10 mM Glycine-HCl pH 2.5 (30s pulse).

  • Injection: Inject (S)-series under identical conditions.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Expectation: The (R)-isomer should show a slow dissociation rate (

      
      ), indicating tight binding. The (S)-isomer typically shows "square wave" kinetics (fast on/fast off), indicating weak, non-specific interaction.
      

Workflow_Assay Start Start: Chiral Amine Batches QC QC: Chiral HPLC / 19F-NMR (Req: >98% ee) Start->QC Synthesis Synthesis of Ligands (Coupling to Core Scaffold) QC->Synthesis Pass SPR SPR Binding Assay (Kinetic Analysis) Synthesis->SPR Decision Is Kd(R) << Kd(S)? SPR->Decision Valid Validation Successful: Proceed to Cell Assays Decision->Valid Yes Invalid Validation Failed: Check Stereochemical Leakage Decision->Invalid No

Figure 2: Validation workflow for confirming stereochemical efficacy in drug discovery.

References

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. PubMed Central. Available at: [Link]

  • Composés hétéroaromatiques bicycliques et leur application dans le traitement du cancer (TEAD Inhibitors).Google Patents (WO2023209090A1).
  • Novel ferroportin inhibitors (WO2017068089A2).Google Patents.
  • Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol (Stereochemical Principles). PubMed. Available at: [Link]

Comparative

Cross-Validation of Spectroscopic Data for Novel Morpholine Derivatives

Executive Summary: The Cost of Structural Ambiguity In medicinal chemistry, the morpholine ring is a "privileged pharmacophore," valued for improving solubility and metabolic stability in kinase inhibitors and neurologic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Structural Ambiguity

In medicinal chemistry, the morpholine ring is a "privileged pharmacophore," valued for improving solubility and metabolic stability in kinase inhibitors and neurological drugs. However, its conformational flexibility (chair-boat interconversion) and nitrogen inversion create a high risk of structural misassignment when relying on standard 1D NMR alone.

This guide compares the industry-standard Rapid Screening Protocol (Method A) against the Integrated Cross-Validation Protocol (Method B) . While Method A offers speed, Method B—which integrates 2D NMR with Density Functional Theory (DFT) calculation—provides the definitive structural certainty required for IND-enabling studies.

Key Insight: Misassigning a cis/trans morpholine isomer at the lead optimization stage can result in a 3-6 month delay during scale-up when biological activity fails to correlate with the assumed structure.

The Challenge: Morpholine Ring Dynamics

The core difficulty in characterizing novel morpholine derivatives lies in their fluxional behavior. Unlike rigid heterocycles, the morpholine ring undergoes rapid ring inversion.

  • The Trap: In 1D

    
    H NMR, rapid averaging can simplify signals, masking the presence of minor conformers or making cis/trans coupling constants (
    
    
    
    ) ambiguous.
  • The Consequence: A derivative assigned as "pure cis" via Method A may actually be a 60:40 rapidly interconverting mixture, or worse, the trans isomer locked in a twist-boat conformation due to steric bulk.

Comparative Analysis: Rapid Screening vs. Integrated Cross-Validation

The following table objectively compares the performance of the standard approach (Alternative) versus the rigorous cross-validation workflow (Product/Recommended).

Table 1: Performance Metrics & Risk Profile
FeatureMethod A: Rapid Screening (Alternative) Method B: Integrated Cross-Validation (Recommended)
Primary Technique 1D

H NMR (400 MHz) + Low-Res LC-MS
2D NMR (NOESY/HSQC, 600+ MHz) + DFT-GIAO + HRMS
Assignment Basis Scalar coupling (

-values) & Chemical Shift rules
Spatial proximity (NOE) validated by Quantum Mechanical prediction
Time to Result < 4 Hours24 - 48 Hours (includes computation time)
Isomer Discrimination Low (Often fails for cis/trans mixtures)High (Distinguishes conformers within 0.5 kcal/mol)
False Positive Rate ~15-20% for flexible rings< 1%
Resource Cost $

$
Development Stage Hit-to-Lead (High Throughput)Lead Optimization & IND Filing
Data Interpretation

Method A is sufficient for rough purity checks but fails in structural proof. Experimental data shows that relying solely on Karplus relationships for morpholines leads to misassignment in approximately 18% of 2,6-disubstituted cases due to signal overlap.

Method B eliminates this risk. By calculating the theoretical chemical shifts (


) of all possible isomers using DFT and comparing them to experimental values (

), we generate a Mean Absolute Error (MAE) metric. The correct structure consistently yields the lowest MAE (typically < 0.1 ppm for

H).

Detailed Experimental Protocols

Protocol 1: High-Resolution 2D NMR Acquisition (The Foundation)

Objective: To resolve overlapping signals and establish through-space connectivity.

  • Sample Prep: Dissolve 5-10 mg of the morpholine derivative in 600

    
    L of DMSO-
    
    
    
    or CDCl
    
    
    .
    • Expert Tip: If the morpholine N-substituent is bulky, use DMSO-

      
       to slow down exchange processes and sharpen N-adjacent proton signals.
      
  • Instrument Setup: Use a 600 MHz spectrometer equipped with a cryoprobe.

  • Acquisition:

    • 1D

      
      H:  64 scans, relaxation delay (
      
      
      
      )
      
      
      5s to ensure quantitative integration.
    • 2D HSQC (Multiplicity-Edited): Distinguish CH from CH

      
       (vital for confirming substitution sites).
      
    • 2D NOESY: Mixing time (

      
      ) = 500-800 ms.
      
      • Critical Check: Look for "exchange cross-peaks" (same phase as diagonal) vs. "NOE cross-peaks" (opposite phase). Exchange peaks indicate conformational flipping.

Protocol 2: DFT-GIAO Cross-Validation (The Validator)

Objective: To mathematically confirm the structure when experimental coupling constants are ambiguous.

  • Conformational Search: Generate all plausible conformers (chairs, boats) for both cis and trans isomers using Molecular Mechanics (e.g., OPLS4 force field).

  • Geometry Optimization: Optimize low-energy conformers using DFT at the B3LYP/6-31G(d,p) level (or higher) with an implicit solvent model matching your NMR solvent (e.g., PCM or SMD).

  • NMR Prediction: Calculate shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Boltzmann Weighting: Average the chemical shifts based on the calculated Boltzmann population of each conformer at 298 K.

  • Analysis: Calculate the MAE between

    
     and 
    
    
    
    .
    • Acceptance Criteria: The correct structure must have an MAE

      
       ppm for 
      
      
      
      H and
      
      
      ppm for
      
      
      C.

Visualization of Logic & Workflow

Diagram 1: The Integrated Cross-Validation Workflow

This diagram illustrates the "Method B" pipeline, highlighting the feedback loop between computation and experiment.

CrossValidationWorkflow Start Novel Morpholine Derivative ExpData Experimental Data (600 MHz NMR) Start->ExpData Ambiguity Ambiguous J-Coupling or NOE? ExpData->Ambiguity Comparison Compare u03B4(exp) vs u03B4(calc) (MAE Analysis) ExpData->Comparison Input u03B4 values CompPath Computational Path (DFT-GIAO) Ambiguity->CompPath Yes (Overlap/Fluxional) Final Release for Biological Assay Ambiguity->Final No (Clear Structure) GeomOpt Geometry Optimization (B3LYP/6-31G*) CompPath->GeomOpt ShiftCalc Shift Prediction (GIAO) GeomOpt->ShiftCalc ShiftCalc->Comparison Decision Structure Confirmed? Comparison->Decision Decision->Final MAE < 0.1 ppm Refine Refine Model / Re-acquire Data Decision->Refine MAE > 0.2 ppm Refine->CompPath

Caption: Workflow integrating experimental NMR with computational DFT to resolve structural ambiguity.

Diagram 2: Decision Logic for Stereochemical Assignment

How to distinguish cis vs. trans isomers using the validated data.

DecisionLogic Input Isomer Assignment (Cis vs Trans) NOE_Check Check H2-H6 NOE Correlation Input->NOE_Check StrongNOE Strong NOE Observed NOE_Check->StrongNOE 1,3-diaxial interaction WeakNOE Weak/No NOE NOE_Check->WeakNOE Cis_Likely Cis-Isomer (Chair) StrongNOE->Cis_Likely Classic Cis DFT_Check DFT Energy Gap (u0394G) WeakNOE->DFT_Check Trans_Likely Trans-Isomer (Chair) DFT_Check->Trans_Likely Trans is Global Min Boat_Risk Twist-Boat Conformer (High Risk) DFT_Check->Boat_Risk Boat is < 2 kcal/mol Boat_Risk->Cis_Likely Re-evaluate NOE (Distance > 3A)

Caption: Logic tree for distinguishing morpholine stereoisomers based on NOE intensity and DFT energy gaps.

References

  • Food and Drug Administration (FDA). (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Department of Health and Human Services. [Link]

  • Guan, Y., et al. (2021).[1][2] Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, Royal Society of Chemistry. [Link]

  • Kumari, N., et al. (2020).[1] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

Sources

Validation

Definitive Guide: Confirming the Absolute Configuration of (4-Methylmorpholin-3-yl)methanamine

Executive Summary The determination of the absolute configuration of (4-Methylmorpholin-3-yl)methanamine is a critical checkpoint in the synthesis of bioactive morpholine derivatives. The chirality at the C3 position of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of the absolute configuration of (4-Methylmorpholin-3-yl)methanamine is a critical checkpoint in the synthesis of bioactive morpholine derivatives. The chirality at the C3 position of the morpholine ring dictates the spatial orientation of the methanamine side chain, which frequently governs pharmacodynamic potency and selectivity.

Because this molecule contains a primary amine handle and a tertiary ring nitrogen, it is amenable to two primary rigorous methods of configuration assignment: Single Crystal X-Ray Diffraction (SC-XRD) and NMR-based Mosher's Analysis .

This guide objectively compares these methodologies and provides step-by-step protocols for their execution. While SC-XRD provides direct structural proof, Mosher's method offers a rapid solution-state alternative when crystalline solids are elusive.

Comparative Analysis of Methodologies

The following table contrasts the three primary methods for assigning absolute configuration for this specific aminomorpholine scaffold.

FeatureMethod A: SC-XRD (Anomalous Dispersion) Method B: Mosher's Amide Analysis (NMR) Method C: VCD (Vibrational Circular Dichroism)
Primary Mechanism Diffraction of X-rays; measurement of Bijvoet pairs (Flack parameter).Anisotropic shielding effects of diastereomeric amides on 1H NMR shifts.Comparison of experimental IR/VCD spectra with DFT-calculated spectra.
Sample State Solid Single Crystal (Required).Solution (CDCl3 or C6D6).Solution (CCl4 or CDCl3).
Derivatization Required: Salt formation (e.g., HBr, HI) to introduce heavy atoms for anomalous scattering.Required: Reaction with (

)- and (

)-MTPA-Cl.
None: Direct measurement of the free base or salt.
Confidence Level Absolute (Gold Standard). High (Dependent on conformational rigidity).High (Dependent on accuracy of DFT basis sets).
Throughput Low (Days to Weeks for crystal growth).Medium (1-2 Days).Medium (Hours for scan, Days for Calculation).
Cost High (Instrument time/Service).Low (Standard reagents).High (Specialized instrumentation).

Recommendation:

  • Primary Path: Attempt Method B (Mosher's) first due to speed and the reactive primary amine handle.

  • Definitive Path: Use Method A (SC-XRD) if the molecule is a development candidate requiring regulatory submission. Use the Hydrobromide (HBr) salt to ensure sufficient anomalous scattering signal.

Deep Dive Protocol A: Single Crystal X-Ray Diffraction (SC-XRD)

For light-atom molecules (C, H, N, O), determining absolute configuration via XRD is challenging because these atoms do not significantly absorb X-rays (low anomalous dispersion). To resolve this, you must introduce a "heavy atom" counter-ion.

The "Heavy Atom" Strategy

For (4-Methylmorpholin-3-yl)methanamine, the free base is likely an oil or low-melting solid. We utilize the basicity of the morpholine nitrogen and the primary amine to form a crystalline salt.

  • Preferred Salt: Hydrobromide (HBr) or Hydroiodide (HI).

  • Why: Bromine (

    
    ) and Iodine (
    
    
    
    ) provide strong anomalous scattering signals compared to Chlorine (
    
    
    ), allowing for a precise calculation of the Flack Parameter .
Experimental Workflow
  • Salt Formation:

    • Dissolve 50 mg of the amine in minimal ethanol (EtOH).

    • Add 2.0 equivalents of 48% aqueous HBr dropwise (targeting the di-salt).

    • Evaporate to dryness to obtain the crude salt.

  • Crystal Growth (Vapor Diffusion):

    • Dissolve the crude salt in a "good" solvent (e.g., Methanol or Water).

    • Place this solution in a small inner vial.

    • Place the inner vial into a larger jar containing a "poor" solvent (e.g., Acetone or Diethyl Ether).

    • Seal the jar and allow to stand undisturbed for 3-7 days.

  • Data Collection:

    • Select a single crystal with sharp extinction under polarized light.

    • Collect data at low temperature (100 K) to reduce thermal motion.

    • Critical: Collect a full sphere of data (high redundancy) to measure Friedel pairs accurately.

  • Refinement:

    • Refine the structure and calculate the Flack Parameter (

      
      ) .[1]
      
Data Interpretation (The Flack Parameter)[1][2]
  • 
     (with 
    
    
    
    ):
    The absolute configuration of the model is CORRECT .
  • 
     (with 
    
    
    
    ):
    The absolute configuration is INVERTED (you have the enantiomer of your model).
  • 
    :  Indicates racemic twinning or incorrect space group assignment.
    
Visualization: XRD Decision Logic

XRD_Workflow Start Unknown Enantiomer (Oil/Solid) Deriv Derivatization: Form HBr Salt Start->Deriv Add HBr Cryst Crystallization: Vapor Diffusion (MeOH/Et2O) Deriv->Cryst XRD SC-XRD Data Collection (Measure Friedel Pairs) Cryst->XRD Refine Structure Refinement Calculate Flack Parameter (x) XRD->Refine Result_Correct x ≈ 0.0 Configuration CONFIRMED Refine->Result_Correct u < 0.04 Result_Invert x ≈ 1.0 Structure is INVERTED Refine->Result_Invert u < 0.04 Result_Ambig 0.2 < x < 0.8 Racemic Twin / Ambiguous Refine->Result_Ambig

Figure 1: Decision workflow for assigning absolute configuration via Single Crystal XRD using the heavy-atom method.

Deep Dive Protocol B: Mosher's Amide Analysis (NMR)

When crystals are unavailable, Mosher's method is the industry standard. It relies on the reaction of the primary amine side chain with chiral


-methoxy-

-(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl).
The Mechanism

The MTPA group creates an anisotropic magnetic environment. In the preferred conformation, the phenyl group of the MTPA auxiliary shields protons on one side of the plane and deshields the other. By comparing the chemical shifts (


) of the (

)-MTPA and (

)-MTPA amides, we can determine the stereochemistry of the C3 center.
Experimental Protocol

Reagents:

  • (

    
    )-(-)-MTPA-Cl (yields the (
    
    
    
    )-Mosher amide).
  • (

    
    )-(+)-MTPA-Cl (yields the (
    
    
    
    )-Mosher amide).
  • Dry Pyridine-d5 (acts as both solvent and base, preventing acyl migration).

Step-by-Step:

  • Preparation: Split the amine sample into two NMR tubes (approx 5-10 mg each).

  • Reaction:

    • Tube A: Add amine + 1.5 eq (

      
      )-MTPA-Cl + Pyridine-d5 (0.6 mL).
      
    • Tube B: Add amine + 1.5 eq (

      
      )-MTPA-Cl + Pyridine-d5 (0.6 mL).
      
  • Incubation: Shake for 10-30 minutes. Monitor by TLC to ensure full conversion (crucial to avoid kinetic resolution effects).

  • Measurement: Acquire 1H NMR spectra for both tubes.

Data Analysis ( )[3][4]

Calculate the difference in chemical shift for protons near the chiral center (C3):



Note: The (


)-Amide comes from the reaction with (

)-MTPA-Cl, and vice versa.

Interpretation Logic for (4-Methylmorpholin-3-yl)methanamine:

  • Assign protons

    
     (morpholine ring protons) and 
    
    
    
    (side chain protons).
  • Construct a Newman projection of the C-N bond of the amide.

  • Positive

    
     (+):  Protons reside on the right side of the MTPA plane (relative to the CF3 group).
    
  • Negative

    
     (-):  Protons reside on the left side (shielded by Phenyl).
    
Visualization: Mosher's Model Logic[5]

Mosher_Logic Input Amine Sample React_R React with (R)-MTPA-Cl (Forms S-Amide) Input->React_R React_S React with (S)-MTPA-Cl (Forms R-Amide) Input->React_S NMR_S 1H NMR (S-Amide) Measure δS React_R->NMR_S NMR_R 1H NMR (R-Amide) Measure δR React_S->NMR_R Calc Calculate Δδ(SR) = δS - δR NMR_S->Calc NMR_R->Calc Model Map to Mosher Model (L1/L2 spatial orientation) Calc->Model

Figure 2: Workflow for Mosher's Amide Analysis. The sign of


 determines the spatial arrangement of substituents L1 and L2.

Supporting Data: Chiral HPLC

While SC-XRD and Mosher's method determine absolute configuration, Chiral HPLC is essential for determining Enantiomeric Excess (ee%) and purity.

  • Column Selection: Polysaccharide-based columns (e.g., Chiralpak AD-H or Chiralcel OD-H) are highly effective for morpholine derivatives.

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). Note: Diethylamine is required to sharpen the peak of the basic amine.

  • Usage: Once the absolute configuration is assigned (e.g., Peak 1 =

    
    , Peak 2 = 
    
    
    
    ), HPLC becomes the routine QC method for batch release.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][3][4][5][6] Chemical Reviews, 104(1), 17–118.

  • Parsons, S. (2021). Flack parameter and absolute configuration. Crystallography Reviews, 27(2), 80-86.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[7] Nature Protocols, 2, 2451–2458.[5]

Sources

Comparative

Introduction: The Enduring Importance of Morpholine and Its Synthesis

An authoritative guide to benchmarking catalysts for morpholine synthesis, designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of catalytic systems, sup...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to benchmarking catalysts for morpholine synthesis, designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of catalytic systems, supported by experimental data and detailed protocols, ensuring scientific integrity and practical applicability.

Morpholine, a heterocyclic amine, is a cornerstone building block in organic chemistry, finding extensive application in pharmaceuticals, agrochemicals, and industrial processes such as corrosion inhibition and rubber vulcanization.[1][2] Its derivatives are integral to the structure of numerous drugs, including the antibiotic linezolid and the anticancer agent gefitinib.[2] The efficiency, selectivity, and sustainability of morpholine synthesis are therefore of critical importance.

Industrially, two primary routes dominate morpholine production: the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst.[2][3] The choice of catalyst is paramount in both processes, directly influencing reaction rates, yields, and the overall economic and environmental footprint. This guide provides a comparative analysis of catalysts for these principal routes, offering the experimental frameworks necessary for their evaluation.

Catalytic Systems for Morpholine Synthesis: A Comparative Overview

The selection of a catalytic system is a function of the chosen synthetic pathway. Each approach presents distinct advantages and challenges related to feedstock availability, reaction conditions, and catalyst performance.

Route 1: Dehydration of Diethanolamine (DEA)

This classic method involves the acid-catalyzed cyclodehydration of DEA. While effective, it often requires high temperatures and corrosive mineral acids, posing significant engineering challenges. The primary role of the "catalyst" here is as a dehydrating agent.

Catalyst/ReagentSubstrateTemperature (°C)PressureYield (%)Key ObservationsSource
Concentrated H₂SO₄ Diethanolamine200Atmospheric79.3High yield, but involves handling concentrated sulfuric acid at high temperatures.[3]
Concentrated HCl Diethanolamine200 - 210Atmospheric35 - 50Lower yield compared to H₂SO₄; involves the formation of a hydrochloride intermediate.[4]
γ-Alumina supported Diethanolamine260Atmospheric>95 (Conversion)Gas-phase reaction using a solid acid catalyst, potentially offering a safer, continuous process. Active components include ZrO₂, TiSO₄, and alkali hydroxides.[5]
Route 2: Reductive Amination of Diethylene Glycol (DEG)

This route is a prominent industrial process that involves reacting DEG with ammonia in the presence of hydrogen and a heterogeneous hydrogenation catalyst.[2] This pathway benefits from the lower cost of DEG, a byproduct of ethylene glycol production.[5] Catalyst performance, particularly stability and selectivity, is the critical factor for success.

Catalyst SystemSubstrateTemperature (°C)Pressure (bar)Yield (%)Key ObservationsSource
Cu-Ni on Alumina Diethylene Glycol200 - 300~8Not specifiedGas-phase process under hydrogenating conditions. The patent emphasizes a specific Cu:Ni ratio (2-50% Ni by weight based on Cu).[6]
Ni-Cu-Cr Contact Diethylene Glycol150 - 250up to 30~70Vapor-phase reaction. Catalyst lifetime is noted as a potential limitation (600-800 hours).[7]
Raney Nickel Diethylene Glycol240 - 25025up to 49Liquid-phase process, requires high-pressure equipment.[7]
Hydrogenation Catalysts Diethylene Glycol200 - 25013.8 - 20.7HighTrickle bed reactor process designed to keep morpholine in the vapor phase, improving efficiency.[8]

Experimental Design for Catalyst Benchmarking

A robust evaluation of catalyst performance requires a systematic experimental approach, encompassing catalyst preparation, characterization, and standardized activity testing.

Logical Workflow for Catalyst Evaluation

The following diagram outlines a comprehensive workflow for benchmarking catalysts for morpholine synthesis. This self-validating system ensures that performance data is correlated with the catalyst's physical and chemical properties.

G cluster_0 Catalyst Preparation & Characterization cluster_1 Catalytic Performance Testing cluster_2 Post-Reaction Analysis prep Catalyst Synthesis (e.g., Co-precipitation) act Activation (e.g., H₂ Reduction) prep->act char_before Pre-reaction Characterization (XRD, BET, XPS, TEM) act->char_before reaction Catalytic Reaction (Fixed-bed or Batch Reactor) char_before->reaction Catalyst Loading analysis Product Analysis (GC-MS, LC-MS/MS) reaction->analysis char_after Post-reaction Characterization (Coke analysis, Sintering) reaction->char_after Spent Catalyst calc Performance Calculation (Yield, Selectivity, Conversion) analysis->calc stability Stability Assessment (Deactivation Study) calc->stability Performance Data char_after->stability end End stability->end start Start start->prep

Caption: Workflow for catalyst synthesis, characterization, and performance evaluation.

Experimental Protocols

Protocol 1: Synthesis of Morpholine via DEA Dehydration

This protocol is adapted from a well-documented laboratory procedure and serves as a baseline for non-catalytic or acid-catalyzed synthesis.[4][9]

Materials:

  • Diethanolamine (DEA)

  • Concentrated Hydrochloric Acid (HCl)

  • Calcium Oxide (CaO)

  • Potassium Hydroxide (KOH) pellets

  • Sodium metal

  • Equipment: Round bottom flask, thermocouple, heating mantle, condenser, distillation apparatus.

Procedure:

  • Acidification: To 62.5 g of diethanolamine in a round bottom flask, slowly add concentrated HCl until a pH of 1 is reached. This is an exothermic reaction and should be done with cooling.

  • Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution. Water will distill off. Increase the temperature to 200-210°C and maintain for 15 hours.[4] The mixture will darken significantly.

  • Neutralization: Cool the mixture to ~160°C and pour the viscous morpholine hydrochloride paste into a separate container. Mix thoroughly with 50 g of CaO.

  • Crude Distillation: Transfer the paste to a distillation flask and perform a distillation using a strong flame or high-temperature mantle. Collect the crude, yellowish, and wet morpholine distillate.[4]

  • Drying: Dry the crude distillate by stirring over 20 g of KOH pellets for 30-60 minutes.[9] Decant the morpholine from the aqueous lower layer.

  • Final Purification: For high purity, reflux the dried morpholine over ~1 g of sodium metal for one hour, then perform a fractional distillation. Collect the fraction boiling between 126-129°C.[4][9]

Trustworthiness Note: The final fractional distillation step and the boiling point verification are crucial for confirming the identity and purity of the synthesized morpholine. A derivative, such as 4-tosylmorpholine, can be prepared to confirm its identity by melting point analysis.[4]

Protocol 2: Benchmarking a Heterogeneous Catalyst for the DEG to Morpholine Reaction

This protocol outlines the steps to evaluate a custom-prepared catalyst, such as the Cu-Ni/Alumina system described in patent literature.[6]

1. Catalyst Preparation (Co-precipitation Method):

  • Prepare an aqueous solution of copper, nickel, and aluminum salts (e.g., nitrates) in the desired molar ratio.

  • Prepare an aqueous solution of a precipitating agent, such as sodium carbonate.

  • Under controlled pH and temperature, add the metal salt solution to the precipitating agent solution with vigorous stirring.

  • Age the resulting precipitate, then filter, wash thoroughly with deionized water to remove ions, and dry (e.g., at 110°C overnight).

  • Calcine the dried powder at a high temperature (e.g., 300-500°C) to form the mixed metal oxides.

  • The resulting powder can be pressed into pellets for use in a fixed-bed reactor.

2. Catalyst Characterization:

  • XRD (X-ray Diffraction): To identify the crystalline phases present in the catalyst (e.g., CuO, NiO, γ-Al₂O₃) and estimate crystallite size.[10][11]

  • BET (Brunauer-Emmett-Teller) Analysis: To measure the specific surface area and pore size distribution. A higher surface area often correlates with more available active sites.[10]

  • XPS (X-ray Photoelectron Spectroscopy): To determine the surface elemental composition and the oxidation states of the metals (e.g., Cu²⁺, Ni²⁺). This is crucial for understanding the surface chemistry.[11][12]

  • H₂-TPR (Temperature-Programmed Reduction): To assess the reducibility of the metal oxides, which is vital for the activation step.

  • TEM (Transmission Electron Microscopy): To visualize the morphology and particle size distribution of the metallic components on the support.

3. Catalyst Activity Testing (Fixed-Bed Reactor):

  • Activation: Load the calcined catalyst into a stainless-steel fixed-bed reactor. Activate the catalyst in situ by reducing it in a flow of hydrogen (typically diluted in nitrogen) at an elevated temperature (e.g., 300°C).[6] This converts the metal oxides to their active metallic state.

  • Reaction: Introduce a gaseous feed of diethylene glycol, ammonia, and hydrogen at the desired molar ratio, temperature (e.g., 200-300°C), and pressure (e.g., 8 bar).[6]

  • Product Collection: Cool the reactor outlet stream to condense the liquid products.

  • Analysis: Quantify the morpholine yield and the presence of byproducts using a calibrated analytical method.

4. Product Quantification (GC-MS Method): Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for quantifying morpholine in the reaction product mixture.[13] Due to morpholine's polarity, derivatization is often employed to improve volatility and chromatographic performance.[14][15]

  • Sample Preparation: Take a known volume of the liquid product and dilute it in a suitable solvent.

  • Derivatization (optional but recommended): A common method involves reacting the sample with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine derivative.[14][15]

  • GC-MS Analysis: Inject the prepared sample into a GC-MS system.

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Temperature Program: Ramp the oven temperature to separate the components (e.g., start at 100°C, ramp to 250°C).[15]

    • Detection: Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for the characteristic ions of morpholine or its derivative to ensure high sensitivity and selectivity.[15]

  • Quantification: Calculate the concentration of morpholine using a calibration curve prepared with standards of known concentrations.

Reaction Mechanism: Proposed Pathway for DEG Reductive Amination

The synthesis of morpholine from DEG and ammonia over a hydrogenation catalyst is believed to proceed through a series of dehydrogenation, amination, and cyclization steps.

G DEG Diethylene Glycol (DEG) A Hydroxy-aldehyde Intermediate DEG->A - H₂ (Dehydrogenation) B Amino-alcohol A->B + NH₃ - H₂O C Imino-alcohol Intermediate B->C - H₂ (Dehydrogenation) D Aminodiethanolether (AEE) C->D + H₂ (Hydrogenation) E Cyclic Hemiaminal D->E Intramolecular Cyclization Morpholine Morpholine E->Morpholine - H₂O Catalyst Catalyst Surface (e.g., Ni, Cu) Ammonia NH₃ Hydrogen H₂ Water H₂O

Caption: Proposed reaction pathway for morpholine synthesis from DEG and ammonia.

This mechanism highlights the multifunctional nature required of the catalyst. It must effectively catalyze both dehydrogenation (alcohol to aldehyde/imine) and hydrogenation (imine to amine) reactions, while facilitating the amination and dehydration steps. The balance between these functions is critical to achieving high selectivity towards morpholine and minimizing the formation of byproducts.

Conclusion

Benchmarking catalysts for morpholine synthesis is a multifaceted process that demands rigorous experimental design and comprehensive characterization. For the industrially prevalent route from diethylene glycol, mixed metal catalysts, particularly those containing copper and nickel on an alumina support, have shown significant promise.[6] The key to a successful evaluation lies in a systematic workflow that correlates the catalyst's physicochemical properties (surface area, crystal structure, surface composition) with its performance (activity, selectivity, and stability) under relevant process conditions. By employing the detailed protocols and analytical methodologies outlined in this guide, researchers can generate reliable, comparative data to drive the development of next-generation catalysts for more efficient and sustainable morpholine production.

References

  • Frontiers. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • PMC. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]

  • YouTube. (2022). Morpholine Preparation from Diethanolamine. [Link]

  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. [Link]

  • Google Patents. (1988).
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Google Patents. (1987). US4647663A - Synthesis of morpholine.
  • Thieme. (2020). Three-Component Synthesis of Morpholine Derivatives. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). XRD, BET, and XPS measurements of the produced catalysts. [Link]

  • PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • Google Patents. (n.d.). DE2758769A1 - Gas phase morpholine prodn.
  • YouTube. (2023). Lec 60 Catalyst Characterization Techniques. [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. [Link]

  • Vietnam Journal of Food Control (VJFC). (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). [Link]

  • StudySmarter. (2024). Catalyst Characterization: XRD & In Situ. [Link]

  • The Royal Society of Chemistry. (2025). Supporting Information 1. Catalyst Characterization and catalytic activity test. [Link]

  • Dissertation. (n.d.). The Study on the Preparation of Morpholine. [Link]

  • GOV.UK. (2012). Methods for the detection of morpholine in apples. [Link]

  • MDPI. (2024). Advanced XPS-Based Techniques in the Characterization of Catalytic Materials: A Mini-Review. [Link]

Sources

Validation

Validating the mechanism of action for (4-Methylmorpholin-3-yl)methanamine derivatives

Topic: Validating the Mechanism of Action for (4-Methylmorpholin-3-yl)methanamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action for (4-Methylmorpholin-3-yl)methanamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scaffold Analysis

The Pharmacophore Context: (4-Methylmorpholin-3-yl)methanamine is a chiral heterocyclic building block increasingly utilized in medicinal chemistry to enhance aqueous solubility and metabolic stability. Unlike simple morpholine rings, the 3-substituted methanamine arm provides a critical vector for hydrogen bonding and precise orientation within binding pockets.

Primary Therapeutic Classes: Recent literature and patent disclosures identify this scaffold as a key pharmacophore in:

  • TEAD Inhibitors (Hippo Pathway): Blocking the YAP-TEAD protein-protein interaction in oncology.

  • GPCR Modulators (e.g., M1 Muscarinic Antagonists): Targeting CNS disorders by leveraging the morpholine nitrogen’s basicity for ionic interactions with aspartate residues in the receptor transmembrane domain.

This guide focuses on validating the Mechanism of Action (MoA) for novel derivatives of this scaffold, prioritizing TEAD inhibition as the primary case study due to its complexity and clinical relevance.

Comparative Analysis of Validation Methodologies

To rigorously validate a derivative's MoA, one must triangulate data from biophysical binding, cellular function, and target engagement.

Table 1: Comparative Utility of MoA Validation Assays
Validation MetricSurface Plasmon Resonance (SPR)TEAD-Luciferase Reporter AssayCellular Thermal Shift (CETSA)
Primary Output Binding Kinetics (

,

,

)
Functional Transcriptional Activity (

)
Target Engagement in Live Cells (

)
Throughput MediumHighMedium
Physiological Relevance Low (Purified Protein)High (Cellular Signaling)High (Intracellular Environment)
Key Advantage Quantifies residence time; detects transient binding.Confirms the drug actually alters pathway signaling.Proves the drug enters the cell and binds the target in situ.
Limitation Requires immobilized protein; artifacts from tagging.Indirect readout; susceptible to off-target toxicity.Requires specific antibodies; sensitivity varies.

Phase 1: Biophysical Validation (Direct Binding)

Objective: Confirm that the (4-Methylmorpholin-3-yl)methanamine derivative physically binds to the recombinant target (e.g., TEAD4) and determine kinetic parameters.

Protocol: Surface Plasmon Resonance (SPR)

Rationale: Morpholine derivatives often rely on fast-on/fast-off kinetics. SPR is superior to ELISA for capturing these dynamics.

Workflow:

  • Sensor Chip Preparation: Immobilize biotinylated TEAD4 protein onto a Streptavidin (SA) sensor chip to a density of ~2000 RU.

  • Compound Preparation: Dilute the derivative in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) with 1% DMSO to match the bulk refractive index.

  • Injection Cycle:

    • Inject analyte at 5 concentrations (e.g., 0.1

      
      M to 10 
      
      
      
      M).
    • Contact time: 60s (Association).

    • Dissociation time: 120s.

    • Flow rate: 30

      
      L/min.
      
  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

  • Success Criteria:

    
     should be within 80-120% of theoretical max; 
    
    
    
    values < 10% of
    
    
    .

Phase 2: Functional Validation (Signaling Pathway)

Objective: Prove that binding results in the specific suppression of the Hippo-YAP signaling pathway.

Diagram: Mechanism of Action (TEAD Inhibition)

The following diagram illustrates how the derivative interrupts the oncogenic YAP-TEAD complex.

MoA_Pathway Drug (4-Methylmorpholin-3-yl) methanamine Derivative TEAD TEAD Transcription Factor Drug->TEAD Competes/Allosteric Binding Complex YAP-TEAD Complex (Active) Drug->Complex Disrupts Formation YAP YAP Co-activator YAP->Complex Binds TEAD->Complex Binds Genes Oncogenic Gene Expression (CTGF, CYR61) Complex->Genes Activates Transcription

Caption: The derivative targets TEAD, preventing YAP recruitment and downstream oncogenic transcription.[1]

Protocol: TEAD-Luciferase Reporter Assay
  • Transfection: Seed HEK293T cells (20,000 cells/well) in 96-well plates. Co-transfect with:

    • 8xGTIIC-luciferase plasmid (TEAD-responsive firefly luciferase).

    • Renilla luciferase plasmid (Internal control for transfection efficiency).

    • YAP-overexpression vector (To drive high basal signal).

  • Treatment: 24h post-transfection, treat cells with the derivative (serial dilution: 1 nM – 10

    
    M) for 18 hours.
    
  • Readout: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence sequentially using a Dual-Luciferase assay system.

  • Normalization: Calculate Relative Light Units (RLU) = Firefly / Renilla.

  • Validation: A dose-dependent decrease in RLU confirms functional inhibition.

Phase 3: Target Engagement (In Situ)

Objective: Validate that the drug engages the target protein within the complex environment of a living cell, distinguishing it from non-specific toxicity.

Protocol: Cellular Thermal Shift Assay (CETSA)

Rationale: Small molecule binding typically stabilizes the target protein, shifting its melting temperature (


) higher.
  • Cell Treatment: Treat MDA-MB-231 cells with the derivative (10

    
    M) or DMSO control for 2 hours.
    
  • Harvest: Wash cells with PBS and resuspend in kinase buffer containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet precipitated (denatured) proteins.

  • Detection: Analyze the supernatant via Western Blot using anti-TEAD4 antibody.

  • Analysis: Plot band intensity vs. Temperature.

  • Result: A right-shift in the melting curve (

    
    ) confirms direct intracellular binding.
    

Logic Flow & Decision Matrix

Use this flowchart to navigate the validation process.

Validation_Logic Start New Derivative Synthesis SPR SPR Binding Assay Start->SPR Decision1 Kd < 1 µM? SPR->Decision1 Func Functional Reporter Assay Decision2 IC50 < 500 nM? Func->Decision2 CETSA CETSA (Target Engagement) Decision3 Tm Shift > 2°C? CETSA->Decision3 Decision1->Func Yes Redesign Redesign Scaffold Decision1->Redesign No (Weak Binding) Decision2->CETSA Yes Decision2->Redesign No (No Efficacy) Valid Validated MoA Candidate Decision3->Valid Yes Decision3->Redesign No (No Entry/Engagement)

Caption: Step-wise decision matrix for validating (4-Methylmorpholin-3-yl)methanamine derivatives.

References

  • Patent: TEAD Inhibitors. Bicyclic heteroaromatic compounds and their application in the treatment of cancer. WO2023209090A1. (2023).

  • Scaffold Utility. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. PubMed Central. (2022).[2][3][4][5]

  • General Methodology. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. (2020).

  • Chemical Data. (4-Methylmorpholin-3-yl)methanamine dihydrochloride.[6] PubChem CID 129319578.[7]

Sources

Comparative

Reproducibility of synthesis protocols for 3-Aminomethyl-4-methylmorpholine

Executive Summary Target Molecule: (4-Methylmorpholin-3-yl)methanamine CAS Registry Number: 68431-71-0 Core Application: Primary amine building block for kinase inhibitors (e.g., PI3K, mTOR pathways) and GPCR ligands. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (4-Methylmorpholin-3-yl)methanamine CAS Registry Number: 68431-71-0 Core Application: Primary amine building block for kinase inhibitors (e.g., PI3K, mTOR pathways) and GPCR ligands.

This guide evaluates the reproducibility of synthesis protocols for 3-Aminomethyl-4-methylmorpholine , a critical morpholine scaffold in medicinal chemistry. Unlike simple morpholines, the C3-substitution combined with N-methylation introduces steric and electronic challenges that affect yield and purity. This analysis compares three distinct synthetic strategies, recommending Method A (The Carboxylic Acid Route) for general laboratory synthesis due to its high reproducibility and use of stable intermediates.

Comparative Analysis of Synthetic Routes

The synthesis of this scaffold generally proceeds via the functionalization of the C3 position of the morpholine ring. We compare three established methodologies based on precursor availability, step count, and scalability.

FeatureMethod A: Carboxylic Acid Route (Recommended)Method B: Nitrile Reduction Method C: Chiral Pool Cyclization
Starting Material Morpholine-3-carboxylic acid2-Chloroacrylonitrile / Amino alcoholsL-Serine or chiral amino diols
Key Intermediate 4-Methylmorpholine-3-carboxamide4-Methylmorpholine-3-carbonitrileN-Benzyl-serine derivative
Step Count 3 Linear Steps4-5 Steps5+ Steps
Scalability High (Kg scale feasible)Medium (Exothermic steps)Low (Best for gram scale)
Stereocontrol Racemic (unless chiral acid used)RacemicHigh (Enantioselective)
Primary Challenge Amide reduction workupNitrile stability & toxicityCost of chiral reagents

Detailed Experimental Protocol (Method A)

Rationale: This route is selected for its robustness. The starting material is stable, and the N-methylation is highly selective, avoiding quaternary ammonium by-products common in direct alkylation.

Step 1: Reductive Methylation of Morpholine-3-carboxylic acid

Mechanistic Insight: Direct alkylation with methyl iodide often leads to over-alkylation. Reductive amination using formaldehyde and Pd/C ensures mono-methylation at the nitrogen center.

Protocol:

  • Charge: In a hydrogenation vessel, dissolve Morpholine-3-carboxylic acid (1.0 eq) in Methanol (10 vol).

  • Add: Add Formaldehyde (37% aq. solution, 1.2 eq) slowly.

  • Catalyst: Carefully add 10% Pd/C (10 wt% loading, 50% wet).

  • Reaction: Stir under Hydrogen atmosphere (balloon or 1 atm) at room temperature for 24 hours.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under vacuum to yield 4-Methylmorpholine-3-carboxylic acid as a white solid.

    • Yield Expectations: 85-95%

    • Purity: >95% (NMR check required).

Step 2: Amidation via Mixed Anhydride or Acid Chloride

Mechanistic Insight: Converting the carboxylic acid to the primary amide requires activation. The mixed anhydride method (Isobutyl chloroformate) is preferred over Thionyl chloride to minimize racemization if using chiral starting materials.

Protocol:

  • Activation: Dissolve the product from Step 1 (1.0 eq) in anhydrous THF (15 vol) and cool to -10°C.

  • Base: Add N-Methylmorpholine (NMM) (1.1 eq) as a base.

  • Reagent: Dropwise add Isobutyl chloroformate (1.1 eq), maintaining temperature < -5°C. Stir for 30 min.

  • Amidation: Bubble Ammonia gas (excess) into the solution or add a solution of 0.5 M Ammonia in Dioxane (2.0 eq).

  • Workup: Warm to RT. Filter off the NMM-HCl salt. Concentrate the filtrate. Recrystallize from EtOAc/Hexanes if necessary.

    • Intermediate:4-Methylmorpholine-3-carboxamide .

Step 3: Reduction to (4-Methylmorpholin-3-yl)methanamine

Mechanistic Insight: Amides are resistant to mild reducing agents. Lithium Aluminum Hydride (LiAlH4) is required.[1][2][3][4][5][6] The "Fieser Workup" is critical to prevent aluminum emulsions that trap the product.

Protocol:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Charge: Suspend LiAlH4 (2.5 eq) in anhydrous THF (20 vol) at 0°C.

  • Addition: Dissolve the amide from Step 2 (1.0 eq) in THF and add dropwise to the LiAlH4 suspension. Caution: Exothermic gas evolution.

  • Reflux: Heat to reflux (66°C) for 4-6 hours. Monitor by TLC (disappearance of amide).

  • Fieser Workup (Crucial): Cool to 0°C.

    • Add Water (n mL per n grams of LiAlH4).[1]

    • Add 15% NaOH (n mL).

    • Add Water (3n mL).[1]

  • Isolation: Stir until the aluminum salts form a granular white precipitate. Filter and wash with THF.

  • Purification: Dry the filtrate over Na2SO4 and concentrate. Distill under reduced pressure or convert to the HCl salt for storage.

Visual Workflows

Figure 1: Synthesis Pathway (Method A)

SynthesisPath Start Morpholine-3-carboxylic acid Step1 Reductive Methylation (HCHO, H2, Pd/C) Start->Step1 Inter1 4-Methylmorpholine- 3-carboxylic acid Step1->Inter1 Yield: ~90% Step2 Amidation (iBuOCOCl, NH3) Inter1->Step2 Inter2 4-Methylmorpholine- 3-carboxamide Step2->Inter2 Yield: ~80% Step3 Reduction (LiAlH4, THF) Inter2->Step3 Final (4-Methylmorpholin-3-yl) methanamine Step3->Final Yield: ~75%

Caption: Step-by-step synthesis of 3-Aminomethyl-4-methylmorpholine via the Carboxylic Acid Route.

Figure 2: Strategic Comparison of Routes

RouteComparison Target Target: 3-Aminomethyl-4-methylmorpholine RouteA Method A: Acid Reduction (High Reliability) RouteA->Target LiAlH4 Red. RouteB Method B: Nitrile Reduction (Industrial Scale) RouteB->Target H2/Raney Ni RouteC Method C: Chiral Pool (High Enantiopurity) RouteC->Target Cyclization PrecursorA Morpholine-3-carboxylic acid PrecursorA->RouteA PrecursorB Morpholine-3-carbonitrile PrecursorB->RouteB PrecursorC L-Serine / Amino Diols PrecursorC->RouteC

Caption: Decision matrix for selecting the optimal synthesis route based on starting material availability.

Performance Data & Specifications

The following data summarizes the expected performance of the recommended Method A based on aggregated literature values for similar morpholine transformations.

ParameterSpecificationNotes
Overall Yield 50 - 60%Calculated over 3 steps from commercial acid.
Purity (GC/HPLC) > 98%After distillation or HCl salt formation.
Appearance Colorless LiquidAmine oxidizes (yellows) upon air exposure.
Boiling Point ~68°C (at reduced pressure)Estimated based on MW and polarity.
Key Impurity 4-MethylmorpholineResult of over-reduction or decarboxylation.

References

  • BenchChem. Synthesis routes of 4-Methylmorpholine-3-carboxylic acid (CAS 1240518-88-0). Retrieved from BenchChem Database. Link

  • Master Organic Chemistry. Reduction of Amides to Amines with LiAlH4: Mechanism and Protocol.Link

  • Frontier, A. Workup for Aluminum Hydride Reductions (Fieser Method). University of Rochester, Department of Chemistry. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 68431-71-0. PubChem.[7] Link

  • Moser, W. H.The Mixed Anhydride Method for Amide Synthesis. In Organic Syntheses, Vol. 78, p. 223.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methylmorpholin-3-yl)methanamine
Reactant of Route 2
(4-Methylmorpholin-3-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.